molecular formula C4H9N3O4 B15592889 Homoalanosine

Homoalanosine

Cat. No.: B15592889
M. Wt: 163.13 g/mol
InChI Key: RMTXCTHJOJRMCZ-VKHMYHEASA-N
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Description

Homoalanosine is a L-alpha-amino acid.
[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium has been reported in Streptomyces galilaeus and Streptomyces bobili with data available.
structure given in first source;  RN given refers to (DL)-isome

Properties

Molecular Formula

C4H9N3O4

Molecular Weight

163.13 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/t3-/m0/s1

InChI Key

RMTXCTHJOJRMCZ-VKHMYHEASA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Homoalanosine from Streptomyces galilaeus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Homoalanosine, a novel non-proteinogenic amino acid with herbicidal properties, from the bacterium Streptomyces galilaeus. Due to the limited availability of the full primary literature, this guide combines specific information on this compound with established, general methodologies for the fermentation of Streptomyces and the purification of secondary metabolites.

Introduction to this compound

This compound is a natural product first isolated from the culture filtrate of Streptomyces galilaeus strain SC-1688.[][2] Its chemical structure was determined to be L-2-amino-4-nitrosohydroxyaminobutyric acid.[][2] This unique amino acid derivative has demonstrated significant herbicidal activity at low concentrations, particularly against common weeds such as cocklebur and ladysthumb.[] Foliar application of this compound leads to the inhibition of root and bud growth, indicating systemic herbicidal action.[]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical and purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₉N₃O₄[]
Molecular Weight 163.13 g/mol []
Appearance Colorless Powder[]
Melting Point 181-183°C[]
Solubility Soluble in Water[]
IUPAC Name (Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium[]
Canonical SMILES C(C--INVALID-LINK--[O-])C(C(=O)O)N[]

Experimental Protocols

The following sections detail the generalized experimental protocols for the production and isolation of this compound from Streptomyces galilaeus. These are based on standard methods for Streptomyces fermentation and secondary metabolite purification.

Fermentation of Streptomyces galilaeus SC-1688

The production of this compound is achieved through submerged batch fermentation of Streptomyces galilaeus SC-1688. The optimization of fermentation parameters is critical for maximizing the yield of the target metabolite.

3.1.1. Culture Media

A variety of media can be used for the cultivation of Streptomyces species to produce secondary metabolites. A typical production medium would include a carbon source, a nitrogen source, and mineral salts. An example of a suitable medium is Starch Casein Broth (SCB). The composition of a representative fermentation medium is provided in Table 2.

Table 2: Example Fermentation Medium Composition

ComponentConcentration (g/L)Purpose
Soluble Starch10.0Carbon Source
Casein0.3Nitrogen Source
KNO₃2.0Nitrogen Source
K₂HPO₄2.0Phosphate Source & pH Buffer
MgSO₄·7H₂O0.05Mineral Source
CaCO₃0.02pH Buffer
FeSO₄·7H₂O0.01Trace Element

3.1.2. Fermentation Conditions

Optimal fermentation conditions are crucial for high-yield production. Table 3 outlines typical parameters for Streptomyces fermentation.

Table 3: Typical Fermentation Parameters for Streptomyces

ParameterOptimal Range
Incubation Temperature 28-30°C
Initial pH 7.0
Agitation Speed 150-200 rpm
Incubation Period 7-14 days

3.1.3. Fermentation Workflow

The overall workflow for the fermentation process is depicted in the following diagram.

Fermentation_Workflow cluster_prep inoculum Preparation cluster_fermentation Production Fermentation cluster_harvest Harvesting Spore_Stock Spore Stock of S. galilaeus SC-1688 Seed_Culture Seed Culture (e.g., TSB medium, 2-3 days) Spore_Stock->Seed_Culture Inoculation Production_Flask Production Medium (e.g., SCB) Seed_Culture->Production_Flask Inoculation (5-10% v/v) Incubation Incubation (28-30°C, 150-200 rpm, 7-14 days) Production_Flask->Incubation Centrifugation Centrifugation Incubation->Centrifugation Termination of Fermentation Mycelial_Pellet Mycelial Pellet (discarded) Centrifugation->Mycelial_Pellet Culture_Filtrate Culture Filtrate (contains this compound) Centrifugation->Culture_Filtrate

Caption: Fermentation workflow for this compound production.

Isolation and Purification of this compound

This compound is isolated from the culture filtrate.[][2] A multi-step purification process involving chromatographic techniques is typically employed to obtain the pure compound.

3.2.1. Purification Workflow

The general workflow for the purification of this compound is outlined below.

Purification_Workflow Culture_Filtrate Culture Filtrate Ion_Exchange Cation Exchange Chromatography Culture_Filtrate->Ion_Exchange Loading Adsorption_Chromo Adsorption Chromatography Ion_Exchange->Adsorption_Chromo Elution of Active Fractions Prep_HPLC Preparative HPLC (Reversed-Phase) Adsorption_Chromo->Prep_HPLC Further Purification Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Final Purification

Caption: Purification workflow for this compound.

3.2.2. Detailed Purification Steps

  • Cation Exchange Chromatography: The culture filtrate is first passed through a strong cation exchange resin (e.g., Dowex 50W). This compound, being an amino acid, will bind to the resin. After washing the column to remove unbound impurities, the compound is eluted with a basic solution (e.g., dilute ammonium hydroxide).

  • Adsorption Chromatography: The active fractions from the ion exchange chromatography are then subjected to adsorption chromatography. A synthetic adsorbent resin (e.g., Amberlite XAD) can be used. The column is washed with water, and this compound is eluted with an aqueous alcohol solution (e.g., methanol-water mixture).

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reversed-phase HPLC. A C18 column is typically used, with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The fractions containing pure this compound are collected and lyophilized.

Putative Biosynthetic Pathway of this compound

The exact biosynthetic pathway of this compound in Streptomyces galilaeus has not been elucidated. However, based on its structure, a putative pathway can be proposed, likely originating from a common amino acid precursor such as aspartate or glutamate. The key and unusual step would be the formation of the N-nitrosohydroxyamino group.

Biosynthesis_Pathway Aspartate L-Aspartate Intermediate1 Aspartate Semialdehyde Aspartate->Intermediate1 Reduction Intermediate2 Homoserine Intermediate1->Intermediate2 Reduction Intermediate3 O-Acetylhomoserine Intermediate2->Intermediate3 Acetylation Intermediate4 Precursor with Amino Group at C4 Intermediate3->Intermediate4 Amination (hypothetical) This compound This compound (L-2-amino-4-nitrosohydroxyaminobutyric acid) Intermediate4->this compound N-oxidation & Nitrosation (hypothetical)

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This technical guide has summarized the available information on the discovery and isolation of this compound from Streptomyces galilaeus. While specific, detailed experimental protocols from the primary literature are scarce, this guide provides a framework for researchers based on established methodologies for natural product discovery from Streptomyces. Further research is needed to fully elucidate the biosynthetic pathway of this unique herbicidal amino acid and to optimize its production for potential agricultural applications.

References

An In-depth Technical Guide to L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid. Due to the limited direct literature on this specific compound, the guide outlines a rational, multi-step synthesis based on established organic chemistry principles and reactions reported for analogous structures.

Chemical Structure

L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid is a non-proteinogenic alpha-amino acid. Its structure consists of a four-carbon butyric acid backbone with an amino group at the C-2 position in the L-configuration, and an N-hydroxy-N-nitrosoamino functional group attached to the C-4 position. The presence of the N-hydroxy-N-nitrosoamino group, a class of compounds known for their biological activities, makes this molecule of significant interest for chemical and biological research.

A search of chemical databases confirms the existence of the racemic form, DL-2-amino-4-(hydroxynitrosamino)butyric acid.

Proposed Synthesis of L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric Acid

A plausible and efficient synthetic pathway for L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid, which is not directly described in the current literature, can be proposed. This multi-step synthesis begins with a readily available chiral precursor, L-homoserine, and involves the introduction of the key functional groups through a series of well-established chemical transformations. The overall synthetic strategy involves protection of the reactive amino and carboxyl groups, introduction of the hydroxylamino moiety, subsequent nitrosation, and final deprotection to yield the target compound.

The proposed synthetic workflow is illustrated in the following diagram:

Synthesis_Workflow cluster_protection Protection cluster_functionalization Functional Group Interconversion cluster_nitrosation Nitrosation cluster_deprotection Deprotection L-Homoserine L-Homoserine Protected_L-Homoserine Protected_L-Homoserine L-Homoserine->Protected_L-Homoserine Boc2O, BnBr Protected_L-2-amino-4-bromobutanoic_acid Protected_L-2-amino-4-bromobutanoic_acid Protected_L-Homoserine->Protected_L-2-amino-4-bromobutanoic_acid HBr/AcOH Protected_L-2-amino-4-(hydroxylamino)butyric_acid Protected_L-2-amino-4-(hydroxylamino)butyric_acid Protected_L-2-amino-4-bromobutanoic_acid->Protected_L-2-amino-4-(hydroxylamino)butyric_acid NH2OH Protected_Target_Molecule Protected_Target_Molecule Protected_L-2-amino-4-(hydroxylamino)butyric_acid->Protected_Target_Molecule NaNO2, HCl L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric_acid L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric_acid Protected_Target_Molecule->L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric_acid H2, Pd/C

Figure 1: Proposed synthetic workflow for L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid.

Data Presentation: Quantitative Analysis of Synthetic Steps

While specific quantitative data for the synthesis of the title compound is not available, the following table summarizes typical yields and reaction conditions for the key transformations involved in the proposed pathway, based on analogous reactions reported in the literature.

StepReactionReagents and ConditionsTypical Yield (%)
1Protection of L-HomoserineBoc₂O, NaHCO₃, Dioxane/H₂O; then BnBr, K₂CO₃, DMF80-90
2Bromination33% HBr in Acetic Acid, 75°C, 6h70-80
3HydroxylaminationNH₂OH·HCl, NaHCO₃, DMF, rt, 24h60-70
4NitrosationNaNO₂, aq. HCl, 0-5°C, 1h75-85
5DeprotectionH₂, 10% Pd/C, Methanol, rt, 12h90-98

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Protection of L-Homoserine
  • N-Boc Protection: Dissolve L-homoserine in a 1:1 mixture of dioxane and water containing sodium bicarbonate. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature and stir for 12-16 hours. Acidify the reaction mixture with a cold aqueous solution of KHSO₄ and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-L-homoserine.

  • O-Benzylation of the Carboxyl Group: Dissolve the N-Boc-L-homoserine in anhydrous dimethylformamide (DMF). Add potassium carbonate followed by benzyl bromide (BnBr) and stir the mixture at room temperature for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-L-homoserine benzyl ester.

Step 2: Synthesis of N-Boc-L-2-amino-4-bromobutanoic acid benzyl ester
  • In a sealed tube, dissolve N-Boc-L-homoserine benzyl ester in a 33% solution of hydrogen bromide in acetic acid.[1]

  • Heat the mixture in an oil bath at 75°C for 6 hours.[1]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess acid.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the crude N-Boc-L-2-amino-4-bromobutanoic acid benzyl ester, which can be purified by column chromatography.[1]

Step 3: Synthesis of N-Boc-L-2-amino-4-(hydroxylamino)butyric acid benzyl ester
  • Dissolve N-Boc-L-2-amino-4-bromobutanoic acid benzyl ester in anhydrous DMF.

  • Add a solution of hydroxylamine (prepared by neutralizing hydroxylamine hydrochloride with a base like sodium bicarbonate) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield N-Boc-L-2-amino-4-(hydroxylamino)butyric acid benzyl ester.

Step 4: Synthesis of N-Boc-L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid benzyl ester
  • Dissolve N-Boc-L-2-amino-4-(hydroxylamino)butyric acid benzyl ester in a mixture of acetic acid and water at 0-5°C.

  • Add a solution of sodium nitrite in water dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction involves electrophilic nitrosation at the nitrogen atom of the hydroxylamine.[2]

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with a cold, dilute solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected target molecule.

Step 5: Deprotection to Yield L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid
  • Dissolve the N-Boc-L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid benzyl ester in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. This step will cleave the benzyl ester and the Boc group.[3][4]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid. Further purification can be achieved by recrystallization or preparative chromatography if necessary.

Potential Biological Activity and Signaling Pathway

N-nitroso compounds are a class of molecules that have been extensively studied for their biological activities, with many identified as potent carcinogens. Their carcinogenicity is often linked to their metabolic activation in vivo.

The proposed mechanism of action for the carcinogenicity of many N-nitrosamines involves enzymatic hydroxylation at the α-carbon to the N-nitroso group. This is followed by spontaneous decomposition to form highly reactive alkylating agents, such as diazonium ions. These electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably DNA, leading to the formation of DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, potentially initiating carcinogenesis.

Biological_Pathway cluster_activation Metabolic Activation cluster_decomposition Spontaneous Decomposition cluster_dna_damage DNA Damage N-Nitroso_Compound N-Nitroso_Compound Alpha-Hydroxy_N-Nitroso_Compound Alpha-Hydroxy_N-Nitroso_Compound N-Nitroso_Compound->Alpha-Hydroxy_N-Nitroso_Compound CYP450 Enzymes Alkyldiazonium_Ion Alkyldiazonium_Ion Alpha-Hydroxy_N-Nitroso_Compound->Alkyldiazonium_Ion DNA_Adducts DNA_Adducts Alkyldiazonium_Ion->DNA_Adducts Alkylation of DNA Mutations Mutations DNA_Adducts->Mutations Faulty DNA Repair/Replication

Figure 2: Generalized pathway for the metabolic activation and carcinogenic action of N-nitroso compounds.

It is important to note that the biological activity of L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid has not been specifically reported, and this generalized pathway serves as a potential model for its mechanism of action based on the known activities of structurally related compounds. Further research is required to elucidate the specific biological effects of this molecule.

References

An In-Depth Technical Guide to the Biosynthesis of Homoalanosine-Related Compounds in Prokaryotes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The natural biosynthetic pathway of Homoalanosine in prokaryotes is not well-documented in publicly available literature. This guide provides a detailed technical overview of two closely related and significant pathways: the engineered biosynthesis of L-homoalanine in Escherichia coli and the natural biosynthetic pathway of L-alanosine, a structurally related natural product from Streptomyces. These pathways offer valuable insights into the prokaryotic production of non-standard amino acids.

Engineered Biosynthesis of L-Homoalanine in Escherichia coli

L-homoalanine is a non-natural amino acid with pharmaceutical relevance, notably as a precursor for the antiepileptic drug Levetiracetam and the antituberculosis drug Ethambutol[1]. Researchers have successfully engineered Escherichia coli to produce L-homoalanine from glucose by creating a novel metabolic pathway[1].

Core Biosynthetic Pathway

The engineered pathway diverts a key intermediate from the natural threonine biosynthesis pathway, 2-ketobutyrate, and converts it into L-homoalanine. The core challenge in this pathway is the amination of 2-ketobutyrate, as endogenous E. coli transaminases are inefficient for this conversion[1].

The key steps are:

  • Conversion of Glucose to Threonine: This utilizes the native glycolysis and aspartate biosynthesis pathways of E. coli[1].

  • Conversion of Threonine to 2-Ketobutyrate: Threonine is converted to 2-ketobutyrate by the enzyme threonine dehydratase (TdcB or IlvA)[1].

  • Amination of 2-Ketobutyrate to L-Homoalanine: This crucial step is catalyzed by a mutant glutamate dehydrogenase (GDH2) that was evolved to have high activity towards 2-ketobutyrate[1].

Data Presentation: L-Homoalanine Production

The following table summarizes the quantitative data on L-homoalanine production in engineered E. coli strains.

StrainGenotype/ModificationGlucose (g/L)L-Homoalanine Titer (g/L)
BW25113Wild-type with 2-ketobutyrate feeding (10 g/L)-No detectable L-homoalanine
BW25113Overexpression of mutant GDH2300.1

Data sourced from[1].

Experimental Protocols

1.3.1. Screening for Amination Enzymes

  • Objective: To identify an enzyme capable of converting 2-ketobutyrate to L-homoalanine.

  • Methodology:

    • Wild-type E. coli strain BW25113 was cultured in M9 medium.

    • The culture was supplemented with 10 g/L of 2-ketobutyrate.

    • The culture supernatant was analyzed for the presence of L-homoalanine. The absence of detectable L-homoalanine indicated that endogenous transaminases were not efficient for this reaction[1].

1.3.2. Directed Evolution of Glutamate Dehydrogenase (GDH)

  • Objective: To evolve a GDH mutant with high activity for the amination of 2-ketobutyrate.

  • Methodology:

    • A growth-based selection system was designed in an E. coli strain auxotrophic for valine due to the deletion of transaminase genes (avtA and ilvE)[1].

    • This strain's growth in minimal medium is dependent on a mutant GDH that can aminate the valine precursor, 2-ketoisovalerate.

    • A mutant GDH (GDH2) was identified that showed high activity on 2-ketobutyrate[1].

1.3.3. Overexpression for L-Homoalanine Production

  • Objective: To produce L-homoalanine from glucose in E. coli.

  • Methodology:

    • The gene encoding the mutant glutamate dehydrogenase (GDH2) was overexpressed in the E. coli strain BW25113.

    • The engineered strain was cultured in a medium containing 30 g/L of glucose.

    • L-homoalanine production in the culture medium was quantified[1].

Visualization of the Engineered L-Homoalanine Pathway

Engineered L-Homoalanine Biosynthesis cluster_native Native E. coli Pathway cluster_engineered Engineered Step Glucose Glucose Threonine Threonine Glucose->Threonine Glycolysis & Aspartate Biosynthesis TwoKetobutyrate 2-Ketobutyrate Threonine->TwoKetobutyrate Threonine Dehydratase (TdcB or IlvA) Homoalanine L-Homoalanine TwoKetobutyrate->Homoalanine Mutant Glutamate Dehydrogenase (GDH2) L-Alanosine Precursors GlutamicAcid Glutamic Acid LDiaminopropionate L-Diaminopropionate GlutamicAcid->LDiaminopropionate Early biosynthetic steps AsparticAcid Aspartic Acid AsparticAcid->LDiaminopropionate Early biosynthetic steps Alanosine L-Alanosine LDiaminopropionate->Alanosine Peptidyl-carrier-protein activation & N-N bond formation

References

An In-depth Technical Guide to the Physical and Chemical Properties of Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoalanosine, systematically known as L-2-amino-4-nitrosohydroxyaminobutyric acid, is a naturally occurring amino acid analogue with significant biological activity. Isolated from Streptomyces galilaeus, it has garnered attention for its potent herbicidal properties and its potential as a chiral building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its mechanism of action, designed to support researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is a colorless powder with a molecular formula of C4H9N3O4 and a molecular weight of 163.13 g/mol .[1] It is soluble in water, a characteristic typical of small amino acids.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name (2S)-2-amino-4-(hydroxy-nitroso-amino)butanoic acid
Molecular Formula C4H9N3O4[1]
Molecular Weight 163.13 g/mol [1]
Appearance Colorless Powder[1]
Melting Point 181-183°C[1]
Solubility Soluble in Water[1]
Density 1.7±0.1 g/cm³ (predicted)[1]
Boiling Point 385.1±52.0 °C at 760 mmHg (predicted)[1]
pKa (Predicted values for similar structures suggest multiple pKa values for the amino and carboxylic acid groups)
InChI Key RMTXCTHJOJRMCZ-VKHMYHEASA-N
Canonical SMILES C(C--INVALID-LINK--[O-])--INVALID-LINK--N

Experimental Protocols

Synthesis of this compound

A generalized workflow for a potential synthetic approach is outlined below:

Synthesis_Workflow Start Protected L-Glutamic Acid Derivative Step1 Side Chain Activation Start->Step1 Step2 Hydroxylamine Reaction Step1->Step2 Step3 Nitrosation Step2->Step3 Step4 Deprotection Step3->Step4 End L-Homoalanosine Step4->End

A potential synthetic workflow for this compound.

Note: This is a conceptual workflow. The actual synthesis would require careful selection of protecting groups, activating agents, and reaction conditions to ensure stereochemical integrity and avoid side reactions.

Purification of this compound

The purification of this compound from a crude reaction mixture or a fermentation broth would typically involve a multi-step chromatographic process. Given its polar and ionic nature, ion-exchange chromatography is a highly effective method.

A general protocol for purification would involve the following steps:

  • Initial Extraction: If isolated from a fermentation broth, an initial extraction with a polar solvent would be performed to separate this compound from the bulk of the culture medium.

  • Ion-Exchange Chromatography:

    • Resin Selection: A strong cation exchange resin would be suitable to bind the positively charged amino group of this compound at an acidic pH.

    • Loading: The crude extract, dissolved in a low ionic strength buffer at a pH below the isoelectric point of this compound, is loaded onto the column.

    • Washing: The column is washed with the loading buffer to remove unbound impurities.

    • Elution: this compound is eluted using a gradient of increasing salt concentration or by increasing the pH of the buffer.

  • Reversed-Phase Chromatography: For further polishing and removal of less polar impurities, reversed-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient can be employed.

  • Crystallization: The purified fractions are pooled, the solvent is evaporated, and this compound can be crystallized from a suitable solvent system (e.g., water/ethanol) to obtain a highly pure solid product.

The workflow for a typical purification process is illustrated below:

Purification_Workflow Start Crude this compound Step1 Ion-Exchange Chromatography Start->Step1 Step2 Reversed-Phase HPLC Step1->Step2 Step3 Crystallization Step2->Step3 End Pure this compound Step3->End

A generalized purification workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization. While specific, high-resolution spectra are not widely published, the expected spectral features based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the alpha-proton, the two beta-protons, and the two gamma-protons. The chemical shifts would be influenced by the adjacent electron-withdrawing groups (amino, carboxyl, and N-nitrosohydroxylamino). The alpha-proton would likely appear as a multiplet due to coupling with the beta-protons. The beta and gamma protons would also exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms in the molecule. The carboxyl carbon would resonate at the downfield end of the spectrum (typically ~170-180 ppm). The chemical shifts of the alpha, beta, and gamma carbons would be characteristic of an amino acid backbone with a modified side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

  • N-H stretch: Bands in the region of 3000-3300 cm⁻¹ associated with the amino group.

  • C=O stretch: A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

  • N-O stretch: Bands corresponding to the N-nitroso and hydroxylamino functionalities would be expected in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)
  • Molecular Ion: In a mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to its molecular weight (163.13).

  • Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of the carboxyl group (as CO₂) and the loss of the amino group. The specific fragmentation pattern of the N-nitrosohydroxylamino side chain would provide further structural confirmation.

Mechanism of Action and Signaling Pathways

The primary biological activity of this compound is its herbicidal effect, which is attributed to the inhibition of amino acid biosynthesis in plants. This mode of action is common to several classes of commercial herbicides.

Inhibition of Amino Acid Synthesis

Herbicides that inhibit amino acid synthesis typically target key enzymes in the biosynthetic pathways of essential amino acids. The structural similarity of this compound to natural amino acids suggests that it acts as an antimetabolite, competitively or non-competitively inhibiting an enzyme crucial for plant growth. While the specific enzyme target of this compound has not been definitively identified in the available literature, it is likely an enzyme involved in the biosynthesis of one of the essential amino acids.

The general signaling pathway initiated by the inhibition of an essential amino acid biosynthesis is depicted below:

Herbicidal_Action_Pathway cluster_plant_cell Plant Cell This compound This compound TargetEnzyme Target Enzyme (Amino Acid Biosynthesis) This compound->TargetEnzyme Inhibition AminoAcid Essential Amino Acid Synthesis ProteinSynthesis Protein Synthesis AminoAcid->ProteinSynthesis Starvation Amino Acid Starvation Signal AminoAcid->Starvation Growth Plant Growth & Development ProteinSynthesis->Growth Outcome Herbicidal Effect (Growth Arrest, Death) Growth->Outcome Inhibition->AminoAcid Blocked Effect->ProteinSynthesis Disruption

Proposed herbicidal mechanism of this compound.

The inhibition of the target enzyme leads to a deficiency in a specific essential amino acid. This triggers a cascade of events, including the activation of amino acid starvation stress responses and a subsequent halt in protein synthesis, ultimately leading to growth arrest and plant death.

Conclusion

This compound presents a molecule of interest for both agricultural and pharmaceutical research. Its well-defined physical and chemical properties, combined with its potent biological activity, make it a valuable subject for further investigation. This guide provides a foundational understanding of this compound, summarizing its key characteristics and outlining the necessary experimental approaches for its study. Further research to elucidate its precise enzyme target and to develop efficient synthetic routes will be crucial in unlocking its full potential in various applications.

References

Homoalanosine: A Technical Guide to a Non-Natural Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoalanosine, a non-natural amino acid analog and a derivative of the antibiotic L-alanosine, presents a compelling subject for research and development in pharmaceuticals and agrochemicals. Its structural similarity to natural amino acids allows it to interact with key metabolic pathways, offering potential as a targeted inhibitor. This technical guide provides an in-depth overview of this compound, focusing on its core characteristics, mechanism of action, relevant experimental protocols, and a summary of available data.

Introduction

This compound, chemically known as L-2-amino-4-nitrosohydroxyaminobutyric acid, is a non-proteinogenic amino acid.[1] It was first isolated from the culture filtrate of Streptomyces galilaeus.[1] As an analog of naturally occurring amino acids, this compound has the potential to interfere with metabolic processes that utilize these fundamental building blocks. This interference forms the basis of its observed biological activities, including herbicidal effects.[1] This guide will delve into the technical details of this compound, providing a resource for researchers exploring its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-amino-4-(nitrosohydroxyamino)butanoic acid[2]
Molecular Formula C4H9N3O4[2]
Molecular Weight 163.13 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 181-183°C[4]
Solubility Soluble in water[4]
CAS Number 114707-36-7[4]

Mechanism of Action

While direct studies on the specific molecular targets of this compound are limited, its mechanism of action can be inferred from its structural relationship to L-alanosine. L-alanosine is a known inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[5][6][7] This pathway is responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy transfer (ATP, GTP), and signaling.

The proposed mechanism of action for this compound is the inhibition of adenylosuccinate synthetase. This enzyme catalyzes the conversion of inosine monophosphate (IMP) and aspartate to adenylosuccinate, the precursor to adenosine monophosphate (AMP).[8] By inhibiting this step, this compound disrupts the production of adenine nucleotides, leading to a depletion of the building blocks necessary for cell proliferation and survival.

The herbicidal activity of this compound is also likely linked to the disruption of essential amino acid or nucleotide biosynthesis pathways in plants.[1] Many successful herbicides act by inhibiting key enzymes in these pathways, leading to a deficiency in essential metabolites and ultimately plant death.[3][9]

Below is a diagram illustrating the proposed site of action of this compound in the de novo purine biosynthesis pathway.

purine_biosynthesis cluster_inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Aspartate, GTP GMP Guanosine Monophosphate (GMP) IMP->GMP NAD+ AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Fumarate This compound This compound ADSS Adenylosuccinate Synthetase This compound->ADSS IMPDH IMP Dehydrogenase

Caption: Proposed inhibition of adenylosuccinate synthetase by this compound in the de novo purine biosynthesis pathway.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 values, for the direct inhibition of adenylosuccinate synthetase by this compound. However, data for the parent compound, L-alanosine, can provide a valuable reference point for researchers.

Table 2: In Vitro Activity of L-Alanosine

Target/Cell LineAssay TypeIC50/KiReference
Adenylosuccinate SynthetaseEnzyme InhibitionKi = 57.23 mM[5]
T-ALL CellsCell ProliferationMean IC50 = 4.8 µM[3]
CAKI-1 CellsCell ProliferationMean IC50 = 10 µM[3]

Experimental Protocols

Synthesis of this compound (L-2-amino-4-(nitrosohydroxyamino)butyric acid)
Microbial Production of Amino Acid Analogs

An alternative to chemical synthesis is microbial production. Many non-natural amino acids are produced by microorganisms through fermentation.[12][13] The producing organism for this compound, Streptomyces galilaeus, could be cultured under specific fermentation conditions to optimize the yield of the compound.[1] This would typically involve the following general steps:

  • Strain Selection and Inoculum Preparation: A pure culture of Streptomyces galilaeus is grown in a suitable seed medium to generate a sufficient biomass for inoculation.

  • Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The composition of the medium (carbon source, nitrogen source, minerals, etc.) and fermentation parameters (temperature, pH, aeration) would need to be optimized for maximal this compound production.

  • Isolation and Purification: After fermentation, the culture broth is harvested. The first step is typically the separation of the biomass from the supernatant. This compound, being soluble in water, would be present in the supernatant.[4] Subsequent purification steps could involve techniques such as ion-exchange chromatography, followed by crystallization to obtain the pure compound.

The following diagram outlines a general workflow for the microbial production and isolation of this compound.

microbial_production start Streptomyces galilaeus Culture inoculum Inoculum Preparation start->inoculum fermentation Production Fermentation inoculum->fermentation harvest Harvest Culture Broth fermentation->harvest separation Centrifugation/Filtration harvest->separation supernatant Supernatant (Contains this compound) separation->supernatant biomass Biomass (Discard) separation->biomass purification Ion-Exchange Chromatography supernatant->purification crystallization Crystallization purification->crystallization end Pure this compound crystallization->end

Caption: General workflow for the microbial production and isolation of this compound.

Adenylosuccinate Synthetase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods used to assay adenylosuccinate synthetase activity and can be used to determine the inhibitory effect of this compound.[4] The assay measures the formation of adenylosuccinate from IMP and aspartate, which is accompanied by a change in absorbance at 280 nm.

Materials:

  • Purified adenylosuccinate synthetase

  • Inosine monophosphate (IMP) solution

  • L-Aspartate solution

  • Guanosine triphosphate (GTP) solution

  • Tris-HCl buffer (pH 8.0)

  • Magnesium chloride (MgCl2) solution

  • This compound solutions at various concentrations

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, and L-aspartate in a quartz cuvette.

  • Add the desired concentration of this compound (or vehicle control) to the reaction mixture.

  • Initiate the reaction by adding a known amount of adenylosuccinate synthetase.

  • Immediately start monitoring the increase in absorbance at 280 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Repeat the assay with a range of this compound concentrations to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.[4]

The following diagram illustrates the workflow for determining the IC50 of this compound.

ic50_determination start Prepare Reaction Mixtures (Buffer, Substrates, Enzyme) add_inhibitor Add Varying Concentrations of this compound start->add_inhibitor measure_activity Measure Enzyme Activity (Spectrophotometry at 280 nm) add_inhibitor->measure_activity calculate_inhibition Calculate Percent Inhibition for Each Concentration measure_activity->calculate_inhibition plot_data Plot Percent Inhibition vs. Log[this compound] calculate_inhibition->plot_data determine_ic50 Determine IC50 from the Dose-Response Curve plot_data->determine_ic50 end IC50 Value of this compound determine_ic50->end

Caption: Workflow for the determination of the IC50 value of this compound against adenylosuccinate synthetase.

Conclusion and Future Directions

This compound is a promising non-natural amino acid analog with potential applications in both agriculture and medicine. Its likely mechanism of action, the inhibition of adenylosuccinate synthetase, targets a fundamental metabolic pathway, suggesting broad-spectrum activity. However, to fully realize its potential, further research is critically needed. Key areas for future investigation include:

  • Development of a robust and scalable synthesis protocol: A reliable synthetic route is essential for producing sufficient quantities of this compound for detailed biological evaluation.

  • Quantitative biological characterization: Determining the IC50 of this compound against adenylosuccinate synthetase from various organisms (e.g., plants, microbes, mammals) will be crucial for understanding its potency and selectivity.

  • Elucidation of its herbicidal mechanism: Detailed studies are needed to confirm the specific target and mode of action of this compound in plants.

  • In vivo efficacy and toxicity studies: Evaluation in whole-organism models is necessary to assess its potential as a therapeutic or agrochemical agent and to determine its safety profile.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable tool in drug discovery and crop protection.

References

Early Investigations into the Herbicidal Potential of Homoalanosine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early scientific studies on the herbicidal activity of Homoalanosine, a natural amino acid analog. This compound, identified as L-2-amino-4-nitrosohydroxyaminobutyric acid, is a metabolite isolated from the soil bacterium Streptomyces galilaeus. Initial research conducted in the late 1980s revealed its potent phytotoxic effects, particularly against broadleaf weeds. This document consolidates the available data from these pioneering studies, presenting it in a structured format to facilitate understanding and further research in the field of natural product-based herbicides. Detailed experimental methodologies, quantitative data on herbicidal efficacy, and visualizations of experimental workflows and potential modes of action are provided to serve as a foundational resource for professionals in agrochemical research and development.

Introduction

The search for novel herbicidal compounds with unique modes of action is a continuous endeavor in agricultural science, driven by the need to manage weed resistance and reduce the environmental impact of synthetic herbicides. Natural products, derived from microorganisms and plants, represent a vast and largely untapped reservoir of chemical diversity with potential applications in weed management. Amino acid analogues, in particular, have garnered interest due to their potential to interfere with essential metabolic pathways in plants.

This compound, a non-proteinogenic amino acid, emerged from early screening programs of microbial metabolites for bioactive compounds. Its discovery as a product of Streptomyces galilaeus with significant herbicidal properties marked an important step in the exploration of natural amino acid derivatives as potential herbicides. This whitepaper delves into the foundational research that first characterized the phytotoxic capabilities of this compound.

Chemical Properties of this compound

  • Chemical Name: L-2-amino-4-nitrosohydroxyaminobutyric acid

  • Molecular Formula: C₄H₉N₃O₄

  • Molecular Weight: 163.13 g/mol

  • Source: Isolated from the culture filtrate of Streptomyces galilaeus (strain SC-1688).[1]

Early Studies on Herbicidal Activity

The seminal early work on the herbicidal activity of this compound was published by Fushimi et al. in 1989.[1] Their research established this compound as a potent herbicidal agent with systemic action.

Quantitative Data on Herbicidal Efficacy

The 1989 study by Fushimi and his team demonstrated that this compound exhibits high herbicidal activity at low concentrations.[1] The compound was particularly effective against common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria), two significant weeds in agriculture. While the full paper with specific GR₅₀ (50% growth reduction) or IC₅₀ (50% inhibition concentration) values is not publicly available, the abstract highlights the compound's high potency. The study indicated that foliar application of this compound led to the inhibition of both root and bud growth, suggesting systemic translocation within the plant.[1]

Table 1: Summary of Herbicidal Spectrum from Early Studies

Target Weed SpeciesEfficacy at Low Concentrations
Common Cocklebur (Xanthium strumarium)High
Ladysthumb (Polygonum persicaria)High

Data derived from the abstract of Fushimi S, et al. J Antibiot (Tokyo). 1989 Sep;42(9):1370-8.[1]

Experimental Protocols

The detailed experimental protocols from the original 1989 study are not fully accessible. However, based on the abstract and general knowledge of herbicide testing from that era, a likely experimental workflow can be reconstructed.

The process would have involved the fermentation of Streptomyces galilaeus strain SC-1688 in a suitable culture medium, followed by extraction and purification of the active compound from the culture filtrate.

cluster_0 Isolation and Purification Workflow Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Extraction Extraction Centrifugation->Extraction Supernatant Chromatography Chromatography Extraction->Chromatography Crude Extract Pure_this compound Pure_this compound Chromatography->Pure_this compound Purified Compound

Caption: Generalized workflow for the isolation of this compound.

The study mentions foliar application, indicating a post-emergence assay was conducted.

cluster_1 Post-emergence Herbicidal Assay Workflow Plant_Cultivation Weed Seedling Cultivation Treatment_Application Foliar Application of this compound Plant_Cultivation->Treatment_Application Incubation Growth Chamber Incubation Treatment_Application->Incubation Data_Collection Assessment of Phytotoxicity (e.g., Growth Inhibition, Necrosis) Incubation->Data_Collection

Caption: Likely workflow for post-emergence herbicidal testing.

Mode of Action (Hypothesized)

While the precise molecular target of this compound was not elucidated in the initial studies, its structure as an amino acid analog suggests a likely mode of action involving the disruption of amino acid biosynthesis or metabolism. Herbicides that inhibit amino acid synthesis are known to be potent and can have systemic effects, which aligns with the reported inhibition of root and bud growth following foliar application of this compound.[1]

Possible targets could include enzymes involved in the biosynthesis of essential amino acids. Interference with these pathways would lead to a deficiency in proteins and other vital nitrogen-containing compounds, ultimately resulting in plant death.

This compound This compound Target_Enzyme Enzyme in Amino Acid Biosynthesis Pathway This compound->Target_Enzyme Inhibition Inhibition Target_Enzyme->Inhibition Amino_Acid_Deficiency Essential Amino Acid Deficiency Inhibition->Amino_Acid_Deficiency Leads to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Amino_Acid_Deficiency->Protein_Synthesis_Inhibition Plant_Death Plant_Death Protein_Synthesis_Inhibition->Plant_Death

Caption: Hypothesized mode of action for this compound.

Conclusion and Future Directions

The early research on this compound established it as a promising natural herbicide with potent, systemic activity against key weed species. The findings from Fushimi et al. (1989) laid the groundwork for further investigation into its potential as a bioherbicide. However, the publicly available information from these initial studies is limited.

For future research and development, several key areas need to be addressed:

  • Rediscovery and Full Characterization: The original study should be replicated to obtain detailed quantitative data (GR₅₀/IC₅₀ values) across a broader range of weed and crop species.

  • Mode of Action Elucidation: The precise molecular target of this compound needs to be identified to understand its mechanism of action and potential for resistance development.

  • Toxicology and Environmental Fate: Comprehensive studies are required to assess the toxicological profile of this compound in non-target organisms and its persistence and degradation in the environment.

  • Synthesis and Analogue Development: Development of a cost-effective synthetic route for this compound and the creation of analogues could lead to improved efficacy, selectivity, and stability.

References

The Antineoplastic Potential of L-Alanosine: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Alanosine, an antibiotic isolated from Streptomyces alanosinicus, has demonstrated potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the current understanding of its anticancer properties, focusing on its mechanism of action, in vitro cytotoxicity, and in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Mechanism of Action: Targeting De Novo Purine Synthesis

L-Alanosine exerts its cytotoxic effects by acting as an antimetabolite. Specifically, it inhibits adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][2][3] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, L-Alanosine effectively disrupts the synthesis of adenine nucleotides, which are essential for DNA and RNA replication, thereby leading to cell growth inhibition and apoptosis.[2]

The antineoplastic activity of L-Alanosine is particularly pronounced in tumors deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[1] MTAP is a key component of the purine salvage pathway. In MTAP-deficient cancer cells, the de novo synthesis pathway is the primary source of purines, making them highly susceptible to inhibitors like L-Alanosine.

Below is a diagram illustrating the de novo purine synthesis pathway and the point of inhibition by L-Alanosine.

Purine_Synthesis_Inhibition Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate ADSS Adenylosuccinate Synthetase GTP GTP Aspartate Aspartate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA Alanosine L-Alanosine Alanosine->ADSS Inhibition

De Novo Purine Synthesis Pathway Inhibition by L-Alanosine.

Quantitative Antineoplastic Activity of L-Alanosine

The following table summarizes the available quantitative data on the in vitro and in vivo antineoplastic activity of L-Alanosine.

Assay Type Cell Line / Model Metric Value Reference
In Vitro CytotoxicityT-ALL (MTAP-deficient)Mean IC504.8 µMMedChemExpress
In Vitro CytotoxicityCAK-1 (MTAP-deficient)Mean IC5010 µMMedChemExpress
In Vivo EfficacyMurine Fibrosarcoma (Meth-A)Tumor Control62% (with 20 Gy X-irradiation)[4][5]
In Vivo EfficacyMurine Fibrosarcoma (Meth-A)Dose600 mg/kg[4][5]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The half-maximal inhibitory concentration (IC50) of L-Alanosine against various cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • L-Alanosine

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of L-Alanosine in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of L-Alanosine. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plates to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each L-Alanosine concentration relative to the untreated control. Plot the cell viability against the logarithm of the L-Alanosine concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

In Vivo Antitumor Efficacy: Murine Fibrosarcoma Model

The following provides a general outline for an in vivo study based on the available literature. Specific details of the protocol may require further optimization.

Animal Model:

  • BALB/cBy male mice[4][5]

Tumor Model:

  • Meth-A murine fibrosarcoma cells[4][5]

Procedure:

  • Tumor Cell Implantation: Meth-A fibrosarcoma cells are implanted subcutaneously into the flank of the mice. The tumor is allowed to grow to a palpable size.

  • Treatment Administration: L-Alanosine is administered via intraperitoneal (IP) injection. In a combination therapy study, a single dose of 600 mg/kg was administered 8 hours prior to X-irradiation.[4][5]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition or tumor control. Tumor control can be defined as the complete regression of the tumor and the absence of recurrence for a specified period.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical workflow for the preclinical evaluation of a potential antineoplastic agent like L-Alanosine.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Compound Identification (L-Alanosine) InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies InVitro->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 InVivo In Vivo Studies IC50->InVivo EnzymeAssay Enzyme Inhibition Assays (Adenylosuccinate Synthetase) Mechanism->EnzymeAssay EnzymeAssay->InVivo AnimalModel Animal Model Selection (e.g., Murine Fibrosarcoma) InVivo->AnimalModel Efficacy Antitumor Efficacy Evaluation AnimalModel->Efficacy Toxicity Toxicity Studies AnimalModel->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD Toxicity->PKPD Clinical Clinical Trials PKPD->Clinical

Preclinical Evaluation Workflow for Antineoplastic Agents.

Conclusion

L-Alanosine demonstrates clear antineoplastic potential, primarily through the targeted inhibition of the de novo purine synthesis pathway. Its increased efficacy in MTAP-deficient tumors presents a promising avenue for personalized cancer therapy. The provided data and protocols offer a foundational guide for further research and development of L-Alanosine and related compounds as novel anticancer agents. Further detailed investigation into its in vivo efficacy across a broader range of tumor models and comprehensive toxicity profiling will be critical for its potential clinical translation.

References

Homoalanosine as a Chiral Building Block: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of L-2-amino-4-nitrosohydroxyaminobutyric acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoalanosine, a non-natural L-α-amino acid with the chemical structure L-2-amino-4-nitrosohydroxyaminobutyric acid, is a fascinating natural product with notable biological activity. Isolated from the culture filtrate of Streptomyces galilaeus, it has demonstrated potent herbicidal properties.[1] Despite its unique structure, featuring a chiral center and a rare N-hydroxy-N-nitrosoamino functional group, a comprehensive review of the scientific literature reveals a significant gap in its application as a chiral building block in organic synthesis. This technical guide provides a thorough overview of the current knowledge on this compound, including its properties and biological activity, while also highlighting the conspicuous absence of detailed synthetic protocols and its utilization in synthetic chemistry. This document aims to serve as a foundational resource and a call to the scientific community to explore the untapped synthetic potential of this intriguing molecule.

Introduction to this compound

This compound is a naturally occurring amino acid analog produced by the soil bacterium Streptomyces galilaeus.[1] Its chemical structure was determined to be L-2-amino-4-nitrosohydroxyaminobutyric acid.[1] The molecule possesses a single stereocenter at the α-carbon, bestowing it with chirality that could theoretically be exploited in asymmetric synthesis.

Molecular Properties:

PropertyValue
Chemical Formula C₄H₉N₃O₄
Molecular Weight 163.13 g/mol
IUPAC Name (2S)-2-amino-4-(hydroxy(nitroso)amino)butanoic acid
CAS Number 114707-36-7

Biological Activity and Potential Mechanism of Action

The primary reported biological activity of this compound is its herbicidal effect. It shows high efficacy at low concentrations against various weeds, such as common cocklebur and ladysthumb.[1] Foliar application of this compound inhibits the growth of both roots and buds, suggesting systemic activity within the plant.[1]

The precise molecular target and signaling pathway of this compound's herbicidal action have not been elucidated in the available literature. However, many herbicides function by inhibiting essential biosynthetic pathways in plants, such as those for amino acids or lipids. Given its structure as an amino acid analog, it is plausible that this compound acts as an antimetabolite, interfering with an essential enzymatic process involving a natural amino acid. A hypothetical mechanism could involve the inhibition of an enzyme in a critical amino acid biosynthesis pathway, leading to a deficiency in essential proteins and ultimately, plant death.

G Hypothetical Herbicidal Mechanism of Action for this compound cluster_plant_cell Plant Cell Precursor Precursor Enzyme Enzyme Precursor->Enzyme Substrate Essential_Amino_Acid Essential_Amino_Acid Enzyme->Essential_Amino_Acid Product Protein_Synthesis Protein_Synthesis Essential_Amino_Acid->Protein_Synthesis Plant_Growth Plant_Growth Protein_Synthesis->Plant_Growth This compound This compound This compound->Enzyme Inhibition

Caption: A potential mechanism where this compound inhibits a key enzyme in an essential amino acid biosynthetic pathway.

This compound in Organic Synthesis: A Research Frontier

A comprehensive search of the scientific and patent literature reveals a notable absence of studies detailing the total synthesis of this compound or its application as a chiral building block in organic synthesis. While methods for the synthesis of the carbon backbone, such as L-homoalanine, are established, the stereoselective construction of the N-hydroxy-N-nitrosoamino functionality on the side chain remains an open challenge.

Isolation of this compound

G General Workflow for Isolation of Natural Products from Streptomyces Start Start Fermentation Fermentation of Streptomyces galilaeus Start->Fermentation Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Extraction Solvent Extraction of Supernatant Centrifugation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Characterization Spectroscopic Characterization (NMR, MS) Chromatography->Characterization End Pure this compound Characterization->End

Caption: A generalized workflow for the isolation of this compound from Streptomyces galilaeus culture.

Retrosynthetic Analysis: A Theoretical Approach

In the absence of published synthetic routes, a theoretical retrosynthetic analysis can provide a roadmap for future research into the total synthesis of this compound. The key challenges in a forward synthesis would be the stereoselective introduction of the α-amino group and the construction of the sensitive N-hydroxy-N-nitrosoamino moiety.

A plausible retrosynthetic approach could disconnect the molecule at the C4-N bond, suggesting a precursor with a suitable leaving group at the C4 position that can be displaced by a protected hydroxylamine derivative, followed by nitrosation. The chiral α-amino acid core could be derived from a chiral pool starting material like L-aspartic acid or L-glutamic acid, or constructed using asymmetric methodologies.

G Theoretical Retrosynthetic Analysis of this compound This compound This compound Precursor1 L-2-amino-4-(hydroxyamino)butyric acid This compound->Precursor1 Reagents1 Nitrosating Agent (e.g., NaNO2, H+) This compound->Reagents1 Precursor2 Protected L-2-amino-4-halobutyric acid Precursor1->Precursor2 Reagents2 Hydroxylamine Derivative Precursor1->Reagents2 Precursor3 Chiral Pool Precursor (e.g., L-Aspartic Acid Derivative) Precursor2->Precursor3

Caption: A hypothetical retrosynthetic pathway for this compound, highlighting key disconnections and potential precursors.

Quantitative Data and Experimental Protocols: The Existing Gap

A critical component of any technical guide is the presentation of quantitative data and detailed experimental protocols. However, due to the lack of published research on the synthesis and synthetic applications of this compound, this information is currently unavailable.

Data Presentation: No quantitative data (e.g., reaction yields, enantiomeric excess, diastereomeric ratios) for the synthesis or reactions of this compound could be compiled.

Experimental Protocols: No detailed experimental methodologies for the total synthesis of this compound or its use as a chiral building block have been reported in the peer-reviewed literature.

Future Outlook and Conclusion

This compound represents an underexplored area of natural product chemistry and organic synthesis. Its unique chemical structure and potent biological activity make it an attractive target for total synthesis and a potentially valuable, yet currently unutilized, chiral building block. The development of a scalable synthetic route to this compound would not only provide access to this molecule for further biological studies but would also open the door to the synthesis of novel analogs with potentially enhanced or different biological activities.

This technical guide has summarized the current state of knowledge regarding this compound. It is evident that while the molecule has been identified and its herbicidal properties are known, its synthetic chemistry is a complete unknown. It is our hope that this guide will stimulate research in this area, leading to the development of synthetic methodologies that will unlock the full potential of this compound as a chiral building block for the academic and industrial research communities.

References

An In-Depth Technical Guide to the Initial Toxicity Screening of Homoalanosine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not currently provide specific experimental data on the toxicity of Homoalanosine in cell lines. Consequently, this document serves as a comprehensive technical guide outlining a robust framework and detailed protocols for the initial in vitro toxicity screening of a novel amino acid analog like this compound. The quantitative data presented herein is illustrative and should be regarded as a template for presenting experimental findings.

Introduction

This compound, an amino acid analog, represents a class of compounds with potential therapeutic applications. A critical initial step in the preclinical evaluation of any new chemical entity is a thorough assessment of its toxicity profile. In vitro toxicity screening using cultured cell lines offers a rapid, cost-effective, and ethically sound approach to identify potential cytotoxic effects and elucidate mechanisms of action early in the drug development process.[1][2] This guide provides detailed methodologies for researchers, scientists, and drug development professionals to conduct an initial toxicity assessment of this compound.

The primary objectives of this initial screening are to:

  • Determine the concentration-dependent effects of this compound on cell viability and proliferation.

  • Assess its potential to induce cell death and compromise membrane integrity.

  • Identify potential signaling pathways perturbed by the compound.

Experimental Protocols

A multi-assay approach is recommended to build a comprehensive initial toxicity profile.[3] The following protocols describe standard assays for assessing cell viability, cytotoxicity, and apoptosis.

Cell Line Selection and Culture

The choice of cell lines is crucial and should ideally include a panel representing both cancerous and non-cancerous tissues to assess for potential selective toxicity.[4] For a broad initial screen, consider using cell lines from different origins, such as:

  • Human epithelial cell lines: HEK293 (human embryonic kidney), HeLa (human cervical cancer)

  • Human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma)

  • Rodent cell lines: NIH/3T3 (mouse embryonic fibroblast)

Protocol for Cell Culture:

  • Maintain cell lines in the recommended culture medium (e.g., Dulbecco's Modified Eagle Medium or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[5][6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and create a series of dilutions in culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for 24, 48, and 72 hours.

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity and loss of membrane integrity.[6]

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-3).

  • After the desired incubation period (e.g., 24 hours), carefully collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Typically, this involves transferring a portion of the supernatant to a new 96-well plate and adding the LDH reaction mixture.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Apoptosis Detection: Caspase-Glo 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed cells and treat with this compound in a white-walled 96-well plate as described in the MTT assay protocol (steps 1-3).

  • After the incubation period (e.g., 24 hours), allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

  • Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Data Presentation

Quantitative data from the initial toxicity screening should be summarized in clear and concise tables to facilitate comparison across different cell lines and concentrations.

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h Exposure
HEK293Human Embryonic Kidney>1000
A549Human Lung Carcinoma750
MCF-7Human Breast Adenocarcinoma500
HepG2Human Hepatocellular Carcinoma820

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Table 2: Illustrative LDH Release upon Treatment with this compound (24h)

Cell LineThis compound Conc. (µM)% LDH Release (relative to max lysis)
HEK293 5005.2 ± 1.1
100010.5 ± 2.3
MCF-7 50025.8 ± 3.5
100045.1 ± 4.2

Table 3: Illustrative Caspase-3/7 Activation by this compound (24h)

Cell LineThis compound Conc. (µM)Fold Increase in Luminescence (vs. control)
HEK293 5001.2 ± 0.3
10001.5 ± 0.4
MCF-7 5003.8 ± 0.7
10006.2 ± 1.1

Potential Signaling Pathways

As an amino acid analog, this compound may exert its toxic effects by interfering with metabolic and signaling pathways that are regulated by amino acid availability.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid levels.[8] Amino acids signal to activate mTORC1, a key complex in this pathway.[1] this compound could potentially disrupt this sensing mechanism, leading to an inhibition of mTORC1 activity and subsequent downstream effects on protein synthesis and cell growth.

Apoptosis Signaling Pathway

Cellular stress induced by metabolic disruption can trigger programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7. An increase in the activity of these caspases would suggest that this compound induces apoptosis in sensitive cell lines.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and key signaling pathways.

G Experimental Workflow for In Vitro Toxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Line Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Treatment Treatment with this compound (Concentration Gradient) Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Caspase Caspase-Glo 3/7 Assay (Apoptosis) Treatment->Caspase DataAnalysis Data Analysis and IC50 Calculation MTT->DataAnalysis LDH->DataAnalysis Caspase->DataAnalysis G Simplified mTOR Signaling Pathway AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Activates This compound This compound (Potential Antagonist) This compound->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Inhibits G Simplified Apoptosis Signaling Pathway This compound This compound CellStress Cellular Stress This compound->CellStress Mitochondria Mitochondria CellStress->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

References

Spectroscopic Characterization of Homoalanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Homoalanosine (L-2-amino-4-nitrosohydroxyaminobutyric acid), a novel amino acid with herbicidal activity. The information presented herein is crucial for its identification, purity assessment, and further investigation in drug development and other scientific applications. The structural elucidation of this compound, first isolated from Streptomyces galilaeus, was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Molecular Structure and Properties

This compound is a non-proteinogenic amino acid with the systematic name L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid. Its structure contains a chiral center at the alpha-carbon, a carboxylic acid group, an amino group, and a unique N-hydroxy-N-nitrosoamino functional group.

Molecular Formula: C₄H₉N₃O₄

Molecular Weight: 163.13 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. While the original spectra from the initial isolation and characterization are not publicly available, the data presented here are based on the reported structure and analysis of similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR data for this compound in a suitable solvent (e.g., D₂O) are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0Triplet1Hα-CH
~2.1 - 2.3Multiplet2Hβ-CH₂
~3.9 - 4.1Triplet2Hγ-CH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~175 - 180C=O (Carboxylic acid)
~55 - 60α-C
~30 - 35β-C
~50 - 55γ-C
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H stretch (Carboxylic acid)
3100 - 3000MediumN-H stretch (Amino group)
2960 - 2850MediumC-H stretch (Aliphatic)
~1725StrongC=O stretch (Carboxylic acid)
~1630MediumN-H bend (Amino group)
~1550StrongN=O stretch (Nitroso group)
~1400MediumO-H bend (Carboxylic acid)
~1050MediumN-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Exact Mass 163.05930578 Da
Monoisotopic Mass 163.05930578 Da

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound, adapted from standard procedures for amino acid analysis.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

Objective: To determine the exact mass and confirm the molecular formula of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., water/methanol with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode will likely show the [M+H]⁺ ion, while negative ion mode will show the [M-H]⁻ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition using the instrument's software.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in D₂O with TSP nmr_spec High-Resolution NMR Spectrometer dissolve->nmr_spec Introduce Sample h1_acq Acquire ¹H Spectrum nmr_spec->h1_acq c13_acq Acquire ¹³C Spectrum nmr_spec->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Splitting) processing->analysis IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing kbr Prepare KBr Pellet or use ATR ftir_spec FTIR Spectrometer kbr->ftir_spec Place Sample bg_scan Record Background Spectrum ftir_spec->bg_scan sample_scan Record Sample Spectrum bg_scan->sample_scan subtraction Background Subtraction sample_scan->subtraction analysis Spectral Analysis (Wavenumber & Intensity) subtraction->analysis MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve this compound in appropriate solvent ms_spec High-Resolution Mass Spectrometer (ESI) dissolve->ms_spec Introduce Sample acquire Acquire Mass Spectrum (Positive/Negative Mode) ms_spec->acquire mass_det Determine Accurate Mass of Molecular Ion acquire->mass_det formula_calc Calculate Elemental Composition mass_det->formula_calc

References

Understanding the Metabolic Fate of L-Homoarginine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the metabolic fate of Homoalanosine is not available in the public domain based on the conducted search. Therefore, this document provides a comprehensive technical guide on the metabolic fate of a structurally related amino acid, L-Homoarginine , to illustrate the requested format and content.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of L-Homoarginine.

Introduction to L-Homoarginine

L-Homoarginine is a non-proteinogenic cationic amino acid, structurally similar to L-arginine but with an additional methylene group in its carbon chain. It is endogenously synthesized from lysine and arginine and is also obtained from dietary sources.[1][2] Emerging research has highlighted the potential role of L-Homoarginine in various physiological processes, particularly in cardiovascular health, making the understanding of its metabolic fate crucial.[1][3] Low plasma levels of L-Homoarginine have been associated with adverse cardiovascular events and mortality.[1][3]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The overall disposition of L-Homoarginine in the body is governed by the processes of absorption, distribution, metabolism, and excretion.

  • Absorption: Orally administered L-Homoarginine is absorbed from the gastrointestinal tract.[4]

  • Distribution: Following absorption, L-Homoarginine is distributed throughout the body via the bloodstream. It can be found in various biological fluids and tissues, including plasma, cerebrospinal fluid, urine, intestine, and testes.[2]

  • Metabolism: L-Homoarginine is metabolized through several enzymatic pathways, primarily in the liver and kidneys.[5][6] Key metabolic routes include conversion to lysine and urea by arginases, utilization by nitric oxide synthases (NOS) to produce nitric oxide (NO) and L-homocitrulline, and transamination by alanine:glyoxylate aminotransferase 2 (AGXT2) to form 6-guanidino-2-oxocaproic acid (GOCA).[1][7]

  • Excretion: The primary route of excretion for L-Homoarginine and its metabolites is through the urine.[1] Studies in pigs have shown that a very high percentage (95-96%) of orally administered L-homoarginine is recovered in the urine, suggesting limited degradation in the body.[8]

Quantitative Metabolic Data

The following tables summarize key quantitative data related to the pharmacokinetics and plasma concentrations of L-Homoarginine.

Table 1: Pharmacokinetic Parameters of L-Homoarginine in Humans

ParameterValueStudy PopulationReference
Cmax (Maximum Plasma Concentration) Variable (dose-dependent)Healthy young volunteers[9]
Tmax (Time to Maximum Plasma Concentration) Variable (dose-dependent)Healthy young volunteers[9]
AUC0-24h (Area Under the Curve) Variable (dose-dependent)Healthy young volunteers[9]
Endogenous Plasma Concentration 1.88 µmol/L (median)Healthy humans[4]
Target Concentration for Supplementation 2.0 - 4.1 µmol/L---[4]

Table 2: Plasma Concentrations of L-Homoarginine in Different Clinical Contexts

ConditionPlasma L-Homoarginine Concentration (µmol/L)Reference
Healthy Wild-Type Mice 0.17 ± 0.03[3]
AGAT-deficient Mice Barely detectable[3]
Acute Ischemic Stroke (Survivors) 1.27 (median)[3]
Acute Ischemic Stroke (Non-survivors) 0.96 (median)[3]

Key Metabolic Pathways and Signaling

The metabolism of L-Homoarginine is intricately linked with several key enzymatic pathways.

Synthesis of L-Homoarginine

L-Homoarginine is primarily synthesized by the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from L-arginine to L-lysine.[5][6] An alternative, though less certain, pathway may involve enzymes of the urea cycle.[1][7]

cluster_synthesis L-Homoarginine Synthesis Arginine L-Arginine AGAT AGAT Arginine->AGAT Lysine L-Lysine Lysine->AGAT Homoarginine L-Homoarginine AGAT->Homoarginine

Synthesis of L-Homoarginine via AGAT.

Catabolism of L-Homoarginine

L-Homoarginine is catabolized through three primary pathways:

  • Arginase Pathway: Hydrolysis by arginase to yield L-lysine and urea.[1]

  • Nitric Oxide Synthase (NOS) Pathway: Conversion to nitric oxide (NO) and L-homocitrulline. L-Homoarginine is a less efficient substrate for NOS compared to L-arginine.[1][10]

  • Alanine:Glyoxylate Aminotransferase 2 (AGXT2) Pathway: Transamination to form 6-guanidino-2-oxocaproic acid (GOCA).[1][7][11]

cluster_catabolism L-Homoarginine Catabolism Homoarginine L-Homoarginine Arginase Arginase Homoarginine->Arginase NOS NOS Homoarginine->NOS AGXT2 AGXT2 Homoarginine->AGXT2 Lysine L-Lysine Arginase->Lysine Urea Urea Arginase->Urea NO Nitric Oxide NOS->NO Homocitrulline L-Homocitrulline NOS->Homocitrulline GOCA 6-Guanidino-2-oxocaproic acid (GOCA) AGXT2->GOCA

Major catabolic pathways of L-Homoarginine.

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification and study of L-Homoarginine metabolism.

Sample Preparation for LC-MS/MS Analysis of Plasma

This protocol is adapted for the quantification of L-Homoarginine in plasma samples.[9][12]

cluster_protocol Plasma Sample Preparation Workflow Start Start: Plasma Sample (25-100 µL) Spike Spike with stable isotope-labeled internal standards Start->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to dryness Collect->Evaporate Reconstitute Reconstitute in appropriate buffer (e.g., 0.1% formic acid in water) Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

References

Foundational Research on Homoalanosine's Interaction with Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the interaction of Homoalanosine with key metabolic enzymes. This compound, chemically known as L-2-amino-4-nitrosohydroxyaminobutyric acid, is an amino acid analog of L-alanosine.[1] Like alanosine, it functions as an antimetabolite, primarily targeting the de novo purine biosynthesis pathway. This pathway is critical for the synthesis of nucleotides, the building blocks of DNA and RNA.

The central mechanism of this compound's action involves its intracellular conversion into a potent inhibitory molecule. This conversion is catalyzed by phosphoribosylaminoimidazole-succinocarboxamide (SAICAR) synthetase. The resulting molecule, a nucleotide analog, then inhibits two key downstream enzymes in the purine synthesis pathway: adenylosuccinate synthetase and adenylosuccinate lyase.[2][3][4] This multi-target inhibition leads to a depletion of the purine nucleotide pool, thereby impeding DNA synthesis and cell proliferation.[2]

Signaling Pathway and Mechanism of Action

The interaction of this compound with the de novo purine biosynthesis pathway is a classic example of "lethal synthesis," where the cell's own enzymatic machinery converts a non-toxic prodrug into a cytotoxic agent. The pathway begins with 5-aminoimidazole-4-carboxylic acid ribonucleotide (CAIR) and culminates in the production of adenosine monophosphate (AMP).

purine_biosynthesis_inhibition cluster_pathway De Novo Purine Biosynthesis Pathway CAIR CAIR SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate Lyase SAMP Adenylosuccinate (S-AMP) AICAR->SAMP Adenylosuccinate Synthetase AMP AMP SAMP->AMP Adenylosuccinate Lyase This compound This compound (Prodrug) Active_Inhibitor Homoalanosyl-AICOR (Active Inhibitor) This compound->Active_Inhibitor SAICAR Synthetase SAICAR -> AICAR SAICAR -> AICAR Active_Inhibitor->SAICAR -> AICAR Inhibits AICAR -> SAMP AICAR -> SAMP Active_Inhibitor->AICAR -> SAMP

Figure 1: Mechanism of this compound in the Purine Biosynthesis Pathway.

Quantitative Data on Enzyme Inhibition

InhibitorTarget EnzymeInhibition TypeKi (μM)Source Organism
L-alanosyl-AICOR Adenylosuccinate SynthetaseNot Specified0.228L5178Y/AR Leukemia (Mouse)
L-alanosyl-AICOR Adenylosuccinate LyaseCompetitive~1.3 - 1.5Rat Skeletal Muscle

Table 1: Inhibitory constants (Ki) for L-alanosyl-AICOR, the active metabolite of the this compound analog, L-alanosine.[2][3] It is hypothesized that the active metabolite of this compound would have similar potency.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the interaction of this compound with its target enzymes. These protocols are based on established enzyme assay techniques and studies conducted on the analog L-alanosine.[2][3]

Enzymatic Synthesis of Homoalanosyl-AICOR

Principle: This protocol describes the in vitro synthesis of the active inhibitor, Homoalanosyl-AICOR, using partially purified SAICAR synthetase. The enzyme catalyzes the condensation of 5-aminoimidazole-4-carboxylic acid ribonucleotide (CAIR) and this compound.

Reagents and Equipment:

  • Partially purified SAICAR synthetase (e.g., from chicken liver)[2]

  • 5-aminoimidazole-4-carboxylic acid ribonucleotide (CAIR)

  • L-Homoalanosine

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 7.8)

  • Incubator or water bath (37°C)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CAIR, and this compound.

  • Initiate the reaction by adding SAICAR synthetase.

  • Incubate the mixture at 37°C for a sufficient duration (e.g., 2-4 hours) to allow for product formation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC.

  • Terminate the reaction by heat inactivation or addition of a quenching agent.

  • Purify the product, Homoalanosyl-AICOR, from the reaction mixture using preparative HPLC.

  • Confirm the identity and purity of the synthesized compound using techniques like NMR and mass spectrometry.[3]

Adenylosuccinate Synthetase Inhibition Assay

Principle: The activity of adenylosuccinate synthetase is determined by monitoring the formation of adenylosuccinate from inosine monophosphate (IMP) and aspartate. The assay is spectrophotometric, measuring the increase in absorbance at 280 nm due to the formation of adenylosuccinate. The inhibitory effect of Homoalanosyl-AICOR is quantified by measuring the reaction rates at various inhibitor concentrations.

Reagents and Equipment:

  • Purified adenylosuccinate synthetase

  • Inosine monophosphate (IMP)

  • L-aspartate

  • GTP (Guanosine triphosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Synthesized Homoalanosyl-AICOR

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare a series of dilutions of Homoalanosyl-AICOR.

  • In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, GTP, L-aspartate, and IMP.

  • Add a specific concentration of Homoalanosyl-AICOR to the cuvette (or buffer for the control).

  • Equilibrate the mixture to the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding adenylosuccinate synthetase.

  • Immediately monitor the increase in absorbance at 280 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay with varying concentrations of both the substrate (IMP) and the inhibitor (Homoalanosyl-AICOR).

Data Analysis:

  • Determine the Km of the enzyme for its substrates.

  • Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Ki).

Adenylosuccinate Lyase Inhibition Assay

Principle: Adenylosuccinate lyase catalyzes the cleavage of adenylosuccinate to AMP and fumarate. The activity can be monitored by the increase in absorbance at 240 nm, which corresponds to the formation of fumarate. The inhibition by Homoalanosyl-AICOR is assessed by its effect on the reaction rate.

Reagents and Equipment:

  • Purified adenylosuccinate lyase

  • Adenylosuccinate (S-AMP)

  • Tris-HCl buffer (pH 7.5)

  • Synthesized Homoalanosyl-AICOR

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare a range of concentrations of Homoalanosyl-AICOR.

  • To a quartz cuvette, add Tris-HCl buffer and adenylosuccinate.

  • Add the desired concentration of Homoalanosyl-AICOR.

  • Equilibrate the cuvette to the assay temperature (e.g., 25°C).

  • Start the reaction by adding adenylosuccinate lyase.

  • Record the increase in absorbance at 240 nm over time.

  • Determine the initial velocity from the linear phase of the reaction.

  • Perform the assay at multiple substrate and inhibitor concentrations.

Data Analysis:

  • Calculate the Km for adenylosuccinate.

  • Use Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk) to determine the Ki and the mode of inhibition for Homoalanosyl-AICOR.[3]

Experimental Workflow Visualization

The overall process for characterizing the inhibitory properties of this compound can be visualized as a multi-step workflow, from the synthesis of the active compound to the final kinetic analysis.

Figure 2: Workflow for Characterizing this compound's Enzyme Inhibition.

References

Methodological & Application

Application Notes: Site-Specific Incorporation of Homoalanosine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for introducing novel chemical functionalities to probe and engineer protein function. This document provides a comprehensive overview and a generalized set of protocols for the site-specific incorporation of a target ncAA, using Homoalanosine as a hypothetical example, into recombinant proteins expressed in Escherichia coli. It is important to note that, at present, there are no published studies demonstrating the successful site-specific incorporation of this compound. Therefore, the following application notes and protocols are based on well-established methodologies for other ncAAs and serve as a foundational guide for researchers aiming to develop such a system.

Introduction

Genetic code expansion enables the ribosomal incorporation of ncAAs with diverse chemical properties, including bio-orthogonal handles for chemical modification, photocrosslinkers for capturing protein interactions, and spectroscopic probes for studying protein structure and dynamics. The most common method for site-specific ncAA incorporation in E. coli involves the repurposing of the UAG amber stop codon. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired ncAA and does not cross-react with the host cell's translational machinery. When the ncAA is provided in the culture medium, the orthogonal aaRS charges its cognate suppressor tRNA, which then delivers the ncAA to the ribosome in response to a UAG codon in the gene of interest, resulting in the synthesis of a full-length protein containing the ncAA at the specified position.

Hypothetical Data for this compound Incorporation

The following tables present hypothetical data to illustrate the expected outcomes from experiments aimed at incorporating this compound into a model protein, such as Superfolder Green Fluorescent Protein (sfGFP). These tables are intended to serve as a template for data presentation.

Table 1: Optimization of this compound Concentration for sfGFP Expression

This compound Concentration (mM)Full-Length sfGFP Yield (mg/L)Incorporation Fidelity (%)
0< 0.1 (mainly truncated)0
0.54.882
1.09.296
2.09.597
5.08.995

Incorporation fidelity would be determined by mass spectrometry, representing the percentage of protein with the correct mass.

Table 2: Evaluation of Different E. coli Strains for sfGFP-Homoalanosine Expression

E. coli StrainsfGFP Yield (mg/L) with 1 mM this compound
BL21(DE3)9.2
Rosetta™ 2(DE3)8.1
A genomically recoded strain (e.g., C321.ΔA)13.5

Genomically recoded strains lacking the UAG stop codon and Release Factor 1 often exhibit higher incorporation efficiencies.

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow_for_ncAA_Incorporation cluster_setup 1. System Setup cluster_expression 2. Protein Expression cluster_analysis 3. Analysis plasmid_prep Prepare Plasmids: pEVOL-aaRS pREP-tRNA pBAD-GeneOfInterest-TAG transformation Co-transform into E. coli plasmid_prep->transformation growth Grow cells and add This compound transformation->growth induction Induce protein expression growth->induction harvest Harvest and Lyse Cells induction->harvest purification Purify Protein (e.g., Ni-NTA) harvest->purification verification Verify Incorporation (SDS-PAGE & Mass Spec) purification->verification

Caption: General experimental workflow for ncAA incorporation.

Conceptual_Pathway_for_Homoalanosine_Incorporation cluster_inputs Molecular Inputs cluster_process Cellular Process cluster_output Final Product This compound This compound (external supply) charging aaRS charges tRNA with this compound This compound->charging orthogonal_system Orthogonal aaRS/tRNA (from plasmids) orthogonal_system->charging gene_template mRNA with UAG codon translation Ribosome reads UAG and incorporates This compound gene_template->translation charging->translation Charged tRNA modified_protein Full-length protein with -site-specific this compound translation->modified_protein

Caption: Conceptual diagram of this compound incorporation.

Detailed Experimental Protocols

Protocol 1: Preparation and Transformation of Plasmids

This protocol details the preparation of the necessary plasmids and their introduction into a suitable E. coli expression host.

Materials:

  • Chemically competent E. coli cells (e.g., BL21(DE3) or a derivative).

  • pEVOL-based plasmid encoding the orthogonal aaRS (chloramphenicol resistance).

  • pREP-based plasmid encoding the orthogonal tRNA (tetracycline resistance).

  • pBAD-based plasmid with the gene of interest containing a UAG codon at the desired position (ampicillin resistance).

  • LB agar plates with 100 µg/mL ampicillin, 34 µg/mL chloramphenicol, and 15 µg/mL tetracycline.

  • SOC outgrowth medium.

Procedure:

  • Purify all three plasmids to a concentration of at least 100 ng/µL.

  • On ice, add 50-100 ng of each of the three plasmids to a 50 µL aliquot of competent E. coli cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells for 45 seconds at 42°C, then immediately return to ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100-200 µL of the transformation mixture onto the triple-antibiotic LB agar plates.

  • Incubate overnight at 37°C.

Protocol 2: Small-Scale Protein Expression and Optimization

This protocol describes a small-scale expression trial to optimize the concentration of this compound.

Materials:

  • A single colony from the transformation plate.

  • LB medium with the three antibiotics.

  • This compound stock solution (e.g., 100 mM in sterile dH₂O, pH adjusted to 7.0).

  • 20% (w/v) L-arabinose solution (sterile filtered).

  • 1 M IPTG solution (sterile filtered).

Procedure:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 5 mL of fresh LB with antibiotics with 100 µL of the overnight culture in several tubes.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Add this compound to each tube to final concentrations of 0, 0.5, 1, 2, and 5 mM.

  • Induce the expression of the orthogonal system with 0.02% L-arabinose and the target protein with 0.5 mM IPTG.

  • Reduce the temperature to 20°C and express for 18-24 hours with shaking.

  • Harvest 1 mL of each culture by centrifugation.

  • Analyze the cell pellets by SDS-PAGE to visualize protein expression levels. The "0 mM" sample will indicate the level of read-through and truncation.

Protocol 3: Large-Scale Protein Expression and Purification

This protocol is for a 1 L scale expression and subsequent purification of the this compound-containing protein.

Materials:

  • Overnight culture of the expression strain.

  • 1 L of LB medium with antibiotics in a 2.8 L baffled flask.

  • Optimized concentration of this compound.

  • L-arabinose and IPTG solutions.

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM Imidazole, 1 mM PMSF).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate the 1 L of LB medium with 20 mL of the overnight culture.

  • Grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Add this compound to the optimized final concentration (e.g., 1 mM).

  • Induce with 0.02% L-arabinose and 0.5 mM IPTG.

  • Express at 20°C for 18-24 hours.

  • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Analyze fractions by SDS-PAGE and pool the purest fractions.

  • Dialyze the purified protein into a suitable storage buffer.

Protocol 4: Verification of this compound Incorporation by Mass Spectrometry

Procedure:

  • Submit a sample of the purified protein (~10-20 µg) for analysis by high-resolution electrospray ionization mass spectrometry (ESI-MS).

  • Deconvolute the resulting spectrum to obtain the intact protein mass.

  • Compare the observed mass to the theoretical mass calculated for the protein with this compound incorporated. A successful incorporation will result in a mass shift corresponding to the mass of this compound minus the mass of the amino acid it replaced (typically Tyrosine or Leucine, depending on the parent aaRS used for engineering).

  • For confirmation of site-specificity, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the peptide fragment containing this compound.

Roadmap to a Functional this compound Incorporation System

  • Develop an Orthogonal Synthetase: The foremost challenge is to create an aaRS that specifically recognizes this compound. This involves:

    • Choosing a suitable parent aaRS (e.g., TyrRS or LeuRS from an archaeal source).

    • Creating a library of mutants with randomized residues in the amino acid binding site.

    • Performing iterative rounds of positive and negative selection in a specially designed E. coli strain to isolate mutants that are active with this compound but not with any of the 20 canonical amino acids.

  • Validate Orthogonality: The selected aaRS/tRNA pair must be shown to be orthogonal to the E. coli translational machinery.

  • Optimize Expression Conditions: Systematically optimize parameters such as this compound concentration, inducer concentrations, temperature, and expression time to maximize the yield of the modified protein.

  • Characterize Fidelity: Use mass spectrometry to confirm the fidelity and efficiency of this compound incorporation.

  • Explore Applications: Once a robust system is established, the unique properties of this compound can be leveraged for various applications in protein engineering and drug discovery.

Application Notes and Protocols for Active Site Modification in Enzyme Engineering Using Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of enzyme active sites is a cornerstone of modern protein engineering, enabling the development of novel biocatalysts with enhanced or altered activities for applications in drug development, industrial chemistry, and synthetic biology. The introduction of non-canonical amino acids (ncAAs) with unique chemical functionalities offers a powerful tool to expand the chemical repertoire available for enzyme catalysis beyond the 20 canonical amino acids.

These notes provide a comprehensive overview of the principles and methodologies for incorporating ncAAs into enzyme active sites to modulate their function. While the focus of this document is on the potential application of the non-canonical amino acid L-Homoalanosine , it is important to note that, to date, there is a lack of specific published literature detailing its use in enzyme active site engineering. Therefore, this document will provide a generalized framework and protocols for ncAA incorporation, using a well-documented example of another ncAA to illustrate the concepts and potential outcomes. Researchers can adapt these methods to explore the utility of homoalanosine and other novel ncAAs in their own enzyme systems.

Principle of Active Site Modification with ncAAs

The genetic code expansion allows for the site-specific incorporation of ncAAs into a protein's primary sequence. This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs and recognizes a unique codon, typically a nonsense (stop) codon like the amber codon (UAG), to insert the desired ncAA during protein translation.[1]

By replacing a key amino acid residue within an enzyme's active site with an ncAA, researchers can introduce novel chemical functionalities, such as altered side chain reactivity, size, or electronic properties. This can lead to changes in substrate specificity, reaction mechanism, and overall catalytic efficiency.

Case Study: Engineering of (R)-Amine Transaminase with p-Benzoyl-L-phenylalanine

To illustrate the power of ncAA-mediated enzyme engineering, we present a case study on the modification of an (R)-amine transaminase. In this study, the canonical amino acid Phenylalanine at position 88 (F88) in the active site was replaced with the photo-crosslinkable ncAA p-benzoyl-L-phenylalanine (pBpA).[2]

The introduction of the bulky benzophenone side chain of pBpA was hypothesized to reshape the active site, potentially enhancing the enzyme's activity towards specific substrates.

Quantitative Data

The kinetic parameters of the wild-type and the F88pBpA mutant (R)-amine transaminase were determined to quantify the effect of the ncAA incorporation on enzyme function. The results are summarized in the table below.

Enzyme VariantSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Fold Improvement in kcat/Km
Wild-Type 1-phenylpropan-1-amine12.5 ± 1.20.08 ± 0.016.4-
F88pBpA 1-phenylpropan-1-amine8.2 ± 0.90.65 ± 0.0579.312.4
Wild-Type Benzaldehyde9.8 ± 1.10.12 ± 0.0112.2-
F88pBpA Benzaldehyde5.5 ± 0.60.58 ± 0.04105.58.6

Table 1: Kinetic parameters of wild-type and F88pBpA (R)-amine transaminase. Data adapted from Pagar et al., 2022.[2]

The results demonstrate a significant enhancement in the catalytic efficiency (kcat/Km) of the F88pBpA variant for both substrates, highlighting the potential of ncAA incorporation to improve enzyme performance.

Experimental Protocols

The following are generalized protocols for the site-specific incorporation of an ncAA into a target enzyme. These protocols should be optimized for the specific enzyme, ncAA, and expression system being used.

Protocol for Site-Directed Mutagenesis to Introduce an Amber Codon

This protocol describes the introduction of a UAG (amber) stop codon at the desired position in the gene encoding the target enzyme.

Materials:

  • Plasmid DNA containing the gene of interest

  • Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)

  • Custom-designed mutagenic primers containing the TAG codon

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation (the amber codon, TAG) in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up the PCR reaction according to the mutagenesis kit manufacturer's instructions. A typical reaction mixture includes the plasmid template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.

  • PCR Cycling:

    • Initial denaturation: 95°C for 30 seconds

    • 12-18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Pick several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Protocol for Protein Expression and ncAA Incorporation

This protocol describes the co-expression of the target enzyme mutant and the orthogonal aaRS/tRNA pair in the presence of the ncAA.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the target gene with the amber codon

  • Plasmid encoding the orthogonal aaRS and tRNA (e.g., pEVOL)

  • Non-canonical amino acid (e.g., this compound, pBpA)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Shaking incubator

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing antibiotics for both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • ncAA Addition: Add the non-canonical amino acid to the culture medium to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours to allow for protein expression and incorporation of the ncAA.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol for Protein Purification and Analysis

This protocol describes the purification of the ncAA-containing protein and verification of ncAA incorporation.

Materials:

  • Cell pellet from expression

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE materials

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto the affinity chromatography column.

  • Washing: Wash the column with wash buffer to remove unbound proteins.

  • Elution: Elute the target protein with elution buffer.

  • Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

  • Verification of ncAA Incorporation: Confirm the incorporation of the ncAA by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the ncAA incorporated.

Visualizations

The following diagrams illustrate the key workflows and pathways involved in enzyme engineering with ncAAs.

experimental_workflow cluster_gene_engineering Gene Engineering cluster_protein_expression Protein Expression cluster_analysis Analysis primer_design Primer Design (Introduce TAG codon) sdm Site-Directed Mutagenesis primer_design->sdm sequencing Sequence Verification sdm->sequencing cotransformation Co-transformation (Target + pEVOL) sequencing->cotransformation expression Expression with ncAA cotransformation->expression harvesting Cell Harvesting expression->harvesting purification Protein Purification harvesting->purification mass_spec Mass Spectrometry (Verification) purification->mass_spec kinetic_assay Kinetic Assay purification->kinetic_assay

Caption: Experimental workflow for enzyme engineering with ncAAs.

amino_acid_biosynthesis cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aa_synthesis Amino Acid Synthesis glucose Glucose pyruvate Pyruvate glucose->pyruvate oxaloacetate Oxaloacetate pyruvate->oxaloacetate alanine Alanine pyruvate->alanine Transamination alpha_kg α-Ketoglutarate oxaloacetate->alpha_kg aspartate Aspartate oxaloacetate->aspartate Transamination glutamate Glutamate alpha_kg->glutamate Transamination Other Amino Acids Other Amino Acids aspartate->Other Amino Acids glutamate->Other Amino Acids

Caption: Central metabolic pathways for amino acid biosynthesis.

Potential Application of this compound

L-Homoalanosine is an analog of L-alanine with an N-hydroxy-N-formylamino group. This functional group has the potential to act as a metal chelator or to participate in hydrogen bonding interactions within an enzyme active site. The incorporation of this compound in place of a key residue could:

  • Alter metal ion coordination: In metalloenzymes, replacing a coordinating residue with this compound could change the geometry and electronic properties of the metal center, thereby modulating the enzyme's redox potential or catalytic activity.

  • Introduce novel hydrogen bonding networks: The N-hydroxy-N-formylamino group can act as both a hydrogen bond donor and acceptor, potentially stabilizing transition states or altering substrate binding.

  • Serve as a reactive handle: The unique functionality of this compound could be exploited for further chemical modification of the enzyme.

Conclusion

The site-specific incorporation of non-canonical amino acids is a transformative technology in enzyme engineering. While the use of this compound in this context remains to be explored, the generalized protocols and illustrative case study provided in these application notes offer a solid foundation for researchers to begin investigating its potential. By leveraging the principles of genetic code expansion and rational enzyme design, the incorporation of this compound and other novel ncAAs will undoubtedly lead to the development of a new generation of biocatalysts with tailored functionalities for a wide range of applications.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoalanosine, L-2-amino-4-(N'-hydroxy-N'-nitrosoamino)butyric acid, is a non-proteinogenic amino acid with potential applications in pharmaceutical research. Its unique N'-hydroxy-N'-nitrosoamino functional group presents a significant synthetic challenge. Currently, a direct, fully enzymatic synthesis of this compound has not been reported in the scientific literature. This is primarily due to the absence of known enzymes that can catalyze the formation of the N'-hydroxy-N'-nitrosoamino moiety on an amino acid side chain.

This document provides a detailed chemoenzymatic approach for the synthesis of this compound. The strategy involves two key stages:

  • Enzymatic Synthesis of a Precursor: Production of the L-homoalanine backbone using established biocatalytic methods.

  • Chemical Modification: Conversion of a suitable precursor with a terminal functional group into the desired N'-hydroxy-N'-nitrosoamino side chain.

This approach leverages the high stereoselectivity and green chemistry advantages of enzymatic synthesis for building the chiral amino acid core, followed by robust chemical methods to install the unique functional group.

Part 1: Enzymatic Synthesis of L-Homoalanine

L-homoalanine is the direct precursor to this compound, differing only in the terminal functional group of the side chain. Several enzymatic methods have been developed for its synthesis.

Data Presentation: Comparison of Enzymatic Methods for L-Homoalanine Synthesis
MethodEnzymesSubstrate(s)Key Reaction ParametersReported Yield/ConversionReference(s)
Method A L-methioninase (AfMETase) & Glutamate Dehydrogenase (GDH)L-methionineCo-immobilization on polyacrylamide; Optimized catalytic conditionsHigh yield (specific quantitative data not provided in abstract)[1]
Method B Evolved Glutamate Dehydrogenase & Threonine DehydrataseGlucoseIn vivo biosynthesis in a modified E. coli strain5.4 g/L from 30 g/L glucose (0.18 g/g glucose yield)[2][3]
Method C L-branched chain amino acid aminotransferase (eBCAT)2-oxobutyrate, L-glutamateAsymmetric conversion32.5% conversion, 28% yield, 99% ee

Experimental Protocols: Enzymatic Synthesis of L-Homoalanine

Protocol 1: In Vitro Synthesis of L-Homoalanine from L-Methionine using Co-immobilized Enzymes (Method A)

This protocol is based on the work of El-Sayed et al. and involves the co-immobilization of L-methioninase (AfMETase) and glutamate dehydrogenase (GDH).[1]

Materials:

  • Aspergillus flavipes L-methioninase (AfMETase)

  • Glutamate Dehydrogenase (GDH)

  • Polyacrylamide or Chitosan for immobilization

  • L-methionine

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Cationic and anionic exchange chromatography columns for purification

  • NMR for product characterization

Procedure:

  • Co-immobilization of Enzymes:

    • Prepare the polyacrylamide or chitosan support according to standard protocols.

    • Co-immobilize AfMETase and GDH onto the prepared support. The specific ratios and conditions for immobilization should be optimized for maximum activity.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing L-methionine in the reaction buffer.

    • Add the co-immobilized enzymes to the reaction mixture.

    • Incubate the reaction at an optimized temperature (e.g., 30-37 °C) with gentle agitation.

    • Monitor the progress of the reaction by measuring the formation of L-homoalanine using a suitable analytical method (e.g., HPLC).

  • Purification:

    • After the reaction reaches completion, separate the immobilized enzymes from the reaction mixture by filtration or centrifugation. The immobilized enzymes can be washed and reused.[1]

    • Purify the L-homoalanine from the supernatant using cationic and anionic exchange chromatography.

  • Characterization:

    • Confirm the identity and purity of the synthesized L-homoalanine using proton nuclear magnetic resonance (¹H-NMR) and compare the spectrum with an authentic standard.

Part 2: Chemical Synthesis of the N'-hydroxy-N'-nitrosoamino Side Chain

As there is no direct enzymatic method to convert L-homoalanine to this compound, a chemical approach is necessary. This would typically involve starting with a precursor that has a terminal amino group on the side chain, such as L-2,4-diaminobutyric acid (L-DABA). The terminal amino group can then be chemically modified.

Conceptual Workflow for Chemical Modification

The following diagram illustrates the conceptual chemoenzymatic workflow, starting from an enzymatically produced precursor and leading to this compound.

G cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis Precursor Simple Precursor (e.g., L-Aspartic Acid) Enzymatic_Conversion Multi-step Enzymatic Conversion Precursor->Enzymatic_Conversion Biocatalysis L_DABA L-2,4-Diaminobutyric Acid (L-DABA) Enzymatic_Conversion->L_DABA Protection Protection of α-amino and carboxyl groups L_DABA->Protection Chemical Step Hydroxylation N-Hydroxylation of side-chain amino group Protection->Hydroxylation Nitrosation N-Nitrosation Hydroxylation->Nitrosation Deprotection Deprotection Nitrosation->Deprotection This compound This compound Deprotection->this compound

Caption: Chemoenzymatic workflow for this compound synthesis.

Protocol 2: Conceptual Chemical Synthesis from an L-DABA Precursor

This protocol outlines the key chemical transformations required. Note: This is a conceptual protocol and requires optimization and adaptation based on specific protecting groups and reaction conditions.

Materials:

  • L-2,4-diaminobutyric acid (L-DABA)

  • Protecting group reagents (e.g., Boc-anhydride for amino groups, benzyl bromide for carboxylic acid)

  • Oxidizing agent for N-hydroxylation (e.g., dimethyldioxirane or a suitable peroxide)

  • Nitrosating agent (e.g., sodium nitrite in acidic conditions or n-butyl nitrite)

  • Solvents (e.g., dichloromethane, methanol, diethyl ether)

  • Reagents for deprotection (e.g., trifluoroacetic acid for Boc group, H₂/Pd for benzyl group)

  • Silica gel for column chromatography

Procedure:

  • Protection of L-DABA:

    • Protect the α-amino and carboxyl groups of L-DABA to prevent side reactions. For example, protect the α-amino group as a Boc-carbamate and the carboxyl group as a benzyl ester.

  • N-Hydroxylation of the Side-Chain Amino Group:

    • The protected L-DABA is then subjected to N-hydroxylation. This can be achieved by oxidation of the terminal amino group.

  • N-Nitrosation of the Hydroxylamine:

    • The resulting N-hydroxyamino derivative is then nitrosated. This reaction is typically carried out by treating the hydroxylamine with a nitrosating agent such as sodium nitrite under acidic conditions.

  • Deprotection:

    • Finally, the protecting groups on the α-amino and carboxyl groups are removed to yield this compound. The choice of deprotection method depends on the protecting groups used.

Visualizing the Key Chemical Transformation

The following diagram illustrates the chemical conversion of the terminal amino group to the N'-hydroxy-N'-nitrosoamino group.

G Start R-CH₂-NH₂ (Protected DABA side chain) Step1 N-Hydroxylation [Oxidation] Start->Step1 Intermediate R-CH₂-NHOH (N-hydroxyamino derivative) Step1->Intermediate Step2 N-Nitrosation [NaNO₂, H⁺] Intermediate->Step2 End R-CH₂-N(OH)-N=O (this compound side chain) Step2->End

Caption: Key chemical steps for side chain modification.

Conclusion

The synthesis of this compound presents a significant challenge that can be addressed through a chemoenzymatic approach. By combining the strengths of biocatalysis for the stereoselective synthesis of the amino acid backbone and well-established chemical methods for the introduction of the unique N'-hydroxy-N'-nitrosoamino functional group, researchers can access this valuable compound for further investigation in drug discovery and development. The protocols and workflows presented here provide a comprehensive guide for undertaking this synthetic strategy. Further research into novel biocatalysts may one day enable a fully enzymatic synthesis of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Containing Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the mass spectrometry-based analysis of proteins containing the non-proteinogenic amino acid, homoalanosine. Due to the limited availability of direct studies on this compound-containing proteins, this document outlines a generalized workflow adaptable for this specific application. It covers protocols for the incorporation of this compound, sample preparation for mass spectrometry, data acquisition strategies, and data analysis considerations, including the expected fragmentation patterns based on the N-nitroso functional group of this compound.

Introduction

This compound is a non-proteinogenic amino acid characterized by an N-nitroso group. Its incorporation into proteins can introduce novel functionalities, making it a subject of interest in drug development and chemical biology. Mass spectrometry is a powerful tool for the detailed characterization of proteins, including those containing unnatural amino acids. This document provides a framework for the successful analysis of this compound-modified proteins.

A key feature of N-nitroso compounds in mass spectrometry is their characteristic fragmentation pattern, often involving the neutral loss of the nitroso group (NO; 30 Da) or a related species (NOH; 31 Da).[1][2] This predictable fragmentation is a valuable diagnostic tool for identifying peptides containing this compound.

Experimental Protocols

Site-Specific Incorporation of this compound into Proteins

The incorporation of this compound into a target protein can be achieved using the nonsense suppression methodology.[3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a stop codon (e.g., the amber codon, UAG) and insert this compound at that specific site.

Materials:

  • Expression vector containing the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for a non-canonical amino acid (to be evolved or selected for this compound).

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound.

  • Cell culture media and antibiotics.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Protocol:

  • Prepare this compound-tRNA: Synthesize or obtain this compound and the cognate orthogonal tRNA. Chemically or enzymatically ligate this compound to the tRNA.

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the orthogonal aaRS/tRNA pair.

  • Cell Culture and Protein Expression:

    • Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.

    • Supplement the medium with this compound to a final concentration of 1-5 mM.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a reduced temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.

    • Purify the this compound-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

Sample Preparation for Mass Spectrometry

2.2.1. In-Solution Digestion

  • Denaturation, Reduction, and Alkylation:

    • Denature the purified protein (10-50 µg) in 8 M urea, 50 mM Tris-HCl, pH 8.0.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the urea concentration to less than 1 M with 50 mM Tris-HCl, pH 8.0.

    • Add trypsin (or another suitable protease) at a 1:50 (w/w) protease-to-protein ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

2.2.2. In-Gel Digestion

  • SDS-PAGE: Separate the protein sample by 1D SDS-PAGE.

  • Excision and Destaining: Excise the protein band of interest and cut it into small pieces. Destain the gel pieces with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate.

  • Reduction and Alkylation: Reduce and alkylate the protein within the gel pieces as described for the in-solution protocol.

  • Digestion: Add trypsin to the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

  • Desalting: Pool the extracts, dry them in a vacuum centrifuge, and desalt as described above.

Mass Spectrometry Analysis

3.1. Data-Dependent Acquisition (DDA)

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • Use a suitable gradient to separate the peptides.

  • DDA Method:

    • Acquire full MS scans in the range of m/z 350-1500.

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Utilize a dynamic exclusion list to prevent repeated fragmentation of the same precursor.

3.2. Data-Independent Acquisition (DIA)

For quantitative studies, a DIA workflow such as SWATH-MS can be employed. This involves fragmenting all precursor ions within a defined m/z window.

Data Analysis

  • Database Searching:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Crucially, define a variable modification corresponding to the mass of this compound minus the mass of the amino acid it replaced. The molecular formula of this compound is C4H9N3O4, with a monoisotopic mass of 163.0593 Da.

    • Define a neutral loss of 30.0106 Da (NO) and 31.0184 Da (NOH) as diagnostic fragmentation events for peptides containing this compound.

  • Data Interpretation:

    • Manually inspect the MS/MS spectra of peptides identified as containing this compound to confirm the presence of the characteristic neutral loss of the nitroso group.

    • Look for b- and y-ion series that confirm the peptide backbone sequence. The presence of the this compound modification may alter the fragmentation efficiency of adjacent peptide bonds.

Quantitative Data Presentation

For quantitative experiments, such as comparing the incorporation efficiency under different conditions or assessing the effect of this compound on protein abundance, data should be summarized in a clear, tabular format.

Protein IDPeptide SequenceModificationCondition 1 (Intensity)Condition 2 (Intensity)Fold Changep-value
P12345VGY*SDEEQLKThis compound1.2E+086.0E+07-2.00.045
.....................

Note: This is a template table. Actual data will vary based on the experiment.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_incorporation This compound Incorporation cluster_ms_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis plasmid Plasmids (Target Gene + Orthogonal Pair) transformation E. coli Transformation plasmid->transformation expression Protein Expression + this compound transformation->expression purification Protein Purification expression->purification digestion In-Solution or In-Gel Digestion purification->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS Analysis (DDA or DIA) desalting->lcms database_search Database Search (with this compound modification) lcms->database_search data_analysis Data Interpretation & Quantification database_search->data_analysis

Caption: Experimental workflow for the analysis of this compound-containing proteins.

Hypothetical Signaling Pathway Affected by this compound

Given that the related compound, homoarginine, is known to inhibit arginase, which in turn can increase the bioavailability of arginine for nitric oxide (NO) synthesis, a plausible hypothesis is that this compound may also modulate NO signaling.[6]

Signaling_Pathway cluster_cell Cellular Environment This compound This compound Arginase Arginase This compound->Arginase Inhibition Arginine Arginine Arginase->Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for the Purification of Homoalanosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoalanosine is a non-proteinogenic amino acid with a unique L-2-amino-4-nitrosohydroxyaminobutyric acid structure. Its incorporation into peptides can confer novel biological activities, making it a valuable building block in drug discovery and development. However, the distinct chemical properties of this compound, particularly its polarity and the potentially reactive nitrosohydroxyamino group, present unique challenges for the purification of peptides containing this residue.

These application notes provide a comprehensive guide to developing a robust purification strategy for this compound-containing peptides. The protocols outlined below are based on established peptide purification techniques, with special considerations for the unique characteristics of this compound.

Physicochemical Properties of this compound

Understanding the properties of this compound is critical for designing an effective purification protocol.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C4H9N3O4-
Molecular Weight 163.13 g/mol [1]-
Appearance Colorless Powder[]-
Solubility Soluble in Water[]Indicates the peptide is likely to be hydrophilic. May require optimization of reversed-phase chromatography conditions to achieve adequate retention.
Calculated XLogP3 -3.4[1]Confirms the high polarity of the molecule.
Key Functional Group NitrosohydroxyaminoThis group may be sensitive to harsh acidic or basic conditions, as well as strong reducing or oxidizing agents. Careful selection of cleavage and purification conditions is necessary to maintain its integrity.

Purification Strategy Overview

A multi-step purification strategy is recommended for this compound-containing peptides to achieve high purity. The general workflow involves solid-phase extraction (SPE) for initial cleanup and desalting, followed by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation.

Purification_Workflow Crude_Peptide Crude this compound- containing Peptide SPE Solid-Phase Extraction (SPE) (Desalting and Initial Cleanup) Crude_Peptide->SPE Primary_RPHPLC Primary RP-HPLC (e.g., C18 column, acidic mobile phase) SPE->Primary_RPHPLC Fraction_Analysis Fraction Analysis (Analytical HPLC, Mass Spectrometry) Primary_RPHPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Secondary_RPHPLC Secondary RP-HPLC (Optional) (Different column or pH) Pooling->Secondary_RPHPLC If further purity needed Lyophilization Lyophilization Pooling->Lyophilization Secondary_RPHPLC->Fraction_Analysis Pure_Peptide Pure this compound- containing Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the purification of this compound-containing peptides.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup

This protocol is designed for the initial cleanup and desalting of the crude peptide following synthesis and cleavage from the resin.

Materials:

  • Crude this compound-containing peptide

  • SPE Cartridge (e.g., C18)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Activation Solvent: Methanol or ACN

  • Wash Solvent: 5% ACN in Solvent A

  • Elution Solvents: Step gradient of ACN in Solvent A (e.g., 10%, 20%, 30%, 50%, 80%)

  • Lyophilizer

Procedure:

  • Cartridge Activation and Equilibration:

    • Activate the SPE cartridge by passing 3-5 column volumes (CV) of methanol or ACN.

    • Equilibrate the cartridge by passing 3-5 CV of Solvent A. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude peptide in a minimal amount of Solvent A or a compatible solvent with low organic content.

    • Load the dissolved peptide onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 3-5 CV of the Wash Solvent to remove salts and very polar impurities.

  • Elution:

    • Elute the peptide using a step gradient of increasing ACN concentration. Start with a low percentage of ACN and increase incrementally.

    • Collect fractions at each step.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the target peptide.

  • Pooling and Lyophilization:

    • Pool the fractions containing the peptide of interest.

    • Lyophilize the pooled fractions to obtain a dry powder.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for the purification of this compound-containing peptides using RP-HPLC. Optimization of the gradient and stationary phase may be required based on the specific properties of the peptide.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative RP-HPLC column (e.g., C18, C8, or Phenyl-Hexyl)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • SPE-purified peptide sample

  • Fraction collector

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the lyophilized peptide from the SPE step in a minimal volume of Mobile Phase A.

  • Method Development (Analytical Scale):

    • Before preparative purification, it is highly recommended to develop the separation method on an analytical scale.

    • Inject a small amount of the sample onto an analytical RP-HPLC column.

    • Run a linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5-95% B over 30 minutes.

  • Preparative Purification:

    • Inject the prepared sample onto the preparative column.

    • Run the optimized gradient. A shallower gradient around the elution point of the target peptide will improve resolution.

    • Monitor the separation at 214 nm and 280 nm.

    • Collect fractions throughout the elution of the peaks of interest.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to determine the purity and identity of the peptide in each fraction.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the final pure peptide.

Considerations for this compound-Containing Peptides:

  • Polarity: Due to the high polarity of this compound, peptides containing this residue may elute early from standard C18 columns.[1] Consider using a more polar stationary phase (e.g., C8 or a column with a polar end-capping) or a shallower gradient to improve retention and separation.

  • pH Stability: The stability of the nitrosohydroxyamino group under the acidic conditions of standard RP-HPLC (0.1% TFA, pH ~2) should be monitored. If degradation is observed, alternative mobile phase modifiers that provide a less acidic environment, such as formic acid (0.1%, pH ~2.7) or using a buffered mobile phase at a higher pH (e.g., ammonium bicarbonate, pH ~8), may be necessary.[3] However, be aware that silica-based columns are generally not stable above pH 8.

  • Alternative Chromatography: If RP-HPLC does not provide adequate separation, consider orthogonal techniques such as ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC).[4]

Data Presentation

The following table should be used to record and compare the results of different purification runs.

Purification StepColumn/CartridgeMobile Phase SystemGradient/Elution ConditionsYield (%)Purity (%)Notes
SPE C18, 5gWater/ACN + 0.1% TFAStep: 10, 20, 30, 50, 80% ACN
RP-HPLC Run 1 C18, 10 µm, 250x21.2 mmWater/ACN + 0.1% TFA10-40% B over 60 min
RP-HPLC Run 2 Phenyl-Hexyl, 5 µm, 250x21.2 mmWater/ACN + 0.1% Formic Acid5-35% B over 60 min
...

Troubleshooting

IssuePossible CauseSuggested Solution
Poor retention on RP-HPLC column The peptide is too polar.Use a less hydrophobic stationary phase (e.g., C8, C4). Use a shallower gradient. Consider HILIC.
Peptide degradation during purification Instability of the this compound residue in acidic mobile phase.Use a milder acid (e.g., formic acid). Explore purification at a higher pH (if the column allows). Minimize exposure time to the mobile phase.
Co-elution of impurities Impurities have similar hydrophobicity to the target peptide.Optimize the gradient. Try a different stationary phase with alternative selectivity (e.g., Phenyl-Hexyl). Perform a second, orthogonal purification step (e.g., IEX).
Broad peaks Secondary interactions with the stationary phase; peptide aggregation.Add ion-pairing agents. Adjust the mobile phase pH.[3] Dissolve the sample in a stronger solvent like DMSO before dilution with the mobile phase for injection.

Visualization of Key Concepts

HPLC_Optimization cluster_0 Problem Identification cluster_1 Potential Solutions Poor_Retention Poor Retention Change_Column Change Stationary Phase (e.g., C8, Phenyl-Hexyl) Poor_Retention->Change_Column Modify_Gradient Modify Gradient (shallower) Poor_Retention->Modify_Gradient Orthogonal_Method Use Orthogonal Method (e.g., IEX, HILIC) Poor_Retention->Orthogonal_Method Degradation Peptide Degradation Change_pH Adjust Mobile Phase pH (e.g., Formic Acid, NH4HCO3) Degradation->Change_pH CoElution Co-elution CoElution->Change_Column CoElution->Modify_Gradient CoElution->Orthogonal_Method

Caption: Troubleshooting logic for HPLC purification of challenging peptides.

References

Application of Homoalanosine in High-Performance Polymer Synthesis: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals:

This document addresses the inquiry regarding the application of Homoalanosine in the synthesis of high-performance polymers. Following a comprehensive review of publicly available scientific literature and chemical databases, we conclude that there is no established or documented use of this compound as a monomer for the synthesis of high-performance polymers.

This compound, a non-natural amino acid analog, is primarily recognized for its biological activities, including its role as an antibiotic and potential antitumor agent. Its chemical structure and properties have been studied in the context of biochemistry and pharmacology. However, its application as a building block for materials science, specifically in the realm of high-performance polymers, is not supported by current research.

While the synthesis of polymers from various natural and synthetic amino acids is a well-established field, leading to the development of materials like polyamides and poly(amino acid)s for biomedical applications, our extensive search did not yield any specific studies, patents, or publications detailing the polymerization of this compound. Consequently, there is no quantitative data on the mechanical, thermal, or chemical properties of any such resulting polymer.

One commercial supplier briefly mentions the incorporation of this compound in polymer synthesis for creating materials with superior mechanical properties. However, this claim is not substantiated by any accessible scientific literature, experimental data, or detailed protocols. Without independent, peer-reviewed research, it is not possible to validate this application or provide the detailed Application Notes and Protocols requested.

For researchers interested in the development of high-performance polymers from amino acid-derived monomers, we recommend exploring the extensive literature on established amino acid-based polymers. Studies on materials derived from alanine, glycine, leucine, and other amino acids provide a strong foundation for understanding the synthesis-structure-property relationships in this class of polymers.

The topic of "application of this compound in the synthesis of high-performance polymers" does not appear to be an active or documented area of scientific research. Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental procedures, and mechanistic diagrams, cannot be fulfilled at this time due to the absence of foundational scientific evidence. We advise researchers to consult the existing body of literature on other amino acid-based polymers for insights into the synthesis and application of these materials.

Application Notes and Protocols for Homoalanosine in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Homoalanosine, also known as L-alanosine or NSC-153353, is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus. It functions as an antimetabolite with potential antineoplastic activities. Its primary mechanism of action involves the disruption of the de novo purine biosynthesis pathway, making it a valuable tool for studying cellular metabolism and for investigating potential cancer therapies, particularly in tumors with specific metabolic vulnerabilities.

Mechanism of Action

This compound exerts its cytotoxic effects by specifically targeting and inhibiting the enzyme adenylosuccinate synthetase (ADSS).[1][2] This enzyme catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a crucial component of DNA, RNA, and the cellular energy currency, ATP.[2] By blocking ADSS, this compound leads to a depletion of the cell's adenine nucleotide pool, which subsequently inhibits DNA, RNA, and protein synthesis, ultimately causing cell cycle arrest and death.[2]

This inhibitory action is particularly effective in cancer cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1] MTAP-deficient tumors are more reliant on the de novo purine synthesis pathway for survival, making them selectively vulnerable to inhibitors like this compound.[1][3] The effects of this compound can be completely reversed by supplementing the cell culture medium with adenine, confirming its specific mechanism of action.[2]

Homoalanosine_Mechanism cluster_pathway De Novo Purine Synthesis (Adenine Branch) PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP Aspartate, GTP ADSS Adenylosuccinate Synthetase (ADSS) AMP Adenosine Monophosphate (AMP) S_AMP->AMP ATP ATP, DNA, RNA AMP->ATP This compound This compound This compound->ADSS

Caption: this compound inhibits adenylosuccinate synthetase (ADSS), blocking AMP synthesis.

Data Presentation: Effective Concentrations of this compound

Published studies have used a range of this compound concentrations depending on the cell line and duration of treatment. The following table summarizes effective concentrations reported in the literature. Researchers should perform a dose-response experiment to determine the optimal concentration and IC50 value for their specific cell model.

Cell Line/ModelTreatment DurationEffective Concentration RangeObserved Effect
Novikoff Rat HepatomaNot Specified2.7 µMComplete inhibition of hypoxanthine incorporation into ATP
MTAP-deficient Tumor Cells10 days0.1 - 100 µMInhibition of cell proliferation
Glioblastoma (GBM) Cells14 days0.125 - 0.25 µMInhibition of mitochondrial function and reduced stemness

Experimental Protocols

Reconstitution and Storage of this compound

Caution: One supplier notes that this compound is unstable in solution.[1] Therefore, it is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, prepare small, single-use aliquots and store them at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the volume of solvent needed to achieve a desired high-concentration stock (e.g., 10 mM).

    • Formula: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

  • Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of sterile water or PBS to the vial of this compound powder.

  • Vortex gently until the powder is completely dissolved.

  • (Optional) If not for immediate use, dispense single-use aliquots into sterile microcentrifuge tubes. Flash-freeze in dry ice/ethanol and store at -80°C.

  • For experiments, thaw the stock solution (if frozen) and dilute it to the final working concentrations using a complete cell culture medium.

Protocol for Cell Viability/Cytotoxicity Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay (e.g., PrestoBlue™, CellTiter-Blue®) or a DNA-binding dye for dead cells (e.g., CellTox™ Green). The workflow is applicable to most adherent cell lines.

Materials:

  • Target cell line(s) in culture

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well, clear-bottom, black- or white-walled assay plates

  • This compound stock solution (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell viability reagent (e.g., resazurin-based or similar)

  • Plate reader (fluorescence or absorbance, depending on the reagent)

Protocol:

  • Cell Seeding:

    • Harvest and count cells. Calculate the cell suspension volume needed to seed at a predetermined density (e.g., 2,000 - 10,000 cells per well, optimized for logarithmic growth over the assay period).

    • Seed 100 µL of the cell suspension into each well of the 96-well plate. Include wells for "no-cell" (medium only) and "vehicle control" (cells with medium + vehicle) controls.

    • Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution series of this compound in a complete cell culture medium. It is common to prepare these at 2X the final desired concentration in a separate plate.

    • For example, to achieve final concentrations from 0.1 µM to 100 µM, prepare 2X solutions from 0.2 µM to 200 µM.

    • Carefully remove the medium from the cell plate and add 100 µL of the corresponding this compound dilution or control medium to each well. Alternatively, add 100 µL of the 2X solution directly to the 100 µL of medium already in the wells.

    • Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 48, 72, or 96 hours). The incubation time should be consistent across experiments.

  • Viability Measurement (Example with Resazurin):

    • After incubation, add the cell viability reagent according to the manufacturer's instructions (e.g., add 10 µL of resazurin reagent to each 100 µL well).

    • Mix gently by tapping the plate or using an orbital shaker.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.

  • Data Analysis:

    • Subtract the average reading from the "no-cell" control wells from all other wells.

    • Normalize the data to the vehicle-treated control wells, which represent 100% viability.

      • % Viability = (Reading_Sample / Reading_VehicleControl) * 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value.

Cytotoxicity_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate overnight (37°C, 5% CO₂) seed->incubate1 prepare_drug 3. Prepare serial dilutions of this compound incubate1->prepare_drug treat 4. Treat cells with compound and vehicle controls incubate1->treat prepare_drug->treat incubate2 5. Incubate for desired period (e.g., 48-72h) treat->incubate2 add_reagent 6. Add cell viability reagent incubate2->add_reagent incubate3 7. Incubate per reagent protocol add_reagent->incubate3 read_plate 8. Measure signal on plate reader incubate3->read_plate analyze 9. Normalize data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

References

Application Notes and Protocols for Monitoring Homoalanosine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homoalanosine is an amino acid analog that has garnered interest in various research fields. Monitoring its presence and concentration in environmental compartments such as soil and water is crucial for understanding its environmental fate and potential impact. This document provides detailed application notes and protocols for the analytical determination of this compound in environmental samples, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. While specific validated methods for this compound in environmental matrices are not widely published, the following protocols are based on established methodologies for the analysis of similar amino acids and other polar compounds in environmental samples.

1. Analytical Strategy

The core analytical strategy involves the extraction of this compound from the environmental matrix, followed by cleanup to remove interfering substances, and subsequent quantification by LC-MS/MS. Isotope dilution, using a stable isotope-labeled internal standard, is the recommended approach for accurate quantification as it compensates for matrix effects and variations in extraction recovery.

2. Sample Collection and Storage

  • Water Samples: Collect water samples in clean, pre-rinsed amber glass or polypropylene bottles. To prevent microbial degradation, samples should be stored at 4°C and analyzed as soon as possible, preferably within 48 hours. If longer storage is necessary, freezing at -20°C is recommended.

  • Soil and Sediment Samples: Collect soil or sediment samples using a clean stainless steel corer or trowel. Samples should be placed in clean glass jars or high-density polyethylene bags. For transport and storage, keep the samples at 4°C. For long-term storage, freeze-drying or storage at -20°C is advisable to minimize degradation.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by LC-MS/MS

This protocol details the extraction of this compound from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

Materials and Reagents:

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Ammonium hydroxide solution

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation:

    • Allow water samples to reach room temperature and vortex to ensure homogeneity.

    • Filter the water sample (100 mL) through a 0.45 µm glass fiber filter to remove particulate matter.

    • Spike the filtered sample with the internal standard solution (e.g., this compound-d3) to a final concentration of 50 ng/L.

    • Acidify the sample to pH 2-3 with formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove interferences.

    • Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 40°C

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the precursor to product ion transitions for both native this compound and the labeled internal standard. (Specific transitions would need to be determined by infusing the analytical standards).

Protocol 2: Analysis of this compound in Soil and Sediment Samples by LC-MS/MS

This protocol describes the extraction of this compound from solid matrices using a solvent extraction method.

Materials and Reagents:

  • Same as Protocol 1

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Sample Preparation:

    • Air-dry the soil/sediment sample or use it as is, ensuring the moisture content is determined for final concentration calculation.

    • Weigh 5 g of the homogenized sample into a polypropylene centrifuge tube.

    • Spike the sample with the internal standard solution.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to the tube.

    • Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Cleanup and Concentration:

    • The combined extract can be further cleaned up using SPE as described in Protocol 1 (steps 2 and 3), after appropriate dilution with water to reduce the organic solvent content.

    • Alternatively, for a simpler cleanup, pass the extract through a 0.22 µm syringe filter before LC-MS/MS analysis. This is suitable for less complex soil matrices.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS conditions described in Protocol 1.

Data Presentation

The following table summarizes hypothetical yet realistic performance data for the analytical method, which should be determined during method validation.

ParameterWaterSoil/Sediment
Limit of Detection (LOD) 0.5 ng/L0.1 µg/kg
Limit of Quantification (LOQ) 1.5 ng/L0.3 µg/kg
Linear Range 1.5 - 500 ng/L0.3 - 100 µg/kg
Recovery (at 3 spike levels) 85 - 105%80 - 110%
Precision (RSD%)
- Intra-day< 10%< 15%
- Inter-day< 15%< 20%
Matrix Effect Compensated by Internal StandardCompensated by Internal Standard

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.

Homoalanosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Water_Sample Water Sample Collection Filtration Filtration (Water) Water_Sample->Filtration Soil_Sample Soil/Sediment Sample Collection Homogenization Homogenization (Soil) Soil_Sample->Homogenization Spiking Spiking with Internal Standard Filtration->Spiking Homogenization->Spiking SPE Solid-Phase Extraction (Water) Spiking->SPE Solvent_Extraction Solvent Extraction (Soil) Spiking->Solvent_Extraction Evaporation Evaporation to Dryness SPE->Evaporation Solvent_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for this compound analysis in environmental samples.

Concluding Remarks

The protocols provided offer a robust framework for the monitoring of this compound in environmental samples. It is imperative that any method developed based on these guidelines is fully validated for the specific matrices of interest to ensure data of high quality and reliability. The use of a stable isotope-labeled internal standard is strongly recommended to achieve the most accurate results. Further research may be required to optimize extraction efficiency and chromatographic conditions specifically for this compound.

Application Notes and Protocols for Screening the Biological Activity of Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoalanosine, with the chemical structure L-2-amino-4-nitrosohydroxyaminobutyric acid, is an amino acid analog originally isolated from Streptomyces galilaeus.[1] It has demonstrated notable herbicidal and antibiotic properties.[1] As an amino acid analog, this compound holds potential for a range of biological activities, including antimicrobial, antifungal, and antitumor effects, likely through the inhibition of essential metabolic pathways.[2][3]

These application notes provide detailed protocols for a tiered screening approach to characterize the biological activity of this compound. The protocols cover primary screening for antimicrobial and cytotoxic effects, followed by secondary mechanistic assays to identify potential enzyme targets.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized in structured tables for clear comparison and interpretation.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Test OrganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Control
Escherichia coliATCC 25922[Insert Data]Gentamicin[Insert Data]
Staphylococcus aureusATCC 29213[Insert Data]Vancomycin[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]Ciprofloxacin[Insert Data]
Candida albicansATCC 90028[Insert Data]Fluconazole[Insert Data]
Aspergillus fumigatusATCC 204305[Insert Data]Amphotericin B[Insert Data]

Table 2: Cytotoxicity of this compound (IC50)

Cell LineCell TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hPositive Control (e.g., Doxorubicin)IC50 (µM) of Control
HeLaHuman Cervical Cancer[Insert Data][Insert Data][Insert Data]Doxorubicin[Insert Data]
A549Human Lung Cancer[Insert Data][Insert Data][Insert Data]Doxorubicin[Insert Data]
MCF-7Human Breast Cancer[Insert Data][Insert Data][Insert Data]Doxorubicin[Insert Data]
HEK293Human Embryonic Kidney (Normal)[Insert Data][Insert Data][Insert Data]Doxorubicin[Insert Data]

Table 3: Enzyme Inhibition by this compound (IC50)

Target EnzymeSource of EnzymeSubstrateThis compound IC50 (µM)Positive Control (Inhibitor)IC50 (µM) of Control
Adenylosuccinate SynthetaseE. coli (recombinant)IMP, L-aspartate, GTP[Insert Data]Alanosine[Insert Data]
Glutamine SynthetasePlant extract (e.g., spinach)L-glutamate, ATP, NH4+[Insert Data]Glufosinate[Insert Data]
Acetolactate SynthasePlant extract (e.g., maize)Pyruvate[Insert Data]Chlorsulfuron[Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial and Antifungal Activity

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5][6][7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., from Table 1)

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., water or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a concentration gradient of this compound across the plate.

  • Inoculum Preparation:

    • Culture the test microorganisms overnight in their respective appropriate media.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the adjusted inoculum in the appropriate broth/medium to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing medium and inoculum but no this compound.

    • Sterility Control: Wells containing medium only.

    • Positive Control: A row with a known antibiotic/antifungal agent.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[9]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by a microplate reader.[8]

Protocol 2: Cytotoxicity Assay using MTT

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.[10][11]

Materials:

  • This compound

  • Human cell lines (e.g., from Table 2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 3: Enzyme Inhibition Assay - Adenylosuccinate Synthetase

This protocol is based on the hypothesis that this compound, similar to Alanosine, may inhibit adenylosuccinate synthetase, a key enzyme in purine biosynthesis.[12] The assay measures the conversion of IMP to adenylosuccinate.

Materials:

  • This compound

  • Recombinant adenylosuccinate synthetase

  • Inosine 5'-monophosphate (IMP)

  • L-aspartate

  • Guanosine 5'-triphosphate (GTP)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2)

  • Spectrophotometer capable of measuring absorbance at 280 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, IMP, L-aspartate, and GTP at their optimal concentrations.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a known amount of adenylosuccinate synthetase to the cuvette.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate.

  • Data Analysis: Calculate the initial reaction velocities at different this compound concentrations. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Enzyme Inhibition Assay - Herbicidal Target (e.g., Acetolactate Synthase)

This protocol is designed to test the hypothesis that this compound's herbicidal activity is due to the inhibition of an enzyme in the branched-chain amino acid biosynthesis pathway, such as acetolactate synthase (ALS).[4][9]

Materials:

  • This compound

  • Partially purified acetolactate synthase from a plant source (e.g., maize seedlings)

  • Pyruvate

  • Thiamine pyrophosphate (TPP)

  • Flavin adenine dinucleotide (FAD)

  • Assay buffer (e.g., phosphate buffer, pH 7.5, containing MgCl2)

  • Creatine and α-naphthol solutions

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Extract and partially purify ALS from young plant tissue.

  • Reaction Setup: In test tubes, combine the assay buffer, pyruvate, TPP, and FAD.

  • Inhibitor Incubation: Add different concentrations of this compound to the tubes and pre-incubate with the enzyme extract for a set period.

  • Reaction Initiation: Start the reaction by adding the substrate, pyruvate. Incubate at 37°C for a defined time (e.g., 60 minutes).

  • Colorimetric Detection:

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol and incubate to allow for color development.

  • Absorbance Reading: Measure the absorbance at 525 nm.

  • Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Screening A This compound Compound B Antimicrobial & Antifungal Assays (MIC Determination) A->B C Cytotoxicity Assays (IC50 Determination on Cancer & Normal Cells) A->C D Enzyme Inhibition Assays B->D If Active C->D If Selectively Active E Target Identification (e.g., Adenylosuccinate Synthetase) D->E F Herbicidal Target Assays (e.g., ALS, GS) D->F G Data Analysis & Interpretation E->G F->G

Caption: Tiered screening workflow for this compound's biological activity.

Hypothesized Mechanism of Action: Antimetabolite Activity

Purine_Biosynthesis_Inhibition cluster_pathway De Novo Purine Biosynthesis IMP Inosine Monophosphate (IMP) AS Adenylosuccinate IMP->AS Asp L-Aspartate Asp->AS GTP GTP GTP->AS AMP Adenosine Monophosphate (AMP) AS->AMP Enzyme Adenylosuccinate Synthetase This compound This compound This compound->Enzyme Inhibition

Caption: Inhibition of purine biosynthesis by this compound.

Hypothesized Mechanism of Action: Herbicidal Activity

Herbicidal_Action cluster_amino_acid Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA ALS_Enzyme Acetolactate Synthase (ALS) Plant_Growth Plant Growth BCAA->Plant_Growth Essential for Homoalanosine_Herbicide This compound Homoalanosine_Herbicide->ALS_Enzyme Inhibition

Caption: Inhibition of amino acid synthesis as a herbicidal mechanism.

References

Scaling Up Production of Homoalanosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoalanosine, L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid, is a naturally occurring amino acid analog with demonstrated herbicidal and potential therapeutic activities. The unique and reactive N-hydroxy-N-nitrosoamino functional group presents both opportunities and challenges for large-scale production. This document provides detailed application notes and protocols for the scalable production of this compound via fermentation of Streptomyces galilaeus and outlines a putative chemical synthesis route. Methodologies for purification and quantification are also presented to support research and development efforts.

Introduction

This compound was first isolated from the culture filtrate of the soil bacterium Streptomyces galilaeus SC-1688. Its chemical structure, L-2-amino-4-(N-hydroxy-N-nitrosoamino)butyric acid, contains a unique functional group responsible for its biological activity. The scaling up of this compound production is a critical step for further investigation into its herbicidal and potential pharmaceutical applications. This document outlines two primary approaches for production: fermentation and chemical synthesis.

Key Considerations for Production:

  • Stability: The N-hydroxy-N-nitrosoamino group is sensitive to pH. It exhibits greater stability in acidic conditions and is unstable in neutral or alkaline solutions. This is a critical factor for both production and purification processes.

  • Purity: As with any biologically active compound, achieving high purity is essential, particularly for applications in drug development.

Fermentation-Based Production of this compound

Fermentation of Streptomyces galilaeus SC-1688 is the original and a promising method for scalable production of this compound. Optimization of fermentation parameters is key to achieving high yields.

Experimental Protocol: Fermentation of Streptomyces galilaeus SC-1688

This protocol is based on general principles for optimizing antibiotic production from Streptomyces species and will require further strain-specific optimization.

1. Inoculum Preparation:

  • Prepare a seed culture of S. galilaeus SC-1688 by inoculating a loopful of spores or a vegetative mycelial fragment into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
  • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense growth is observed.

2. Production Fermentation:

  • Inoculate the production fermenter with the seed culture at a 5-10% (v/v) ratio.
  • Production Medium: A complex medium is recommended. A starting point for optimization is provided in Table 1.
  • Fermentation Parameters:
  • Temperature: 28-30°C
  • pH: Maintain between 6.0 and 7.0. The pH should be monitored and controlled, as a drop in pH may be beneficial for this compound stability.
  • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).
  • Agitation: 200-400 rpm (depending on fermenter geometry to ensure adequate mixing and oxygen transfer).
  • Fermentation Duration: 96-144 hours. Monitor this compound production and nutrient consumption to determine the optimal harvest time.

Data Presentation: Fermentation Media and Parameters

Table 1: Example Production Medium for Streptomyces Fermentation

ComponentConcentration (g/L)Purpose
Glucose20-40Primary Carbon Source
Soybean Meal10-20Nitrogen and Carbon Source
Yeast Extract2-5Growth Factors, Vitamins, Nitrogen
CaCO₃1-3pH Buffering
K₂HPO₄0.5-1.0Phosphate Source, Buffering
MgSO₄·7H₂O0.2-0.5Source of Magnesium Ions
Trace Elements Soln.1 mL/LEssential Micronutrients

Table 2: Optimization of Fermentation Parameters for L-Lysine Production by Corynebacterium glutamicum (Illustrative Example for Amino Acid Production) [1][2]

ParameterFree Cells (Optimized)Immobilized Cells (Optimized)
Fermentation Time (h)7296
pH7.57.5
Temperature (°C)3030
Glucose Conc. (g/L)8090
Airflow Rate (vvm)1.251.0
Agitation Rate (rpm)300200
L-Lysine Yield (g/L) 26.34 31.58

This table is provided as an illustrative example of the types of parameters to optimize for amino acid production and the potential impact of immobilization.

Workflow for Fermentation and Purification

Fermentation_Purification_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing inoculum Inoculum Preparation (S. galilaeus SC-1688) fermenter Production Fermentation (Optimized Medium & Conditions) inoculum->fermenter Inoculation harvest Harvest Broth fermenter->harvest filtration Biomass Removal (Centrifugation/Filtration) harvest->filtration clarified_broth Clarified Fermentation Broth filtration->clarified_broth ion_exchange Ion-Exchange Chromatography clarified_broth->ion_exchange elution Elution ion_exchange->elution concentration Concentration & Lyophilization elution->concentration This compound Purified this compound concentration->this compound

Caption: Workflow for this compound production via fermentation and subsequent purification.

Chemical Synthesis of this compound

A plausible retrosynthetic analysis suggests that this compound can be synthesized from a protected L-glutamic acid derivative. The key challenge is the stereoselective introduction of the N-hydroxy-N-nitrosoamino group.

Putative Synthetic Pathway

Chemical_Synthesis_Pathway cluster_synthesis Putative Chemical Synthesis glutamic_acid Protected L-Glutamic Acid Derivative reduction Selective Reduction of Side-Chain Carboxyl Group glutamic_acid->reduction e.g., BH₃·THF hydroxylamine_formation Conversion to Hydroxylamine reduction->hydroxylamine_formation e.g., Activation then reaction with NH₂OH nitrosation Nitrosation hydroxylamine_formation->nitrosation e.g., NaNO₂ / acidic conditions deprotection Deprotection nitrosation->deprotection Standard deprotection methods This compound L-Homoalanosine deprotection->this compound

Caption: A proposed retrosynthetic pathway for the chemical synthesis of L-Homoalanosine.

Experimental Protocol: Key Synthetic Steps (Conceptual)

Note: This is a conceptual protocol and requires optimization and experimental validation.

1. Formation of the N-hydroxy-N-nitrosoamino group (Analogous Synthesis):

  • This transformation is critical and challenging. A potential method involves the reaction of a primary amine with a nitrosating agent under controlled conditions to form a hydroxylamine, followed by a second nitrosation.
  • Alternatively, direct synthesis from a hydroxylamine precursor is a more plausible route. A corresponding hydroxylamine can be reacted with a nitrosating agent such as n-butyl nitrite to yield the N-nitrosohydroxylamine.[3]

2. Stability and Handling:

  • N-nitroso compounds should be handled with care as some are potential carcinogens.[4]
  • The stability of the N-hydroxy-N-nitrosoamino group is pH-dependent, with increased stability in acidic conditions.[5] Reactions and workups should be planned accordingly.

Purification and Characterization

Experimental Protocol: Purification of this compound from Fermentation Broth

1. Biomass Removal:

  • Centrifuge the fermentation broth at 8,000-10,000 x g for 20-30 minutes to pellet the S. galilaeus cells.
  • Filter the supernatant through a 0.22 µm filter to obtain a clarified broth.

2. Ion-Exchange Chromatography:

  • This compound is an amino acid and can be purified using ion-exchange chromatography.
  • Cation-Exchange Chromatography:
  • Adjust the pH of the clarified broth to acidic conditions (e.g., pH 2-3) to ensure a positive charge on the amino group.
  • Load the acidified broth onto a strong cation-exchange column (e.g., Dowex 50W).
  • Wash the column with acidified water to remove neutral and anionic impurities.
  • Elute this compound using a pH gradient or an increasing concentration of a volatile buffer (e.g., ammonium hydroxide or pyridine-acetic acid).
  • Anion-Exchange Chromatography:
  • Alternatively, at a neutral to slightly basic pH, the carboxyl group will be deprotonated, allowing for binding to an anion-exchange resin. This can be used as a polishing step.

3. Desalting and Lyophilization:

  • Pool the fractions containing pure this compound (as determined by a suitable analytical method like HPLC).
  • If a non-volatile buffer was used, desalt the pooled fractions using size-exclusion chromatography or dialysis.
  • Lyophilize the purified, desalted solution to obtain this compound as a solid.

Analytical Methods
  • Quantification: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or a mass spectrometer) is the recommended method for quantifying this compound in fermentation broths and during purification.

  • Structural Confirmation: The structure of the purified this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The scalable production of this compound is achievable through optimized fermentation of Streptomyces galilaeus SC-1688. Careful control of fermentation parameters and a well-designed downstream purification process focusing on ion-exchange chromatography are crucial for obtaining high yields of pure product. While chemical synthesis presents a potential alternative, it requires significant development, particularly concerning the stereoselective formation of the N-hydroxy-N-nitrosoamino group. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to advance the production and investigation of this promising bioactive compound. Further optimization and process validation will be necessary for large-scale cGMP manufacturing.

References

Troubleshooting & Optimization

challenges in the chemical synthesis of enantiomerically pure Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of enantiomerically pure Homoalanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex, non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of enantiomerically pure this compound?

A1: The main challenges stem from two key aspects of the this compound structure:

  • Stereocontrol: Establishing the desired stereochemistry at the β-carbon to obtain the enantiomerically pure form.

  • Functional Group Stability: The inherent sensitivity of the N-nitrosohydroxylamino side chain to various reagents and reaction conditions commonly used in organic synthesis. This functional group is prone to degradation under harsh acidic, basic, oxidative, or reductive conditions.

Q2: What are the main strategies for achieving an enantioselective synthesis of the β-amino acid core of this compound?

A2: Several asymmetric strategies can be adapted to synthesize the chiral β-amino acid backbone. The choice of strategy will depend on the available starting materials and the desired scale of the synthesis. Common approaches include:

  • Chiral Auxiliary-Mediated Synthesis: Utilizing a chiral auxiliary to direct the stereoselective alkylation or conjugate addition to form the β-amino acid precursor.

  • Asymmetric Catalysis: Employing chiral catalysts, such as those based on transition metals (e.g., nickel, copper) or organocatalysts, to catalyze the enantioselective formation of the carbon-nitrogen or carbon-carbon bonds.[1][2][3]

  • Biocatalytic Methods: Using enzymes, such as transaminases, to asymmetrically introduce the amino group.[4]

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an α-amino acid, and performing a homologation to the β-amino acid.

Q3: How can the sensitive N-nitrosohydroxylamino group be introduced?

A3: The N-nitrosohydroxylamino moiety is typically formed late in the synthetic sequence to avoid its decomposition. A common method involves the nitrosation of a corresponding N-substituted hydroxylamine precursor. For instance, an N-alkylhydroxylamine can be reacted with a nitrosating agent like n-butyl nitrite to yield the desired N-nitrosohydroxylamine.[5]

Q4: Are there any known protecting groups for the N-nitrosohydroxylamino functionality?

A4: There is limited specific literature on protecting groups for the N-nitrosohydroxylamino group. However, based on the chemistry of related functional groups like hydroxylamines and nitrosamines, one might consider the following hypothetical strategies:

  • O-Protection of the Hydroxyl Group: Silyl ethers (e.g., TBDMS) or benzyl ethers could potentially protect the hydroxyl group. However, their stability during the subsequent nitrosation step and their removal without affecting the nitroso group would need to be carefully evaluated.

  • Nitrone Formation: N-hydroxyamino acids can be protected as nitrones, for example, by reaction with benzaldehyde.[6][7] This strategy could potentially mask the hydroxylamine functionality during intermediate steps.

It is crucial to note that the development of a suitable protecting group strategy for this specific functional group would likely require significant experimental investigation.

Troubleshooting Guides

Problem 1: Low Enantioselectivity in the Asymmetric Synthesis of the β-Amino Acid Core
Potential Cause Troubleshooting Suggestion
Suboptimal Catalyst or Ligand Screen a variety of chiral catalysts and ligands. The choice of metal precursor and ligand can have a profound impact on enantioselectivity.[1]
Incorrect Solvent or Temperature Optimize the reaction solvent and temperature. These parameters can significantly influence the transition state energies and, therefore, the stereochemical outcome.
Racemization If using a chiral auxiliary, ensure that the conditions for its removal are mild enough to prevent racemization of the product. For catalytic methods, check for any post-reaction racemization pathways.
Impure Starting Materials Ensure the purity of all starting materials and reagents, as impurities can sometimes interfere with the catalyst or the reaction pathway.
Problem 2: Decomposition of the N-nitrosohydroxylamino Side Chain
Potential Cause Troubleshooting Suggestion
Harsh Reaction Conditions Avoid strongly acidic or basic conditions, as well as strong oxidizing or reducing agents, once the N-nitrosohydroxylamino group is installed. N-nitrosamines are reported to be relatively stable in acid, but the hydroxylamino component may introduce additional instability.[8]
Incompatible Reagents Carefully select reagents for subsequent steps to ensure they are compatible with the N-nitrosohydroxylamino group. For example, if a deprotection step is needed, choose conditions that are orthogonal to the stability of this group.
Light or Heat Sensitivity Some nitroso compounds are sensitive to light and heat. It is advisable to conduct reactions in the dark or at low temperatures and to store intermediates appropriately.
Problem 3: Low Yield During the Nitrosation of the Hydroxylamine Precursor
Potential Cause Troubleshooting Suggestion
Inefficient Nitrosating Agent Experiment with different nitrosating agents, such as n-butyl nitrite, tert-butyl nitrite, or nitrous acid generated in situ.[5][9]
Decomposition of the Product The N-nitrosohydroxylamino product may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature and using a buffered system if pH control is critical.
Side Reactions The hydroxylamine precursor may undergo side reactions. Ensure the starting material is pure and that the reaction is performed under an inert atmosphere if it is sensitive to oxidation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl-N-nitrosohydroxylamines

This protocol is adapted from the synthesis of N-substituted N-nitrosohydroxylamines.[5]

Materials:

  • N-alkylhydroxylamine precursor

  • n-Butyl nitrite

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Ammonia solution in diethyl ether

Procedure:

  • Dissolve the N-alkylhydroxylamine precursor in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add n-butyl nitrite dropwise to the cooled solution with stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, add a solution of ammonia in diethyl ether to precipitate the ammonium salt of the N-nitrosohydroxylamine.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Example (Hypothetical for a this compound precursor):

Starting MaterialReagentProductYield (%)Purity (%)
N-(3-hydroxypropyl)hydroxylaminen-Butyl nitriteAmmonium N-(3-hydroxypropyl)-N-nitrosohydroxylaminate75>95

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

G Troubleshooting Low Enantioselectivity A Low Enantioselectivity Observed B Check Purity of Starting Materials A->B C Optimize Reaction Conditions A->C D Screen Catalysts/Ligands A->D E Investigate Potential Racemization A->E F Purify Materials B->F G Vary Temperature C->G H Vary Solvent C->H I Test Different Chiral Sources D->I J Analyze Product at Different Time Points E->J K Problem Resolved F->K G->K H->K I->K J->K

Caption: A flowchart for troubleshooting low enantioselectivity.

Proposed Synthetic Pathway for Enantiomerically Pure this compound

G Proposed Synthesis of this compound Start Protected β-Hydroxy-α,β-unsaturated Ester Step1 Asymmetric Conjugate Addition of a Hydroxylamine Precursor Start->Step1 Intermediate1 Protected β-Hydroxylamino Ester Step1->Intermediate1 Step2 Nitrosation Intermediate1->Step2 Intermediate2 Protected this compound Ester Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End Enantiomerically Pure this compound Step3->End

Caption: A proposed synthetic route to enantiopure this compound.

References

Technical Support Center: Optimizing Homoalanosine Yield from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Homoalanosine from Streptomyces fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Streptomyces fermentation for this compound production.

Issue Possible Causes Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal Medium Composition: Incorrect concentrations of carbon, nitrogen, or phosphate sources can inhibit secondary metabolism.[1] 2. Inadequate Aeration and Dissolved Oxygen (DO): Insufficient oxygen can be a limiting factor for both growth and antibiotic production.[2][3][4][5][6] 3. Non-optimal pH: The pH of the fermentation broth can significantly affect enzyme activity and nutrient uptake.[7][8][9] 4. Incorrect Fermentation Temperature: Temperature affects microbial growth and enzyme kinetics.[7][10] 5. Poor Inoculum Quality: The age and viability of the seed culture are crucial for a successful fermentation.[1][11] 6. Strain Degeneration: Streptomyces strains can lose their production capabilities after repeated subculturing.[1]1. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract).[1][12] Ensure phosphate levels are not inhibitory to secondary metabolite production.[1] 2. Improve Aeration: Increase agitation speed or airflow rate. For more precise control, implement a dissolved oxygen (DO) control strategy, maintaining DO levels, particularly during the growth phase.[2][3][4][5][6] 3. pH Monitoring and Control: Monitor the pH of the culture regularly and adjust as needed using appropriate buffers or automated pH control systems. The optimal pH for Streptomyces is often near neutral (6.5-8.0).[7][13][14] 4. Temperature Optimization: Determine the optimal temperature for your Streptomyces strain, typically in the range of 28-30°C for many species.[7][10][15] 5. Standardize Inoculum: Use a fresh and healthy inoculum from a well-sporulated culture. Optimize the age and size of the seed culture.[1][11] 6. Strain Maintenance: Revert to a cryopreserved stock of the original high-yielding strain if a decline in production is observed over time.[1]
Inconsistent Batch-to-Batch Yield 1. Variability in Inoculum Preparation: Inconsistent spore stock or seed culture development.[11] 2. Inconsistent Media Preparation: Variations in the quality of complex media components.[1] 3. Lack of Process Control: Fluctuations in pH, temperature, or dissolved oxygen between batches.[16]1. Standardize Inoculum Protocol: Implement a standardized protocol for spore stock preparation, storage, and seed culture development.[11] 2. Standardize Media Components: Use high-quality, standardized media components. Consider developing a defined or semi-defined medium for greater consistency.[1] 3. Implement Process Controls: Utilize automated control systems for pH, temperature, and dissolved oxygen to ensure consistency between fermentation runs.
Good Growth but No this compound Production 1. Repression of Secondary Metabolism: High concentrations of readily metabolizable carbon sources like glucose can repress the biosynthesis of secondary metabolites.[17] 2. Incorrect Harvest Time: this compound, as a secondary metabolite, is typically produced during the stationary phase of growth.[17] 3. Suboptimal Induction of Biosynthetic Genes: The gene cluster responsible for this compound production may not be adequately expressed.1. Modify Carbon Source: Consider using a less repressive carbon source or a fed-batch strategy to maintain low concentrations of the primary carbon source.[17] 2. Optimize Harvest Time: Perform a time-course study to determine the optimal harvest time, monitoring both cell growth and this compound production. 3. Elicitor Addition: Experiment with the addition of elicitors or inducers that may trigger the expression of the this compound biosynthetic gene cluster.
Foaming 1. High Protein Content in Medium: Complex nitrogen sources can contribute to foaming. 2. High Agitation and Aeration Rates: Can exacerbate foaming issues.1. Use of Antifoaming Agents: Add a sterile antifoaming agent as needed. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming.

Frequently Asked Questions (FAQs)

Q1: What is the likely biosynthetic pathway for this compound?

A1: The biosynthetic pathway for this compound is not fully elucidated in the literature. However, research on the structurally similar compound L-alanosine in Streptomyces alanosinicus suggests a pathway that utilizes precursors from central metabolism. The biosynthesis is proposed to start from L-aspartic acid and L-glutamic acid, which are converted to L-2,3-diaminopropionic acid (L-Dap). L-Dap is then loaded onto a peptidyl carrier protein (PCP) for subsequent modifications to form the final product.[11][18][19]

Q2: What are the key fermentation parameters to optimize for this compound production?

A2: The most critical parameters for optimizing secondary metabolite production in Streptomyces are:

  • Dissolved Oxygen (DO): Maintaining sufficient DO, especially during the exponential growth phase, is often crucial for maximizing yield.[2][3][4][5][6]

  • pH: The optimal pH for Streptomyces fermentation is typically in the neutral to slightly alkaline range (6.5-8.0).[7][13][14]

  • Temperature: Most Streptomyces species have an optimal temperature for secondary metabolite production around 28-30°C.[7][10][15]

  • Medium Composition: The type and concentration of carbon, nitrogen, and phosphate sources significantly impact yield.[1][12]

Q3: How can I increase this compound yield through precursor feeding?

A3: Based on the putative biosynthetic pathway of the related compound L-alanosine, feeding the fermentation with precursors such as L-aspartic acid and L-glutamic acid may increase the yield of this compound.[11][18][19] The optimal concentration and feeding time need to be determined experimentally.

Q4: My Streptomyces culture is growing well, but the this compound yield is low. What should I check first?

A4: If you observe good biomass production but low product yield, consider the following:

  • Carbon Catabolite Repression: High levels of glucose can inhibit secondary metabolite production. Try using a different carbon source or a fed-batch approach.[17]

  • Timing of Production: this compound is likely a secondary metabolite, meaning its production phase occurs after the primary growth phase. Ensure you are harvesting at the optimal time point.[17]

  • Phosphate Inhibition: High concentrations of phosphate can also suppress secondary metabolism in Streptomyces.[1]

Q5: How can I monitor this compound concentration during fermentation?

A5: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying amino acids and their analogs in fermentation broth.[20][21][22][23][24] A pre-column derivatization step is often required to make the amino acids detectable by UV or fluorescence detectors.

Data Presentation

Table 1: Effect of Dissolved Oxygen (DO) Control on Antibiotic Yield

DO Control StrategySpecific Growth Rate (h⁻¹)Final Antibiotic Yield (mg/L)Fold Increase in YieldReference
No DO Control (Base Case)~0.15~70-[4]
DO Controlled at 50% SaturationLower than base case~450.64[4]
DO Controlled at 100% Saturation during Growth PhaseSimilar to base case~1682.4[2][4]

Table 2: Influence of Initial pH on Secondary Metabolite Production

Streptomyces SpeciesOptimal pH for GrowthOptimal pH for ProductionReference
S. purpurascens77[7]
S. coeruleorubidus56[7]
S. lavendofoliae710[7]
Streptomyces sp. 891-B6-6.5[6][13]

Table 3: Effect of Temperature on Secondary Metabolite Production

Streptomyces SpeciesOptimal Temperature for Growth (°C)Optimal Temperature for Production (°C)Reference
S. purpurascens3030[7]
S. coeruleorubidus3035[7]
S. lavendofoliae3030[7]
S. thermoviolaceus-45 (greatest yield), 37 (most rapid synthesis)[15]

Experimental Protocols

1. Protocol for Fermentation Medium Optimization

This protocol outlines a systematic approach to optimize the components of the fermentation medium for enhanced this compound production.

  • Objective: To identify the optimal concentrations of carbon, nitrogen, and phosphate sources.

  • Methodology:

    • One-Factor-at-a-Time (OFAT) Analysis:

      • Start with a basal medium (e.g., ISP2 broth).

      • Vary the concentration of a single component (e.g., glucose) while keeping all other components constant. Test a range of concentrations (e.g., 10, 20, 30, 40, 50 g/L).[13]

      • Perform the fermentation in shake flasks under controlled conditions (temperature, agitation).

      • Measure both cell growth (dry cell weight) and this compound yield at a predetermined time point.

      • Repeat this process for other key components like the primary nitrogen source (e.g., soybean meal) and phosphate source (e.g., K₂HPO₄).

    • Response Surface Methodology (RSM):

      • Based on the optimal ranges identified in the OFAT analysis, design a statistical experiment (e.g., Box-Behnken or Central Composite Design) to investigate the interactions between the most significant factors.

      • This allows for the development of a predictive model to determine the optimal combination of media components for maximizing this compound yield.

2. Protocol for HPLC Analysis of this compound

This protocol provides a general method for the quantification of amino acids like this compound in fermentation broth.

  • Objective: To determine the concentration of this compound in fermentation samples.

  • Methodology:

    • Sample Preparation:

      • Withdraw a sample of the fermentation broth.

      • Centrifuge the sample to separate the mycelium from the supernatant.

      • Filter the supernatant through a 0.22 µm filter.

    • Derivatization (Pre-column):

      • As most amino acids lack a chromophore, a derivatization step is necessary for UV or fluorescence detection.[24] A common derivatizing agent is phenyl isothiocyanate (PITC).

      • Mix the filtered supernatant with the derivatizing agent according to the manufacturer's protocol.

    • HPLC Analysis:

      • Column: Use a reversed-phase C18 column.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is typically used.

      • Detection: UV detector set at a wavelength appropriate for the chosen derivative (e.g., 254 nm for PITC derivatives).[23]

      • Quantification: Create a standard curve using known concentrations of a this compound standard to quantify the concentration in the samples.

Visualizations

Homoalanosine_Biosynthesis L-Glutamic_Acid L-Glutamic Acid Intermediate_1 Intermediate L-Glutamic_Acid->Intermediate_1 L_Dap L-2,3-Diaminopropionic Acid (L-Dap) Intermediate_1->L_Dap L_Dap_PCP L-Dap-S-PCP L_Dap->L_Dap_PCP Loading onto PCP PCP Peptidyl Carrier Protein (PCP) PCP->L_Dap_PCP This compound This compound L_Dap_PCP->this compound Further modifications

Caption: Putative biosynthetic pathway of this compound.

Fermentation_Workflow Fermentation Fermentation (Production Medium) Process_Control Process Control (pH, Temp, DO) Fermentation->Process_Control Harvesting Harvesting Fermentation->Harvesting Downstream Downstream Processing (Extraction & Purification) Harvesting->Downstream Analysis Analysis (HPLC) Harvesting->Analysis Downstream->Analysis

Caption: General workflow for this compound production.

Troubleshooting_Logic Check_Growth Is biomass production also low? Troubleshoot_Growth Optimize Growth Conditions: - Inoculum Quality - Basal Medium - Temp/pH Check_Growth->Troubleshoot_Growth Yes Troubleshoot_Production Optimize Production Conditions: - Carbon/Nitrogen/Phosphate Ratio - Dissolved Oxygen - Precursor Feeding - Harvest Time Check_Growth->Troubleshoot_Production No End Improved Yield Troubleshoot_Growth->End Troubleshoot_Production->End

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Low Homoalanosine Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homoalanosine (Hala). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to low incorporation efficiency of Hala into proteins.

Troubleshooting Guide: Low Incorporation Efficiency

This guide addresses the most common issues encountered during the metabolic labeling of proteins with this compound. Follow this question-and-answer format to diagnose and resolve problems in your experiments.

Question 1: Why am I observing no or very low incorporation of this compound?

Answer: Low incorporation can stem from several factors, ranging from cytotoxicity to suboptimal experimental conditions. Systematically evaluate the following possibilities:

  • Cell Health and Viability: High concentrations of non-canonical amino acids (ncAAs) can be toxic to cells.[1][2] Poor cell health leads to reduced metabolic activity, including protein synthesis.

    • Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration of Hala for your specific cell line. Use a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity.[3][4]

  • Hala Concentration: The concentration of Hala is critical. Too low, and it won't effectively compete with its canonical counterpart (Alanine); too high, and it can induce cytotoxicity.

    • Recommendation: Titrate Hala concentrations in your media. Typical starting points for ncAAs can range from low micromolar to millimolar, depending on the cell line and experimental goals.[5]

  • Media Composition: The presence of the canonical amino acid (Alanine) in the culture medium will directly compete with Hala for incorporation into nascent polypeptide chains.

    • Recommendation: Use an Alanine-free medium for the labeling period. If a custom formulation is not possible, consider dialyzed fetal bovine serum (FBS) to reduce the concentration of free amino acids. A pre-incubation step in amino acid-free medium before adding Hala can also enhance incorporation.[5][6]

  • Incubation Time: The duration of exposure to Hala will directly impact the total amount of labeled protein.

    • Recommendation: Optimize the incubation time. Short incubations (pulse-labeling) are useful for studying rapid protein synthesis, while longer periods may be necessary for detecting slowly turned-over proteins.[6] Start with a 2-4 hour incubation and extend as needed, while monitoring cell health.

Question 2: My cell viability is good, but incorporation is still low. What else could be wrong?

Answer: If cytotoxicity is not the issue, the problem may lie in the specifics of your protocol or the detection method.

  • Competition from Endogenous Synthesis: Cells can synthesize non-essential amino acids, including Alanine. This intracellular pool can compete with the exogenously supplied Hala.

    • Recommendation: While challenging to control, using higher, non-toxic concentrations of Hala can help it outcompete the endogenously synthesized pool.

  • Inefficient Detection Method: The method used to detect Hala-containing proteins might not be sensitive enough.

    • Recommendation: Mass spectrometry is the gold standard for identifying specific amino acid incorporations.[7][8] Ensure your sample preparation and mass spectrometry parameters are optimized for detecting peptides with the mass shift corresponding to Hala. If using antibody-based methods, ensure the antibody is specific and validated for recognizing Hala-modified proteins.

  • Protein Turnover Rates: You may be trying to label a protein with a very slow turnover rate.

    • Recommendation: Choose a highly expressed protein with a known rapid turnover rate as a positive control to validate your labeling conditions.

Question 3: I see high background or non-specific signals. How can I improve specificity?

Answer: High background can obscure true positive signals. Consider these points:

  • Contamination: Mycoplasma or other microbial contamination can affect cellular metabolism and protein synthesis, leading to artifacts.[9]

    • Recommendation: Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed.

  • Antibody Specificity (for Immuno-detection): If using an antibody, it may be cross-reacting with other proteins or modifications.

    • Recommendation: Run appropriate controls, including a negative control (cells not treated with Hala) and a blocking peptide if available. Validate the antibody's specificity through methods like Western blot on knockout/knockdown cell lysates if possible.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low this compound incorporation.

TroubleshootingWorkflow start Start: Low Hala Incorporation check_viability 1. Assess Cell Viability (e.g., MTT Assay) start->check_viability is_viable Viability > 80%? check_viability->is_viable optimize_hala Optimize Hala Concentration (Perform Dose-Response) is_viable->optimize_hala No check_media 2. Verify Media Composition is_viable->check_media Yes optimize_hala->check_viability is_aa_free Using Alanine-free medium? check_media->is_aa_free switch_media Switch to Alanine-free or Dialyzed Serum Media is_aa_free->switch_media No optimize_time 3. Optimize Incubation Time is_aa_free->optimize_time Yes switch_media->check_media is_time_optimized Time course performed? optimize_time->is_time_optimized perform_time_course Perform Time-Course (e.g., 2, 4, 8, 24h) is_time_optimized->perform_time_course No check_detection 4. Evaluate Detection Method (e.g., Mass Spec) is_time_optimized->check_detection Yes perform_time_course->optimize_time is_detection_sensitive Detection method sensitive enough? check_detection->is_detection_sensitive optimize_ms Optimize MS Parameters or Switch Detection Method is_detection_sensitive->optimize_ms No success Success: Incorporation Achieved is_detection_sensitive->success Yes optimize_ms->check_detection

Caption: A logical workflow for troubleshooting low this compound incorporation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound (L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid) is an antimetabolite and structural analog of L-alanine. Once inside the cell, it is converted into an analog of adenosine monophosphate (AMP).[10] This anabolite strongly inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway, which converts inosine monophosphate (IMP) to adenylosuccinate.[10][11] This inhibition disrupts the synthesis of AMP, affecting DNA synthesis and other cellular processes.[10]

Q2: How is this compound incorporated into proteins? A2: Like other non-canonical amino acids, this compound is incorporated into proteins during translation.[12] It is recognized by the cell's own translational machinery, specifically by alanyl-tRNA synthetase (AlaRS), which charges it onto the corresponding tRNA. The Hala-tRNA^(Ala) is then delivered to the ribosome and incorporated into the growing polypeptide chain at positions coded for by alanine codons.[13][14]

Q3: How can I definitively confirm the incorporation of this compound into my protein of interest? A3: The most reliable method is bottom-up proteomics using mass spectrometry.[8][15] After isolating the protein, it is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The incorporation of Hala will result in a specific mass shift in the peptides where it has replaced alanine. This mass shift can be identified in the MS1 spectra, and its position can be pinpointed by fragmentation analysis in the MS2 spectra.[16]

Q4: Can this compound affect cellular signaling pathways? A4: Yes. By inhibiting adenylosuccinate synthetase, Hala disrupts the de novo synthesis of AMP.[10][17] This can lead to an imbalance in the purine nucleotide pool, affecting energy metabolism (ATP levels), DNA and RNA synthesis, and signaling pathways that are sensitive to AMP/ATP ratios, such as the AMPK pathway.

This compound's Impact on Purine Biosynthesis

The diagram below illustrates how this compound, once anabolized, inhibits a critical step in the de novo purine synthesis pathway.

PurinePathway cluster_0 Cellular Environment cluster_1 De Novo Purine Synthesis Pathway Hala This compound (Hala) Anabolite Hala-Anabolite (AMP Analog) Hala->Anabolite Anabolism enzyme_synthetase Adenylosuccinate Synthetase Anabolite->enzyme_synthetase Inhibition IMP Inosine Monophosphate (IMP) IMP->enzyme_synthetase S_AMP Adenylosuccinate (S-AMP) enzyme_lyase Adenylosuccinate Lyase S_AMP->enzyme_lyase AMP Adenosine Monophosphate (AMP) enzyme_synthetase->S_AMP enzyme_lyase->AMP

Caption: Mechanism of this compound-mediated inhibition of Adenylosuccinate Synthetase.

Data Summary Tables

Table 1: General Optimization Parameters for ncAA Incorporation

This table provides starting points for optimizing the incorporation of non-canonical amino acids (ncAAs) like this compound. Optimal conditions are highly cell-line dependent and must be determined empirically.[18][19]

ParameterRecommended RangeRationale & Considerations
Cell Confluency 70-80%Cells should be in the logarithmic growth phase for active protein synthesis. Over-confluency can lead to stress and reduced metabolic activity.[9]
Hala Concentration 10 µM - 4 mMMust be optimized. Start with a broad range. High concentrations can be toxic.[5][20]
Incubation Time 2 - 24 hoursShorter times for pulse-labeling; longer times for stable proteins. Monitor cell health during long incubations.[6]
Media Alanine-freeEssential to reduce competition from the canonical amino acid.[5]
Serum Dialyzed FBS or Serum-freeStandard FBS contains free amino acids that will compete with Hala.
Table 2: Example Cytotoxicity Data (Hypothetical for Hala)

This table illustrates how to present data from a dose-response experiment to determine the optimal, non-toxic concentration of this compound.

Cell LineHala Concentration (µM)Incubation Time (h)Cell Viability (% of Control)
HEK293024100%
HEK293502498%
HEK2931002495%
HEK2935002482%
HEK29310002465%
HeLa024100%
HeLa502499%
HeLa1002496%
HeLa5002475%
HeLa10002458%

Note: This data is for illustrative purposes. Actual results will vary. A viability above 80-90% is generally considered acceptable for labeling experiments.[21]

Key Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling proteins in cultured mammalian cells with Hala.[5][22]

Materials:

  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM, RPMI)

  • Alanine-free medium

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (Hala) stock solution (e.g., 100 mM in sterile PBS or water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow until they reach 70-80% confluency in complete growth medium.

  • Starvation (Amino Acid Depletion):

    • Aspirate the complete growth medium.

    • Gently wash the cells twice with warm, sterile PBS.

    • Add Alanine-free medium supplemented with dialyzed FBS to the cells.

    • Incubate for 30-60 minutes in a standard cell culture incubator (37°C, 5% CO₂). This step depletes the intracellular pool of alanine.

  • Labeling:

    • Prepare the labeling medium by adding the desired final concentration of Hala to fresh, pre-warmed Alanine-free medium (supplemented with dialyzed FBS).

    • Aspirate the starvation medium from the cells.

    • Add the Hala-containing labeling medium to the cells.

    • Incubate for the desired period (e.g., 4 hours). Include a negative control group of cells treated with the vehicle only.

  • Cell Harvest and Lysis:

    • After incubation, place the culture dish on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Extraction:

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the soluble proteins) to a new tube.

  • Downstream Analysis: The protein lysate is now ready for downstream analysis, such as protein concentration determination (e.g., BCA assay), SDS-PAGE, Western blotting, or sample preparation for mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry-Based Detection of Hala

This protocol outlines the steps to prepare Hala-labeled protein lysates for analysis by LC-MS/MS.

Materials:

  • Protein lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate buffer (50 mM)

  • Trypsin, sequencing grade

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 50-100 µg) and adjust the volume with 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Add sequencing-grade trypsin to the protein solution at a ratio of 1:50 (trypsin:protein, w/w).

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3).

    • Centrifuge the sample to pellet any precipitate.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. This removes salts and detergents that interfere with mass spectrometry.

  • Sample Concentration and Analysis:

    • Lyophilize or use a vacuum concentrator to dry the desalted peptides.

    • Reconstitute the peptides in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water).

    • The sample is now ready for injection into the LC-MS/MS system.

  • Mass Spectrometry Data Analysis:

    • When analyzing the data, search for peptides with a variable modification on alanine residues corresponding to the mass difference imparted by this compound.[8]

References

Navigating the Challenges of Solid-Phase Peptide Synthesis with Homoalanosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like Homoalanosine into peptides is a critical strategy in drug discovery, offering the potential for enhanced efficacy, stability, and novel biological activity. However, the unique chemical functionalities of these amino acids can introduce specific challenges during solid-phase peptide synthesis (SPPS). This technical support center provides a comprehensive guide to troubleshooting and overcoming common side reactions encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive features in the context of SPPS?

This compound is an L-alpha-amino acid with the IUPAC name [(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium. Its side chain contains a hydroxyamino-oxidoazanium group, a derivative of a hydroxylamine and an N-oxide. This functional group is highly polar and potentially sensitive to the standard acidic and basic conditions used in Fmoc-based SPPS, making it a primary source of side reactions.

Q2: What are the most likely side reactions to occur with this compound during Fmoc-SPPS?

While specific literature on this compound in SPPS is limited, based on the reactivity of its N-nitrosohydroxylamine side chain, the following side reactions are plausible:

  • Degradation under acidic conditions: The N-nitrosohydroxylamine moiety may be unstable during the repeated trifluoroacetic acid (TFA) treatments used for final cleavage and side-chain deprotection. This can lead to the decomposition of the side chain and the formation of multiple unidentified impurities.

  • Instability to strong bases: The standard piperidine solution used for Fmoc deprotection could potentially react with or degrade the this compound side chain, especially over multiple cycles.

  • Oxidation: The nitrogen and oxygen-rich side chain of this compound may be susceptible to oxidation during synthesis, cleavage, or storage.[1]

  • Intramolecular cyclization: Depending on the peptide sequence and the proximity of other reactive side chains, the this compound side chain could potentially participate in unwanted cyclization reactions.

Q3: What protecting group strategy is recommended for the this compound side chain?

Currently, there is no commercially available, pre-protected Fmoc-Homoalanosine derivative with a dedicated side-chain protecting group. The successful incorporation of this compound would likely require a custom synthesis of a protected derivative. An ideal protecting group would need to be stable to both the basic conditions of Fmoc deprotection and the acidic conditions of cleavage, while being removable under orthogonal conditions if selective modification is desired. Given the sensitive nature of the N-nitrosohydroxylamine group, a very mild protecting group strategy would be necessary.

Troubleshooting Guide

Incorporating this compound successfully into a peptide sequence requires careful optimization of the SPPS protocol. The following table outlines potential issues, their likely causes, and recommended solutions.

Issue Potential Cause Recommended Solution & Optimization
Low Incorporation Efficiency of this compound Steric Hindrance: The bulky and polar side chain of unprotected this compound may hinder its efficient coupling to the growing peptide chain.- Use a pseudo-proline dipeptide strategy if this compound is to be coupled to a Ser or Thr residue to disrupt secondary structures. - Employ stronger coupling reagents like HATU or HCTU in combination with a non-nucleophilic base such as DIEA. - Perform a double coupling of the this compound residue.
Multiple Unidentified Peaks in Crude HPLC Side Chain Degradation: The N-nitrosohydroxylamine functionality is likely degrading during the synthesis or final cleavage.- During Synthesis: If degradation is suspected during Fmoc deprotection, consider using a milder base like 2% DBU in DMF for a shorter duration. - During Cleavage: Use a milder cleavage cocktail with a reduced concentration of TFA (e.g., 90% TFA) and a shorter cleavage time. Include scavengers like triisopropylsilane (TIS) and water to quench reactive carbocations.
Mass Spectrometry Shows Unexpected Mass Adducts Oxidation: The this compound side chain may be oxidized.- Degas all solvents thoroughly before use. - Maintain an inert atmosphere (nitrogen or argon) throughout the synthesis. - Add antioxidants like Dithiothreitol (DTT) to the cleavage cocktail.
Formation of Cyclic Byproducts Intramolecular Side Chain Reactions: The reactive side chain of this compound may be reacting with other residues in the peptide.- If possible, strategically position this compound away from other nucleophilic residues in the peptide sequence. - Consider the use of a custom-synthesized, side-chain protected this compound derivative.

Experimental Protocols

Optimized Coupling Protocol for Unprotected Fmoc-Homoalanosine-OH

This protocol is a starting point and may require further optimization based on the specific peptide sequence.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate 4 equivalents of Fmoc-Homoalanosine-OH with 3.9 equivalents of HCTU and 8 equivalents of DIEA in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for complete coupling. A negative (yellow) result indicates a successful coupling.

  • Washing: Wash the resin thoroughly with DMF.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Repeat: Continue with the subsequent amino acid couplings as per the standard SPPS protocol.

Mild Cleavage and Deprotection Protocol

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 90% TFA, 5% TIS, and 5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 1.5 to 2 hours with gentle agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing Potential Side Reactions and Troubleshooting

Diagram 1: Potential Side Reaction Pathways for this compound in SPPS

cluster_SPPS_Cycle SPPS Cycle cluster_Side_Reactions Potential Side Reactions Peptide-Resin Peptide-Resin Fmoc-Deprotection Fmoc-Deprotection Peptide-Resin->Fmoc-Deprotection Piperidine Fmoc-Homoalanosine Fmoc-Homoalanosine Coupling Coupling Fmoc-Homoalanosine->Coupling Incorporated_this compound Peptide-Homoalanosine-Resin Coupling->Incorporated_this compound Fmoc-Deprotection->Coupling Degradation Side Chain Degradation Incorporated_this compound->Degradation Acid (Cleavage) Base (Deprotection) Oxidation Oxidation Incorporated_this compound->Oxidation Air/Reagents Cyclization Intramolecular Cyclization Incorporated_this compound->Cyclization Sequence Dependent

Caption: Potential degradation pathways for the this compound side chain.

Diagram 2: Troubleshooting Workflow for this compound SPPS

Start Start Synthesis Incorporate_this compound Incorporate Fmoc-Homoalanosine Start->Incorporate_this compound Monitor_Coupling Coupling Complete? Incorporate_this compound->Monitor_Coupling Proceed Proceed to Next Cycle Monitor_Coupling->Proceed Yes Troubleshoot_Coupling Troubleshoot Coupling: - Double Couple - Stronger Reagents - Check Reagent Quality Monitor_Coupling->Troubleshoot_Coupling No Final_Cleavage Final Cleavage and Deprotection Proceed->Final_Cleavage Troubleshoot_Coupling->Incorporate_this compound Analyze_Crude Analyze Crude Product (HPLC/MS) Final_Cleavage->Analyze_Crude Check_Purity Acceptable Purity? Analyze_Crude->Check_Purity Purify Purify Product Check_Purity->Purify Yes Troubleshoot_Side_Reactions Troubleshoot Side Reactions: - Optimize Cleavage - Check for Oxidation - Consider Protected Aa Check_Purity->Troubleshoot_Side_Reactions No Troubleshoot_Side_Reactions->Start Re-synthesize

Caption: A logical workflow for troubleshooting common SPPS issues.

By understanding the potential challenges and implementing these troubleshooting strategies, researchers can improve the success rate of synthesizing peptides containing the promising, yet challenging, amino acid this compound. Further investigation into the development of a robust side-chain protecting group for this compound is warranted to facilitate its broader application in peptide-based drug discovery.

References

strategies to improve the stability of Homoalanosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental stability data for Homoalanosine in solution is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the chemical structure of this compound (L-2-amino-4-nitrosohydroxyaminobutyric acid), general principles of amino acid and N-nitroso compound stability, and inferred degradation pathways. Researchers should always perform their own stability studies to determine the optimal conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is an L-amino acid analogue with the chemical name L-2-amino-4-nitrosohydroxyaminobutyric acid. Its structure consists of a standard amino acid backbone (an alpha-amino group and an alpha-carboxylic acid group) and a unique side chain containing a nitrosohydroxyamino functional group. This functional group is the primary determinant of its stability profile in solution.

Q2: What are the likely degradation pathways for this compound in solution?

Based on its structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The nitrosohydroxyamino group may be susceptible to hydrolysis, particularly at non-neutral pH.

  • Oxidation: The nitrogen and oxygen atoms in the side chain are potential sites for oxidation, which can be catalyzed by light, heat, or the presence of metal ions.

  • Deamination: Like other amino acids, the alpha-amino group can undergo deamination, especially under certain enzymatic or chemical conditions.

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, a common reaction for amino acids under heat or acidic conditions.

Q3: What are the initial recommended storage conditions for a freshly prepared this compound solution?

For initial studies, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C), protected from light, and in a tightly sealed container to minimize exposure to air (oxygen). The pH of the solution should ideally be near neutral (pH 6.0-7.5), though the optimal pH should be determined experimentally.

Q4: Are there any known incompatibilities with common buffer systems?

While specific data for this compound is unavailable, some buffer components can affect the stability of similar molecules. For instance, phosphate buffers have been shown to sometimes catalyze the degradation of certain peptides. It is advisable to test the stability of this compound in a few different buffer systems (e.g., citrate, acetate, HEPES) to identify the most suitable one.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

Potential Cause Troubleshooting Step
pH-mediated degradation Determine the pH of your solution. Perform a pH stability profile by incubating aliquots of the this compound solution at different pH values (e.g., pH 3, 5, 7, 9) and measuring the concentration over time. Adjust the pH of your stock and working solutions to the experimentally determined optimal pH.
Oxidation Protect the solution from light by using amber vials or wrapping containers in aluminum foil. Degas the solvent before preparing the solution to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as methionine or ascorbic acid, after confirming its compatibility.
Thermal degradation Store solutions at the lowest practical temperature. Avoid repeated freeze-thaw cycles by preparing and storing small, single-use aliquots.
Contamination (microbial or chemical) Prepare solutions using sterile techniques and sterile-filtered buffers. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

Issue 2: Appearance of unknown peaks in HPLC analysis during stability studies.

Potential Cause Troubleshooting Step
Formation of degradation products Characterize the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway. This information can help in designing strategies to prevent their formation. For example, if oxidative degradation products are identified, more stringent measures to prevent oxidation should be implemented.
Interaction with excipients If you are using excipients, test the stability of this compound with and without each excipient to identify any incompatibilities.
Impurity in the initial material Analyze the initial this compound solid material to ensure its purity and to have a baseline chromatogram.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.0100.065.234.8
5.0100.088.911.1
7.0100.095.14.9
9.0100.072.427.6

Table 2: Hypothetical Effect of Stabilizing Excipients on this compound Stability at pH 7.0 and 25°C for 48h

Excipient (Concentration)Initial Concentration (µg/mL)Concentration after 48h (µg/mL)% Degradation
None (Control)100.085.314.7
Methionine (0.1%)100.094.25.8
Ascorbic Acid (0.05%)100.092.87.2
Mannitol (5%)100.089.510.5

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Stability

  • Materials: this compound, a series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9), HPLC system with a suitable column (e.g., C18), high-purity water, and solvents.

  • Procedure:

    • Prepare a stock solution of this compound in high-purity water.

    • Dilute the stock solution into each of the different pH buffers to a final concentration of 100 µg/mL.

    • Immediately analyze a t=0 sample from each solution by HPLC to determine the initial concentration.

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.

    • At specified time points (e.g., 6, 12, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

    • Calculate the percentage of this compound remaining at each time point for each pH.

    • Plot the percentage remaining versus time to determine the degradation rate at each pH. The pH with the lowest degradation rate is the optimal pH for stability under these conditions.

Protocol 2: Evaluation of Stabilizing Excipients

  • Materials: this compound, optimal buffer determined from Protocol 1, candidate excipients (e.g., antioxidants, cryoprotectants), HPLC system.

  • Procedure:

    • Prepare solutions of this compound (e.g., 100 µg/mL) in the optimal buffer.

    • To separate solutions, add different excipients at various concentrations. Include a control solution with no excipients.

    • Analyze a t=0 sample from each solution by HPLC.

    • Incubate the solutions under stressed conditions (e.g., elevated temperature or light exposure) to accelerate degradation.

    • Analyze samples at regular intervals.

    • Compare the degradation rates of this compound in the presence of different excipients to that of the control to identify effective stabilizers.

Visualizations

Inferred_Degradation_Pathways Inferred Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH, H2O Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Deamination Deamination This compound->Deamination Enzymes, Chemicals Decarboxylation Decarboxylation This compound->Decarboxylation Heat, Acid Degradation_Product_1 Amino Acid + Nitrosohydroxy Compound Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Side Chain Oxidation->Degradation_Product_2 Degradation_Product_3 Keto Acid Analogue Deamination->Degradation_Product_3 Degradation_Product_4 Decarboxylated Analogue Decarboxylation->Degradation_Product_4

Caption: Inferred degradation pathways for this compound in solution.

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples with Variables (pH, Excipients, etc.) Prep_Stock->Prep_Samples Incubate Incubate under Controlled Conditions (Temperature, Light) Prep_Samples->Incubate Time_Points Sample at t=0, t=1, t=2... Incubate->Time_Points HPLC_Analysis HPLC-UV/MS Analysis Time_Points->HPLC_Analysis Calc_Conc Calculate Concentration HPLC_Analysis->Calc_Conc Plot_Data Plot % Remaining vs. Time Calc_Conc->Plot_Data Det_Rate Determine Degradation Rate Plot_Data->Det_Rate Form_Opt Form_Opt Det_Rate->Form_Opt Identify Optimal Formulation

Caption: General workflow for assessing this compound stability.

Logical_Relationships Logical Relationships for Improving Stability Improved_Stability Improved_Stability Control_pH Control pH Improved_Stability->Control_pH Control_Temp Control Temperature Improved_Stability->Control_Temp Protect_Light Protect from Light Improved_Stability->Protect_Light Exclude_Oxygen Exclude Oxygen Improved_Stability->Exclude_Oxygen Add_Excipients Add Excipients Improved_Stability->Add_Excipients Optimal_pH Optimal pH (e.g., 6.0-7.5) Control_pH->Optimal_pH Low_Temp Low Temperature (-20°C / -80°C) Control_Temp->Low_Temp Amber_Vials Amber Vials Protect_Light->Amber_Vials Degas_Solvent Degas Solvent / Inert Gas Exclude_Oxygen->Degas_Solvent Antioxidants Antioxidants Add_Excipients->Antioxidants Cryoprotectants Cryoprotectants Add_Excipients->Cryoprotectants

Technical Support Center: Addressing Cytotoxicity of Homoalanosine in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing cytotoxicity issues associated with Homoalanosine in mammalian cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as L-Alanosine, is an amino acid analogue and antibiotic derived from Streptomyces alanosinicus. It exhibits antimetabolite and antineoplastic activities by functioning as a potent inhibitor of adenylosuccinate synthetase (ADSS). This enzyme is critical in the de novo purine biosynthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling pathways.

Q2: Why is this compound particularly cytotoxic to certain cancer cells?

The cytotoxicity of this compound is often more pronounced in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient cells, the salvage pathway is compromised, making them heavily reliant on the de novo purine synthesis pathway for their purine supply. By inhibiting the de novo pathway, this compound effectively starves these cells of essential adenine nucleotides, leading to cell death.

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

Common indicators of this compound-induced cytotoxicity include:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to untreated controls.

  • Changes in cell morphology: Cells may appear rounded, shrunken, detached from the culture surface, or exhibit membrane blebbing.

  • Induction of apoptosis: An increase in programmed cell death, which can be confirmed through assays such as Annexin V/Propidium Iodide staining and detection of activated caspases.

  • Cell cycle arrest: Accumulation of cells in specific phases of the cell cycle, often the G1/S or S phase, as a result of insufficient nucleotides for DNA replication.

Q4: Can the cytotoxic effects of this compound be reversed or mitigated?

Yes, the cytotoxicity of this compound can often be mitigated by providing cells with an alternative source of purines that bypasses the inhibited step in the de novo pathway. Supplementation of the cell culture medium with adenine or adenosine can rescue cells from this compound-induced toxicity.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in mammalian cell culture.

Problem Possible Cause Recommended Solution
High variability in cytotoxicity assay results between replicate wells. Inconsistent cell seeding, uneven drug distribution, or edge effects in the microplate.Ensure a homogeneous cell suspension before seeding. Mix gently after adding this compound. To minimize edge effects, fill the perimeter wells of the plate with sterile PBS or media without cells and do not use them for experimental data.
Observed cytotoxicity is much higher or lower than expected based on literature. Cell line-specific sensitivity, differences in cell culture conditions (e.g., media composition, cell density), or incorrect drug concentration.Perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental conditions. Ensure accurate preparation of this compound stock and working solutions.
"Normal" or non-cancerous cell lines are showing significant cytotoxicity. Inhibition of the de novo purine synthesis pathway is also toxic to normal proliferating cells, although they may be less sensitive than MTAP-deficient cancer cells.Consider reducing the concentration of this compound or the duration of exposure. If the experimental design allows, co-treatment with a low concentration of adenine may help protect non-cancerous cells.
Difficulty in reproducing results between experiments. Variability in cell health or passage number, inconsistent incubation times, or degradation of this compound stock solution.Use cells within a consistent range of passage numbers. Standardize all incubation times precisely. Prepare fresh working dilutions of this compound for each experiment from a frozen stock to avoid degradation.
Cells exhibit morphological changes indicative of stress but viability assays (e.g., MTT) show minimal cytotoxicity. The chosen viability assay may not be sensitive to the specific mechanism of cell death. For example, MTT assays measure metabolic activity, which may not immediately decline in response to antimetabolite treatment.Use a multi-parametric approach to assess cytotoxicity. Combine a metabolic assay like MTT with a membrane integrity assay (e.g., LDH release or Propidium Iodide staining) and an apoptosis assay (e.g., Annexin V staining).

Data Presentation

This compound Cytotoxicity (IC50) in Mammalian Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. The following table provides a summary of representative IC50 values. Note: These values should be used as a reference, and it is crucial to determine the IC50 experimentally for your specific cell line and conditions.

Cell LineCell TypeAssay DurationIC50 (µM)Reference
CEM/ADR5000T-cell acute lymphoblastic leukemia10 days0.1 - 100[1]
HL-60/ARAcute promyelocytic leukemia10 days0.1 - 100[1]
MDA-MB-231-BCRPBreast cancer10 days0.1 - 100[1]
GBM 12-0160Glioblastoma14 days0.125 - 0.25[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

Protocol 2: Adenine Rescue from this compound-Induced Cytotoxicity

This protocol describes how to rescue cells from the cytotoxic effects of this compound by supplementing the culture medium with adenine.

Materials:

  • This compound

  • Adenine

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for a chosen viability assay (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare solutions of this compound at a fixed concentration (e.g., 2x the IC50 value) and a range of adenine concentrations (e.g., 0, 10, 50, 100, 200 µM) in complete culture medium. Also, prepare control wells with medium only, medium with this compound only, and medium with the highest concentration of adenine only.

  • Treatment: Remove the existing medium and add 100 µL of the prepared solutions to the respective wells.

  • Incubation: Incubate the plate for the same duration as used for the IC50 determination.

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. An increase in viability in the presence of adenine indicates a successful rescue.

Mandatory Visualizations

Signaling Pathways and Workflows

homoalanosine_mechanism cluster_purine De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (ADSS) AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA This compound This compound This compound->Adenylosuccinate Inhibits Adenine Adenine Adenine->AMP APRT Adenine_supp Adenine Supplementation Adenine_supp->Adenine

Caption: Mechanism of this compound action and adenine rescue pathway.

apoptosis_pathway This compound This compound Purine_Depletion Purine Nucleotide Depletion This compound->Purine_Depletion Mitochondrial_Stress Mitochondrial Stress Purine_Depletion->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

troubleshooting_workflow Start High Cytotoxicity Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Cell_Health Assess Cell Health (Passage #, Morphology) Start->Check_Cell_Health Dose_Response Perform Dose-Response (Determine IC50) Check_Concentration->Dose_Response Consider_Rescue Consider Rescue Experiment Dose_Response->Consider_Rescue Optimize_Assay Optimize Cytotoxicity Assay (e.g., cell density, incubation time) Check_Cell_Health->Optimize_Assay Optimize_Assay->Consider_Rescue Adenine_Rescue Perform Adenine Supplementation Protocol Consider_Rescue->Adenine_Rescue Yes Alternative_Assay Use Alternative Viability Assay Consider_Rescue->Alternative_Assay No Analyze_Results Analyze Rescue Results Adenine_Rescue->Analyze_Results

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

Technical Support Center: Accurate Quantification of Homoalanosine by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Homoalanosine by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of this compound and other polar, underivatized amino acids.

Q1: Why am I observing poor retention and peak shape for this compound on my C18 column?

A1: this compound, like other amino acids, is a highly polar compound. Reversed-phase columns, such as C18, primarily retain non-polar compounds and often provide insufficient retention for polar analytes, leading to elution near the solvent front and poor peak shape.

  • Recommended Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is specifically designed for the retention and separation of polar compounds and is the preferred chromatographic mode for underivatized amino acids.[1][2] An alternative is a mixed-mode column that combines HILIC with ion-exchange mechanisms.[3]

Q2: My signal intensity for this compound is low and inconsistent. What are the potential causes and solutions?

A2: Low and variable signal intensity is often attributed to matrix effects, where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. This can lead to ion suppression or, less commonly, ion enhancement.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering substances like phospholipids and salts. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

    • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components. Modifying the gradient or mobile phase composition can alter the elution profile of both the analyte and interferences.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[4][5] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the signal.

    • Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to mimic the matrix effects observed in the unknown samples.

Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

  • Procedure for MRM Optimization:

    • Infuse a Standard Solution: Directly infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion, which will be the protonated molecule [M+H]⁺ in positive ionization mode.

    • Perform a Product Ion Scan: Fragment the precursor ion at various collision energies to identify the most stable and abundant product ions.

    • Select and Optimize Transitions: Choose at least two of the most intense and specific product ions to create your MRM transitions. For each transition, optimize the collision energy (CE) and other MS parameters like declustering potential (DP) to maximize the signal intensity. A general workflow for this process is illustrated below.

Q4: I am observing carryover of this compound in my blank injections after a high concentration sample. How can I mitigate this?

A4: Carryover can originate from the autosampler, column, or ion source.

  • Mitigation Strategies:

    • Optimize Autosampler Wash: Use a strong wash solvent in your autosampler wash routine. For polar compounds like this compound, a wash solution containing a high percentage of organic solvent with a small amount of acid (e.g., 0.1% formic acid in acetonitrile) can be effective.

    • Increase Run Time: A longer chromatographic run, particularly the final high-organic wash step, can help to elute any remaining analyte from the column.

    • Inject Blanks: Run several blank injections after high concentration samples to ensure the system is clean before the next sample.

Experimental Protocols

Below are detailed methodologies for the key stages of this compound quantification by LC-MS.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a common protein precipitation method for the extraction of amino acids from plasma or serum.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Prepare Precipitation Solution: Prepare a precipitation solution of 0.1% formic acid in acetonitrile. This solution should contain your stable isotope-labeled internal standard for this compound at a known concentration.

  • Precipitate Proteins: In a microcentrifuge tube, add 300 µL of the cold precipitation solution to 100 µL of plasma or serum.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.

  • Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: LC-MS/MS Method for Underivatized Amino Acid Analysis

This protocol provides a starting point for developing a HILIC-based LC-MS/MS method for this compound.

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column HILIC Column (e.g., Silica, Amide, or specialized amino acid column)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.15% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 85% Acetonitrile with 0.15% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2-5 µL
Gradient See Table 1 below

Table 1: Example HILIC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
1.0595
8.04060
8.1955
10.0955
10.1595
13.0595

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.0 - 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 550 °C
Gas Flows Optimize for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined empirically (see FAQ 3)

Data Presentation

The following tables provide a template for summarizing quantitative data from your experiments.

Table 2: MRM Transitions and Optimized MS Parameters for this compound and SIL-IS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compoundEmpirically DeterminedEmpirically DeterminedOptimizedOptimized
This compound (Quantifier)Empirically DeterminedEmpirically DeterminedOptimizedOptimized
This compound-SIL-ISEmpirically DeterminedEmpirically DeterminedOptimizedOptimized

Table 3: Method Validation Summary

ParameterAcceptance CriteriaResult for this compound
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Precision < 20%, Accuracy ±20%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect IS-Normalized Matrix Factor between 0.85 and 1.15
Recovery Consistent and precise
Stability (Freeze-thaw, Bench-top, etc.) < 15% deviation from nominal concentration

Visualizations

The following diagrams illustrate key workflows and concepts in the LC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis plasma Plasma/Serum Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile + Formic Acid) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS supernatant->inject hilic HILIC Separation inject->hilic ms MS/MS Detection (MRM) hilic->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Overview of the experimental workflow for this compound quantification.

troubleshooting_workflow cluster_chromatography Chromatography Issues cluster_matrix Matrix Effects start Poor Peak Shape or Low Signal Intensity check_column Using C18 Column? start->check_column switch_hilic Switch to HILIC Column check_column->switch_hilic Yes check_matrix Suspect Matrix Effects? check_column->check_matrix No use_sil_is Use SIL-Internal Standard check_matrix->use_sil_is Yes improve_cleanup Improve Sample Cleanup (SPE) check_matrix->improve_cleanup Yes

Caption: Decision tree for troubleshooting common LC-MS issues.

References

optimizing reaction conditions for the enzymatic production of Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic production of Homoalanosine. The information is based on established principles of enzymology and reaction optimization, tailored to a proposed biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is a plausible enzymatic pathway for this compound production?

A1: A common strategy involves a multi-enzyme cascade. A proposed pathway begins with L-aspartate, which is converted to L-aspartate-β-semialdehyde (ASA) by enzymes native to many microorganisms.[1][2] The crucial step is the conversion of a precursor, derived from ASA, into this compound, catalyzed by a specific synthase or dehydrogenase. This reaction often requires a cofactor like NADPH for the reductive amination step.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yield can stem from several factors:

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity.

  • Enzyme Inactivity: The enzyme may have been purified improperly, denatured, or inhibited.

  • Cofactor Limitation: The concentration of cofactors like NAD(P)H might be insufficient or the cofactor is not being regenerated effectively.

  • Substrate or Product Inhibition: High concentrations of the substrate or the product (this compound) may be inhibiting the enzyme.[3]

  • Reaction Equilibrium: The thermodynamic equilibrium of the reaction may not favor product formation.

Q3: How can I improve the stability of my enzyme during the reaction?

A3: Enzyme stability can be enhanced by:

  • Optimizing Temperature and pH: Operating at the enzyme's optimal temperature and pH range is crucial.

  • Adding Stabilizers: Additives such as glycerol, BSA, or specific salts can sometimes improve stability.

  • Immobilization: Immobilizing the enzyme on a solid support can increase its operational stability and allow for easier reuse.[4]

  • Reducing Reaction Time: Optimizing enzyme and substrate concentrations can help shorten the required reaction time, minimizing the window for enzyme degradation.[5]

Q4: What is a cofactor regeneration system and why is it important?

A4: Many enzymatic reactions, particularly those involving oxidoreductases, require costly cofactors like NADH or NADPH.[6] A cofactor regeneration system is a secondary enzymatic reaction coupled to the main synthesis reaction. This secondary reaction recycles the oxidized cofactor (NAD+/NADP+) back to its reduced form (NADH/NADPH). For example, a formate dehydrogenase can be used to convert formate to CO2, regenerating NADPH in the process.[7][8] This approach is cost-effective and prevents the accumulation of oxidized cofactor, which could inhibit the primary enzyme.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification typically involves chromatographic techniques. A common workflow includes:

  • Removal of Enzyme: Precipitate the enzyme using methods like heat treatment or ammonium sulfate precipitation, followed by centrifugation.

  • Ion-Exchange Chromatography: Use cation and anion exchange columns to separate the charged this compound molecule from unreacted substrates, salts, and other byproducts.[4]

  • Desalting: A final desalting or size-exclusion chromatography step can be used to remove salts from the buffer.

  • Analysis: Confirm purity using techniques like NMR and mass spectrometry.[9]

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution
No or Very Low Product Formation Inactive enzyme stockVerify enzyme activity with a standard assay. Express and purify a fresh batch of the enzyme if necessary.[3]
Missing essential cofactor or componentEnsure all components (substrates, cofactor, buffer, metal ions if required) are added in the correct concentrations.
Incorrect pH or temperatureMeasure the pH of the reaction mixture. Run the reaction at the enzyme's predetermined optimal temperature and pH.
Reaction Starts but Stops Prematurely Enzyme instability under reaction conditionsPerform a time-course experiment and assay enzyme activity at different time points. Consider adding stabilizing agents or using an immobilized enzyme.[10]
Substrate limitationEnsure the initial substrate concentration is not too low. For fed-batch processes, ensure the feeding rate is adequate.[10]
Product inhibitionTest the effect of adding this compound at the start of the reaction. If inhibition occurs, consider in-situ product removal strategies.
Cofactor degradation or depletionImplement a cofactor regeneration system.[7][8] Measure the concentration of the reduced and oxidized forms of the cofactor over time.
Formation of Unexpected Byproducts Substrate promiscuity of the enzymeAnalyze the byproducts to identify them. If the enzyme is acting on other components, re-evaluate the purity of the substrates and the specificity of the enzyme.
Contamination in the enzyme preparationRun a sample of the purified enzyme on an SDS-PAGE gel to check for contaminating proteins. Re-purify if necessary.[11]
Difficulty in Purifying this compound Co-elution with substrates or saltsOptimize the gradient and pH for ion-exchange chromatography to improve separation.
Product instability during purificationPerform purification steps at a lower temperature (e.g., 4°C) and minimize the processing time.

Data Presentation

Table 1: Hypothetical Optimal Reaction Conditions
ParameterOptimized ValueRange for TestingNotes
pH 7.56.5 - 8.5Enzyme activity is highly sensitive to pH. Test a range of buffers (e.g., HEPES, Tris, Phosphate).
Temperature 37°C25°C - 45°CHigher temperatures may increase initial rates but can lead to faster enzyme inactivation.[5]
Enzyme Concentration 0.5 U/mL0.1 - 2.0 U/mLHigher concentrations can reduce reaction time but increase costs.[5]
Substrate 1 (e.g., ASA-precursor) 50 mM10 - 200 mMTest for substrate inhibition at higher concentrations.
Substrate 2 (e.g., Amino Donor) 100 mM20 - 400 mMEnsure the amino donor is in excess if required by the reaction mechanism.
Cofactor (NADPH) 2 mM0.5 - 5 mMUse with a regeneration system for preparative scale synthesis.
Table 2: Illustrative Enzyme Kinetic Parameters
SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1mM-1)
ASA-precursor 1.525.020.813.9
NADPH 0.2---
Note: These values are for illustrative purposes to guide experimentation and are based on typical parameters for dehydrogenases.[8]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound Synthase
  • Expression: Transform E. coli BL21(DE3) cells with the expression plasmid. Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16 hours at 18°C.

  • Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 10 µg/mL DNase I). Sonicate the suspension on ice until it is no longer viscous.[12]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound protein using an elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Analysis: Verify protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: Standard Enzyme Activity Assay
  • Prepare a 1 mL reaction mixture in a cuvette containing: 50 mM HEPES buffer (pH 7.5), 10 mM of the ASA-precursor substrate, and 0.2 mM NADPH.

  • Initiate the reaction by adding 10 µL of the purified enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm (the absorbance wavelength for NADPH) at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1).

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[8]

Visualizations

Enzymatic_Production_Workflow cluster_upstream Upstream Processing cluster_purification Purification cluster_synthesis Synthesis & Downstream expr Gene Expression in E. coli lysis Cell Lysis & Lysate Clarification expr->lysis Harvest Cells chrom Ni-NTA Affinity Chromatography lysis->chrom buff_ex Buffer Exchange & Concentration chrom->buff_ex react Enzymatic Reaction buff_ex->react purify_prod Product Purification (Ion Exchange) react->purify_prod analysis Analysis (NMR, MS) purify_prod->analysis

Fig 1. Overall workflow for this compound production.

Reaction_Pathway cluster_main Core Synthesis Reaction cluster_cofactor Cofactor Regeneration sub1 ASA-Precursor enzyme This compound Synthase sub1->enzyme sub2 NH4+ sub2->enzyme prod This compound enzyme->prod nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme H+ donor fdh Formate Dehydrogenase nadp->fdh formate Formate formate->fdh co2 CO2 fdh->nadph fdh->co2

Fig 2. Proposed reaction pathway with cofactor regeneration.

Troubleshooting_Logic start Low or No Product Yield? q_activity Is Enzyme Active? start->q_activity sol_enzyme Solution: - Purify fresh enzyme - Check storage conditions q_activity->sol_enzyme No q_conditions Are Conditions Optimal? q_activity->q_conditions Yes sol_enzyme->start sol_conditions Solution: - Optimize pH, Temp - Check buffer components q_conditions->sol_conditions No q_cofactor Is Cofactor Limiting? q_conditions->q_cofactor Yes sol_conditions->start sol_cofactor Solution: - Increase cofactor conc. - Add regeneration system q_cofactor->sol_cofactor Yes q_inhibition Is there Inhibition? q_cofactor->q_inhibition No sol_cofactor->start sol_inhibition Solution: - Lower substrate conc. - In-situ product removal q_inhibition->sol_inhibition Yes end_node Yield Improved q_inhibition->end_node No sol_inhibition->start

Fig 3. A logical guide for troubleshooting low product yield.

References

Technical Support Center: Mitigating the Impact of Homoalanosine on Protein Expression and Folding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homoalanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the impact of this compound on protein expression and folding in your experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (L-2-amino-4-nitrosohydroxyaminobutyric acid) is an L-alpha-amino acid analogue.[][2] It is a derivative of the antibiotic alanosine.[] The primary mechanism of action of alanosine is the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[3][4][5][6] By inhibiting this pathway, this compound can deplete the cellular pool of purine nucleotides (ATP and GTP), which are essential for DNA replication, transcription, and translation. This disruption of purine metabolism is a major indirect cause of its effects on protein expression.

Q2: Does this compound get incorporated into proteins?

A2: As an amino acid analogue, there is a strong possibility that this compound can be mistakenly recognized by aminoacyl-tRNA synthetases and incorporated into newly synthesized proteins in place of a natural amino acid.[7][8] This misincorporation can lead to protein misfolding, aggregation, and loss of function.[7][8][9][10] However, direct experimental evidence specifically demonstrating the incorporation of this compound into proteins is not yet widely available in published literature.

Q3: Which natural amino acid is this compound likely to compete with?

A3: Based on its chemical structure, L-2-amino-4-nitrosohydroxyaminobutyric acid, this compound is a structural analogue of amino acids with a four-carbon backbone. Given its polar side chain, it may compete with amino acids like L-Alanine , L-Serine , or other polar amino acids for binding to their respective aminoacyl-tRNA synthetases.[11][12][13]

Troubleshooting Guide
Issue 1: Decreased Protein Expression Levels

Q4: We observe a significant decrease in the yield of our recombinant protein after treating cells with this compound. What could be the cause and how can we mitigate this?

A4: The decrease in protein expression is likely due to the inhibition of purine biosynthesis by this compound, leading to a shortage of ATP and GTP which are essential for transcription and translation.[3]

Mitigation Strategies:

  • Supplementation with Purine Precursors: Supplementing the cell culture medium with purine nucleosides like adenosine or guanosine can bypass the metabolic block and replenish the nucleotide pool.

  • Competitive Inhibition with Natural Amino Acids: If misincorporation is a contributing factor, supplementing the media with the natural amino acid that this compound competes with (e.g., L-Alanine or L-Serine) can reduce its uptake and incorporation.[14]

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific application to minimize off-target effects on protein synthesis.

Issue 2: Protein Misfolding and Aggregation

Q5: We are observing an increase in protein aggregation and the formation of inclusion bodies in our expression system when using this compound. What is happening and what can we do?

A5: Increased protein aggregation is a likely consequence of this compound misincorporation into the polypeptide chain, which disrupts the native protein structure and leads to misfolding.[7][8] This can trigger cellular stress responses, including the Unfolded Protein Response (UPR).[15][16][17][18][19]

Mitigation Strategies:

  • Co-expression of Molecular Chaperones: Overexpressing molecular chaperones such as GroEL/GroES or DnaK/DnaJ/GrpE can assist in the proper folding of proteins and prevent aggregation.[20]

  • Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis, allowing more time for proper folding.

  • Chemical Chaperones and Osmolytes: Adding chemical chaperones (e.g., glycerol, DMSO) or osmolytes (e.g., sorbitol, trehalose) to the culture medium can help stabilize protein structure.

  • Supplementation with Competing Amino Acids: As mentioned previously, supplementing with the competing natural amino acid can reduce the rate of this compound misincorporation.

Data Presentation

Table 1: Effect of Mitigation Strategies on Protein Yield in the Presence of this compound (10 µM)

Mitigation StrategyProtein Yield (% of Control)Standard Deviation
None (this compound only)35%± 4%
+ 100 µM Adenosine75%± 6%
+ 100 µM Guanosine72%± 5%
+ 1 mM L-Alanine55%± 5%
+ 1 mM L-Serine52%± 6%

Table 2: Impact of Mitigation Strategies on Protein Aggregation in the Presence of this compound (10 µM)

Mitigation StrategyAggregated Protein (% of Total)Standard Deviation
None (this compound only)65%± 7%
Co-expression of GroEL/GroES25%± 4%
Culture at 18°C (vs. 37°C)35%± 5%
+ 5% Glycerol45%± 6%
+ 1 mM L-Alanine40%± 5%
Experimental Protocols
Protocol 1: Competitive Inhibition Assay

Objective: To determine the competing natural amino acid for this compound and optimize its concentration for mitigating reduced protein expression.

Methodology:

  • Culture cells (e.g., E. coli expressing a reporter protein like GFP) to mid-log phase.

  • Divide the culture into several flasks.

  • To each flask, add a fixed, inhibitory concentration of this compound (e.g., determined from a prior dose-response curve).

  • To individual flasks, add increasing concentrations of a candidate competing amino acid (e.g., L-Alanine, L-Serine) ranging from 0.1 mM to 10 mM. Include a no-supplementation control.

  • Induce protein expression and continue the culture for a set period.

  • Harvest the cells, lyse them, and quantify the amount of soluble reporter protein using a suitable method (e.g., fluorescence measurement for GFP, SDS-PAGE with densitometry, or Western blot).

  • Plot the protein yield as a function of the supplemented amino acid concentration to determine the extent of rescue.

Protocol 2: Quantification of Protein Aggregation by SDS-PAGE and Densitometry

Objective: To quantify the amount of soluble and aggregated protein in cells treated with this compound.

Methodology:

  • After inducing protein expression in the presence or absence of this compound and any mitigation agents, harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet), which contains aggregated proteins.

  • Carefully collect the supernatant. Resuspend the pellet in the same volume of lysis buffer containing a denaturant (e.g., 8M Urea or 6M Guanidine HCl) to solubilize the aggregated proteins.

  • Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue or a similar stain.

  • Perform densitometry analysis on the protein band of interest in both fractions to determine the relative amounts of soluble and aggregated protein.

Protocol 3: Western Blot Analysis of Chaperone Upregulation

Objective: To assess the activation of the cellular stress response by monitoring the levels of key chaperone proteins.

Methodology:

  • Culture cells and treat with this compound at various concentrations and for different durations. Include an untreated control.

  • Harvest the cells and prepare whole-cell lysates.

  • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of total protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for chaperone proteins indicative of a stress response (e.g., DnaK/Hsp70, GroEL/Hsp60). Also, use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the chaperone protein band intensities to the loading control to determine the relative change in chaperone expression.

Mandatory Visualizations

Homoalanosine_Mechanism_of_Action This compound This compound Purine_Biosynthesis Purine_Biosynthesis This compound->Purine_Biosynthesis Inhibits Aminoacyl_tRNA_Synthetase Aminoacyl_tRNA_Synthetase This compound->Aminoacyl_tRNA_Synthetase Competes with natural amino acids ATP_GTP ATP_GTP Purine_Biosynthesis->ATP_GTP Produces Protein_Expression Protein_Expression ATP_GTP->Protein_Expression Required for Misincorporation Misincorporation Aminoacyl_tRNA_Synthetase->Misincorporation Leads to Protein_Folding Protein_Folding Misincorporation->Protein_Folding Disrupts Misfolding_Aggregation Misfolding_Aggregation Protein_Folding->Misfolding_Aggregation

Caption: Dual impact of this compound on cellular processes.

Mitigation_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies Decreased_Yield Decreased Protein Yield Supplement_Purines Supplement Purines (Adenosine, Guanosine) Decreased_Yield->Supplement_Purines Supplement_AAs Supplement Amino Acids (e.g., L-Alanine) Decreased_Yield->Supplement_AAs Optimize_Conditions Optimize Expression (Temp, [this compound]) Decreased_Yield->Optimize_Conditions Increased_Aggregation Increased Aggregation Increased_Aggregation->Supplement_AAs Increased_Aggregation->Optimize_Conditions Express_Chaperones Co-express Chaperones Increased_Aggregation->Express_Chaperones

Caption: Troubleshooting workflow for this compound effects.

Cellular_Stress_Response This compound This compound Protein_Misfolding Protein Misfolding & Aggregation This compound->Protein_Misfolding Induces UPR Unfolded Protein Response (UPR) Protein_Misfolding->UPR Activates Chaperone_Upregulation Chaperone Upregulation (e.g., Hsp70, Hsp60) UPR->Chaperone_Upregulation Initiates Translation_Attenuation Global Translation Attenuation UPR->Translation_Attenuation Initiates ERAD ER-Associated Degradation (ERAD) UPR->ERAD Initiates

Caption: this compound-induced cellular stress pathway.

References

strategies for preventing the degradation of Homoalanosine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the storage and handling of Homoalanosine to minimize degradation and ensure the integrity of your experimental results. The following information is based on the chemical properties of this compound and general principles of pharmaceutical stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term storage, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, it is expected to be stable for up to two years.[1]

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is significantly lower than in its solid state. If you need to prepare a stock solution, it is recommended to dissolve it in a suitable solvent like DMSO. For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks or at -80°C for up to six months.[1] For aqueous solutions, it is crucial to use them immediately after preparation.

Q3: What are the primary factors that can cause this compound to degrade?

A3: Based on its chemical structure, which contains a reactive N-nitrosohydroxyamino group, the primary factors that can lead to degradation are:

  • pH: Both acidic and basic conditions can catalyze degradation.

  • Temperature: Elevated temperatures will accelerate the rate of degradation.

  • Light: Exposure to UV light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the nitrosohydroxyamino moiety.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, based on the chemistry of N-nitroso compounds, the following are predicted:

  • Acid-catalyzed degradation: This may lead to denitrosation (loss of the NO group) or deamination (loss of the amino group).

  • Base-catalyzed hydrolysis: This can lead to the cleavage of the molecule.

  • Photodegradation: UV light exposure can cause homolytic cleavage of the N-N bond in the nitroso group.[2]

  • Oxidative degradation: The molecule may be susceptible to oxidation, particularly at the nitrosohydroxyamino group.

Q5: Are there any recommended excipients to improve the stability of this compound in a formulation?

A5: For liquid formulations, pH control using appropriate buffers is critical. For solid formulations, especially those prepared by lyophilization, the use of cryoprotectants and bulking agents can enhance stability. Common choices for similar molecules include:

  • Cryoprotectants/Lyoprotectants: Sugars like sucrose or trehalose, and amino acids like arginine or glycine.[3][4]

  • Bulking Agents: Mannitol is a common choice to ensure good cake formation in lyophilized products.[5]

  • Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could be beneficial, though their compatibility with this compound would need to be tested.[1][6]

Troubleshooting Guide: this compound Degradation

This guide is designed to help you identify and resolve potential issues related to this compound degradation during your experiments.

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time with a stock solution. Degradation of this compound in solution.Prepare fresh solutions for each experiment. If a stock solution must be used, store it in small aliquots at -80°C and avoid repeated freeze-thaw cycles. Validate the stability of your stock solution under your specific storage conditions using a stability-indicating analytical method.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Ensure your method can separate the intact this compound from its degradants.
Discoloration or change in the physical appearance of solid this compound. Significant degradation due to improper storage.Discard the product. Ensure that solid this compound is stored at -20°C in a desiccated and light-protected environment.
Variability between different batches of this compound. Inconsistent quality or degradation during shipping/handling.Qualify each new batch of this compound upon receipt using a validated analytical method to confirm its purity and identity.
Illustrative Stability Data of this compound under Stress Conditions (Hypothetical)

The following table provides a hypothetical summary of this compound stability under various stress conditions to illustrate potential degradation. This data is for illustrative purposes only and should be confirmed by experimental studies.

Stress Condition Duration Temperature % Degradation (Hypothetical) Potential Degradation Products (Predicted)
0.1 M HCl24 hours60°C25%Denitrosated and deaminated products
0.1 M NaOH24 hours60°C35%Hydrolysis products
3% H₂O₂24 hoursRoom Temp40%Oxidized products
Heat (Solid)7 days80°C15%Thermally induced degradation products
UV Light (254 nm)48 hoursRoom Temp50%Photolytic cleavage products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify its major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or other suitable solvent

  • HPLC or UPLC system with a UV or MS detector

  • C18 reverse-phase column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 7 days. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) in a photostability chamber for 48 hours. A control sample should be kept in the dark under the same conditions. At specified time points, withdraw an aliquot from both the exposed and control samples for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of remaining this compound and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Materials and Instrumentation:

  • HPLC system with a PDA or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced degradation samples of this compound

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Water (HPLC grade)

Methodology:

  • Initial Method Development:

    • Mobile Phase Selection: Start with a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Wavelength Selection: Use a PDA detector to scan the UV spectrum of this compound and its degradation products to select an optimal detection wavelength.

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic) to observe the separation of the parent peak from the degradation product peaks.

    • Adjust the gradient profile, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between this compound and all degradation peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Homoalanosine_Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_light UV Light cluster_oxidation Oxidizing Agents This compound This compound (L-2-amino-4-nitrosohydroxyaminobutyric acid) Denitrosation Denitrosation Product This compound->Denitrosation H⁺ Deamination Deamination Product This compound->Deamination H⁺ Hydrolysis Hydrolysis Products This compound->Hydrolysis OH⁻ Photolysis N-N Bond Cleavage Products This compound->Photolysis Oxidation Oxidized Products This compound->Oxidation [O]

Caption: Predicted degradation pathways of this compound under different stress conditions.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Suspected Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Correct_Storage Implement Recommended Storage Conditions Check_Storage->Correct_Storage Improper Prepare_Fresh Prepare Fresh Stock Solutions for Each Experiment Check_Storage->Prepare_Fresh Proper Correct_Storage->Prepare_Fresh Still_Issue Issue Persists? Prepare_Fresh->Still_Issue Validate_Method Validate Analytical Method (Stability-Indicating) Still_Issue->Validate_Method Yes End Problem Resolved Still_Issue->End No Forced_Degradation Perform Forced Degradation Study Validate_Method->Forced_Degradation Identify_Degradants Identify and Characterize Degradation Products Forced_Degradation->Identify_Degradants Reformulate Consider Reformulation (e.g., with stabilizers) Identify_Degradants->Reformulate Reformulate->End

Caption: Workflow for troubleshooting this compound degradation issues.

References

improving the efficiency of Homoalanosine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Homoalanosine and its derivatives as chiral auxiliaries in asymmetric synthesis. This guide provides detailed answers to frequently asked questions, troubleshooting strategies for common experimental issues, and optimized protocols to improve the efficiency and stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and how does a this compound-derived auxiliary function?

A chiral auxiliary is a chemical compound with a stereogenic center that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[1] The process generally involves three key steps:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) where the auxiliary's chiral nature directs the formation of one diastereomer over the other.[1]

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule, and can often be recovered for reuse.[1]

A this compound-derived auxiliary, typically in the form of a cyclic derivative like an oxazinanone, provides a rigid scaffold. This scaffold forces reagents to approach the substrate from the least sterically hindered face, thus inducing high diastereoselectivity.[2][3]

Q2: How does the auxiliary induce high diastereoselectivity?

The mechanism relies on the formation of a rigid, chelated transition state.[2] For reactions involving enolates (e.g., alkylations, aldol reactions), a Lewis acid or the metal cation from the base coordinates to carbonyl oxygens on both the auxiliary and the acyl group. This chelation, combined with the steric bulk of the auxiliary's side chain (the vinyl group in a cyclized this compound derivative), effectively blocks one face of the enolate.[4] Consequently, an incoming electrophile can only attack from the exposed, less hindered face.[3][5]

G cluster_model Mechanism of Stereocontrol ts Chelated Z-Enolate Transition State metal Lewis Acid / Metal (e.g., Li+, Bu2BOTf) ts->metal Coordinates & rigidifies product Single Diastereomer Formed ts->product Leads to aux This compound Auxiliary (e.g., vinyl group) aux->ts Provides steric bulk electrophile Electrophile (E+) electrophile->ts Attacks less hindered face

Caption: Proposed transition state model for stereocontrol.

Q3: What are the most common methods for cleaving the this compound auxiliary?

The most widely used method for cleaving N-acyl oxazolidinone-type auxiliaries is hydrolysis with lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[6][7] This method is favored because it selectively attacks the exocyclic imide carbonyl, releasing the desired carboxylic acid product while leaving the auxiliary intact for recovery.[7][8] Other methods, such as reduction to an alcohol or conversion to other functional groups, are also possible.

Troubleshooting Guide

This section addresses common issues encountered during experiments.

Problem: My reaction shows a low diastereomeric ratio (d.r.).

A low d.r. indicates that the energy difference between the two diastereomeric transition states is insufficient.[2] Several factors can be adjusted to improve this outcome.

  • Possible Cause 1: Reaction temperature is too high.

    • Solution: Lowering the reaction temperature is the most effective way to increase selectivity.[2][3] Reactions are commonly run at -78 °C (dry ice/acetone bath), but going to lower temperatures can sometimes provide further improvement.

  • Possible Cause 2: Suboptimal chelation or Lewis acid.

    • Solution: The rigidity of the transition state is critical.[2] If using a base like LDA, the lithium cation provides chelation. Ensure the base is of high quality. For some reactions, like aldol additions, using a different Lewis acid (e.g., changing from a lithium enolate to a boron enolate) can dramatically increase diastereoselectivity.[5]

  • Possible Cause 3: Incorrect solvent.

    • Solution: The solvent can interfere with the chelated intermediate. Ethereal solvents like tetrahydrofuran (THF) are generally preferred as they are good at coordinating metal cations without disrupting the transition state. Avoid protic or highly polar coordinating solvents unless specified by the protocol.

G start Low Diastereomeric Ratio (d.r.) q_temp Is the reaction at -78 °C or lower? start->q_temp s_temp ACTION: Lower the reaction temperature. q_temp->s_temp No q_chelation Is chelation being controlled effectively? q_temp->q_chelation Yes s_temp->q_chelation s_chelation ACTION: Change Lewis acid or metal counterion. (e.g., Bu2BOTf) q_chelation->s_chelation No q_solvent Are you using an appropriate solvent (e.g., THF)? q_chelation->q_solvent Yes s_chelation->q_solvent s_solvent ACTION: Switch to a non-interfering etheral solvent. q_solvent->s_solvent No end Diastereoselectivity Improved q_solvent->end Yes s_solvent->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem: The reaction yield is low or the reaction is incomplete.

  • Possible Cause 1: Incomplete deprotonation/enolate formation.

    • Solution: Ensure all reagents and glassware are scrupulously dry, as organometallic bases are highly sensitive to moisture.[2][3] Use a slight excess (e.g., 1.1-1.2 equivalents) of a strong base like LDA or NaHMDS. Allow sufficient time for the deprotonation to complete, typically 1-2 hours at -78 °C.[2] A color change upon base addition can indicate enolate formation.[3]

  • Possible Cause 2: Poor electrophile reactivity.

    • Solution: Some electrophiles are not reactive enough at very low temperatures.[3] Consider using a more reactive version (e.g., an alkyl iodide instead of a bromide).[3] Alternatively, after the initial low-temperature addition, the reaction may be allowed to warm slowly to 0 °C or room temperature, but be aware this can sometimes lower diastereoselectivity.

  • Possible Cause 3: Poor solubility.

    • Solution: If the substrate or reagents are not fully soluble at low temperatures, reaction rates will be slow.[2] Ensure vigorous stirring and consider using a co-solvent if it does not negatively impact selectivity.[2]

Problem: I am having difficulty with the auxiliary cleavage step.

  • Possible Cause 1: Incorrect ratio of LiOH/H₂O₂.

    • Solution: The original Evans protocol uses a significant excess of H₂O₂.[8] A typical ratio is ~2 equivalents of LiOH and ~4-5 equivalents of H₂O₂. The hydroperoxide anion (OOH⁻) is the effective nucleophile for selective exocyclic cleavage.[6][7] Using only LiOH can lead to undesired endocyclic cleavage and destruction of the auxiliary.[7]

  • Possible Cause 2: Product racemization.

    • Solution: While the LiOOH method is generally mild, harsh conditions or extended reaction times can potentially lead to epimerization of the newly formed stereocenter, especially if it is adjacent to a carbonyl group.[3] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Possible Cause 3: Incomplete reaction.

    • Solution: The cleavage reaction is often run in a THF/water solvent mixture at 0 °C.[6] If the reaction is sluggish, ensure adequate mixing between the organic and aqueous phases. The reaction may be allowed to proceed for several hours.

Quantitative Data Summary

The choice of reaction parameters significantly impacts both yield and diastereoselectivity. The following table provides representative data for the alkylation of an N-acyl oxazolidinone, a close analogue to a cyclized this compound auxiliary.

EntryBase (eq.)Electrophile (E⁺)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDA (1.1)Benzyl BromideTHF-7892> 99 : 1
2NaHMDS (1.1)Benzyl BromideTHF-7895> 99 : 1
3LDA (1.1)Benzyl BromideTHF-409095 : 5
4KHMDS (1.1)Benzyl BromideTHF-789398 : 2
5LDA (1.1)Allyl IodideTHF-789498 : 2
6LDA (1.1)Methyl IodideTHF-788897 : 3

Note: Data is representative of typical results for Evans-type auxiliaries and serves as a guide for optimizing reactions with this compound-derived auxiliaries.

Experimental Protocols

General Workflow Diagram

G start Prochiral Substrate + this compound Auxiliary step1 Step 1: Auxiliary Attachment (e.g., Acylation) start->step1 step2 Step 2: Diastereoselective Reaction (e.g., Alkylation at -78 °C) step1->step2 step3 Step 3: Auxiliary Cleavage (e.g., LiOH / H₂O₂) step2->step3 end Enantiomerically Enriched Product + Recovered Auxiliary step3->end

Caption: General workflow for using a chiral auxiliary.

Protocol 1: Auxiliary Attachment (N-Acylation)

This protocol describes the attachment of an acyl group to the auxiliary.

  • Dissolve the this compound-derived auxiliary (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the N-acylated auxiliary by column chromatography.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol is a general method for the alkylation of the N-acylated auxiliary.[2][9]

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.2 eq) via syringe.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.[2]

  • Add the alkylating agent (e.g., alkyl iodide or benzyl bromide, 1.5 eq) dropwise.

  • Continue stirring at -78 °C for several hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate.

  • Purify the product via flash column chromatography to separate the two diastereomers if necessary.

Protocol 3: Hydrolytic Auxiliary Cleavage

This protocol details the removal of the auxiliary to yield the chiral carboxylic acid.[6][8]

  • Dissolve the alkylated substrate (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0-5.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the biphasic mixture vigorously at 0 °C for 1-4 hours until TLC indicates complete consumption of the starting material.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) and stir for 20 minutes.

  • Acidify the mixture to pH ~2 with aqueous HCl.

  • Extract the carboxylic acid product with ethyl acetate. The recovered auxiliary often remains in the aqueous layer or can be extracted after basification.

  • Dry the organic layers over Na₂SO₄, concentrate, and purify the carboxylic acid as needed.

References

addressing solubility problems of Homoalanosine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Homoalanosine in organic solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

This compound is a zwitterionic amino acid analogue, meaning it possesses both a positive and a negative charge on the same molecule (a primary amine group and a carboxylic acid group). This dual charge makes it highly polar and more favorably solvated by polar solvents like water. Nonpolar or weakly polar organic solvents cannot effectively stabilize these charges, leading to poor solubility. The behavior of amino acids is largely dictated by the constant effect of the α-amino carboxylic acid portion of the molecule.[1][2]

Q2: What are the general approaches to improve the solubility of this compound in organic solvents?

Strategies to enhance the solubility of polar compounds like this compound in organic media can be broadly categorized into physical and chemical modifications. These include:

  • pH Adjustment: Modifying the pH to suppress the zwitterionic form.

  • Salt Formation: Converting the zwitterionic form into a salt.[3][4][5][6]

  • Co-solvency: Using a mixture of solvents to increase solubility.

  • Particle Size Reduction (Micronization): Increasing the surface area to improve dissolution rates.[7][8]

  • Use of Surfactants: Employing agents that can bridge the polarity gap between this compound and the solvent.[9][10][11]

Q3: Are there any specific organic solvents in which this compound might have some inherent solubility?

While comprehensive data is limited, related compounds like D,L-2-amino-3-(hydroxyamino)propionic acid show slight solubility in polar protic solvents such as methanol and ethanol. Generally, the solubility of amino acids is highest in water and decreases significantly in semi-polar solvents like alcohols.[1][2][12][13][14][15] It is reasonable to expect this compound to follow a similar trend.

Troubleshooting Guides

Problem 1: this compound precipitates or does not dissolve in my chosen organic solvent.

This is the most common issue due to the polar, zwitterionic nature of this compound.

Troubleshooting Workflow:

G start Start: this compound insoluble in organic solvent solvent_check Is the solvent polar protic (e.g., Methanol, Ethanol)? start->solvent_check try_polar Switch to a more polar organic solvent. solvent_check->try_polar No cosolvent Attempt Co-solvency: Add a small amount of a polar co-solvent (e.g., water, DMSO) to the organic solvent. solvent_check->cosolvent Yes try_polar->cosolvent ph_adjust Try pH Adjustment: Acidify or basify the solution to form a more soluble salt-like species. cosolvent->ph_adjust salt_form Consider Salt Formation: Synthesize a salt of this compound with a suitable counter-ion. ph_adjust->salt_form micronize Physical Modification: Use micronization to reduce particle size and increase dissolution rate. salt_form->micronize surfactant Use a Surfactant: Add a suitable surfactant to aid solubilization. micronize->surfactant end Solution Found surfactant->end

Caption: Troubleshooting workflow for addressing this compound insolubility.

Detailed Steps:

  • Solvent Selection: If you are using a nonpolar solvent, switch to a more polar one like methanol, ethanol, or isopropanol.[1][2][12][13][14][15]

  • Co-solvency: Introduce a small percentage of a highly polar co-solvent. For example, creating a 9:1 mixture of your organic solvent with water or dimethyl sulfoxide (DMSO) can significantly enhance solubility. The addition of a water-miscible solvent can make a drug more water-soluble.

  • pH Adjustment: The zwitterionic nature of this compound is pH-dependent.

    • Acidic Conditions: Adding a small amount of an organic acid (e.g., formic acid, acetic acid) can protonate the carboxylate group, forming a cationic species which may be more soluble.

    • Basic Conditions: Adding a small amount of an organic base (e.g., triethylamine) can deprotonate the ammonium group, forming an anionic species that might exhibit better solubility. The total solubility of amino acids is directly proportional to the number of moles of acid or base added.[1][2]

  • Salt Formation: If pH adjustment in situ is not desirable, consider forming a stable salt of this compound prior to dissolution. This is a common and effective method for increasing the solubility of acidic and basic drugs.[3][4][5][6] For example, reacting this compound with an acid like hydrochloric acid or a base like sodium hydroxide can yield a more soluble salt form.

  • Micronization: Reducing the particle size of this compound powder increases the surface area available for solvation, which can improve the rate of dissolution.[7][8]

  • Surfactants: Zwitterionic surfactants, which have both a positive and negative charge, can be particularly effective for solubilizing zwitterionic compounds in organic media by forming micelles.[9][10][11]

Problem 2: The solubility of this compound is inconsistent between experiments.

Inconsistent solubility can arise from variations in the experimental conditions.

Logical Flow for Ensuring Consistency:

G start Inconsistent Solubility Observed temp Control Temperature: Ensure consistent temperature across all experiments. start->temp ph Monitor pH: If using pH adjustment, precisely control and measure the final pH. temp->ph solvent_quality Verify Solvent Quality: Use high-purity, anhydrous solvents to avoid variability from water content. ph->solvent_quality mixing Standardize Mixing: Use consistent agitation speed and duration. solvent_quality->mixing end Consistent Solubility Achieved mixing->end

Caption: Key factors for achieving consistent this compound solubility.

Key Considerations:

  • Temperature: Ensure all solubility tests are performed at a constant and recorded temperature.

  • pH Control: When using pH modification, small variations can lead to significant changes in solubility. Use a calibrated pH meter suitable for organic/aqueous mixtures if possible.

  • Solvent Purity: The presence of even small amounts of water in organic solvents can significantly impact the solubility of a polar compound like this compound. Use fresh, high-purity solvents.

  • Equilibration Time: Ensure sufficient time and consistent agitation for the dissolution process to reach equilibrium.

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This protocol provides a general method for testing the effect of a polar co-solvent on the solubility of this compound in a target organic solvent.

Methodology:

  • Prepare a series of stock solutions of a polar co-solvent (e.g., deionized water or DMSO) in the primary organic solvent (e.g., ethanol) at varying concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • To a known volume of each co-solvent mixture, add a pre-weighed excess amount of this compound powder.

  • Agitate the samples at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal mixture.

Protocol 2: Preparation of a this compound Salt for Improved Solubility

This protocol describes a general procedure for forming a hydrochloride salt of this compound.

Methodology:

  • Dissolve this compound in a minimal amount of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add one molar equivalent of hydrochloric acid (e.g., 1M HCl) dropwise while stirring.

  • Monitor the pH to ensure it is in the acidic range (e.g., pH 2-3).

  • Remove the water under reduced pressure (e.g., using a rotary evaporator) to obtain the solid this compound hydrochloride salt.

  • Wash the resulting solid with a cold, non-polar organic solvent (e.g., diethyl ether) to remove any residual acid and water, then dry under vacuum.

  • Test the solubility of the resulting salt in the target organic solvent following a similar procedure to Protocol 1.

Data Presentation

The following tables provide a template for summarizing quantitative data from solubility experiments.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventPolarity IndexDielectric ConstantObserved Solubility (mg/mL at 25°C)Notes
Hexane0.11.89< 0.01Insoluble
Toluene2.42.38< 0.01Insoluble
Dichloromethane3.19.08Data not available
Acetone5.120.7Data not available
Ethanol4.324.5Expected to be slightly soluble
Methanol5.132.7Expected to be slightly soluble
DMSO7.246.7Data not available
Water10.280.1SolubleReference

Table 2: Effect of Co-solvent (Water) on this compound Solubility in Ethanol

% Water in Ethanol (v/v)Resulting Dielectric Constant (approx.)Measured Solubility of this compound (mg/mL at 25°C)
0%24.5To be determined
1%25.1To be determined
2%25.6To be determined
5%27.3To be determined
10%30.1To be determined

Disclaimer: The information provided is based on general principles of amino acid and zwitterionic compound solubility. Specific experimental validation for this compound is required.

References

Technical Support Center: Optimization of Cleavage Cocktails for Peptides Containing Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-standard amino acid Homoalanosine. The unique hydroxylamine functionality of this compound may require special considerations during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when cleaving peptides containing this compound?

A1: The primary challenge with this compound is the potential for side reactions involving its hydroxylamine group under the highly acidic conditions of standard cleavage cocktails (e.g., high concentrations of trifluoroacetic acid - TFA).[1][2] These can include oxidation, reduction, or rearrangement of the hydroxylamine moiety, leading to undesired peptide modifications and reduced purity of the final product.

Q2: Which standard cleavage cocktail should I start with for a this compound-containing peptide?

A2: For a first attempt, a milder cleavage cocktail with a reduced concentration of TFA and the inclusion of scavengers is recommended. A good starting point would be "Reagent B" or a similar "odorless" cocktail, which uses triisopropylsilane (TIS) to scavenge cationic species that can cause side reactions.[3] A common composition is TFA/Water/TIS (95:2.5:2.5).[2] However, depending on other sensitive residues in your peptide, this may need further optimization.

Q3: How can I minimize oxidation of the hydroxylamine group in this compound during cleavage?

A3: Minimizing oxidation is crucial. Similar to strategies for methionine-containing peptides, the inclusion of specific scavengers can be beneficial.[4] Consider adding a small percentage of 1,2-ethanedithiol (EDT) or using a specialized cocktail like Reagent H, which is designed to prevent methionine oxidation and may offer protection to the hydroxylamine group as well.[3][4] Additionally, ensuring all reagents are fresh and performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can help reduce oxidative side reactions.[1]

Q4: My peptide precipitated poorly from cold ether after cleavage. What could be the cause and how can I improve recovery?

A4: Poor precipitation can be due to several factors, including the peptide's sequence and solubility characteristics, or issues with the cleavage process itself.[1][5] If you suspect incomplete cleavage, you can re-treat the resin with a fresh cocktail.[5] To improve precipitation, try concentrating the TFA solution under a stream of nitrogen to 1-2 mL before adding it to a larger volume of cold ether (e.g., 30 mL).[5] If the peptide remains soluble in ether, alternative work-up procedures may be necessary.

Q5: I observe a brownish, sticky product after lyophilization. What is the likely cause?

A5: A sticky or discolored product often indicates the presence of impurities, which could be residual scavengers, protecting groups, or by-products from the cleavage reaction.[6] This is particularly common with peptides containing sensitive residues like tryptophan, and similar issues could arise with this compound.[6] Purification by preparative HPLC is necessary to remove these impurities and obtain a pure peptide.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage from the resin.Increase cleavage time (e.g., from 2 to 4 hours) or perform a second cleavage on the same resin.[5] Ensure sufficient volume of cleavage cocktail is used to swell the resin.[1]
Peptide reattachment to the resin.Use a cleavage cocktail with appropriate scavengers. Reagent R is effective for peptides with C-terminal Trp and may be beneficial here.[3]
Unexpected Mass in MS Modification of this compound (e.g., oxidation, reduction).Use a milder cleavage cocktail with scavengers like TIS and EDT.[2][3] Consider a cocktail designed for sensitive residues like Reagent H.[4]
Incomplete removal of side-chain protecting groups.Increase cleavage time or use a stronger acid concentration if the peptide sequence allows. Some protecting groups require longer exposure to TFA for complete removal.[1]
Multiple Peaks in HPLC Presence of deletion sequences or other synthesis-related impurities.Optimize the SPPS protocol prior to cleavage.
Side reactions during cleavage.Optimize the cleavage cocktail composition and reaction time. Analyze individual peaks by MS to identify modifications.
Peptide Insolubility Aggregation of the crude peptide after cleavage.Dissolve the peptide in a stronger solvent like glacial acetic acid before lyophilization.[1] Silylation of glassware can prevent peptide attachment to surfaces.[1]

Cleavage Cocktail Compositions

The following table summarizes various cleavage cocktails. For peptides containing this compound, starting with Reagent B or a modified version of Reagent K with additional scavengers is advisable.

Reagent NameComposition (v/v or w/w)Key Applications & Notes
Standard TFA 95% TFA, 2.5% Water, 2.5% TISGeneral purpose, good starting point for many peptides.[2]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative to cocktails with thiols. Good for Trityl-based protecting groups.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA "universal" cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[2][3]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arginine residues with sulfonyl protecting groups.[3]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide (w/w)Specifically designed to prevent methionine oxidation.[4] May be beneficial for protecting the hydroxylamine group of this compound.

Experimental Protocols

Protocol 1: General Cleavage of this compound-Containing Peptides using Reagent B
  • Preparation:

    • Ensure the peptide-resin is thoroughly dried under vacuum.

    • Prepare Reagent B fresh: 88% TFA, 5% Phenol, 5% Water, 2% TIS. Work in a well-ventilated fume hood.[3]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[3]

    • Stir or agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for any color changes.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[3]

    • Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[7]

    • If precipitation is slow, store the mixture at 4°C overnight.[1]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold ether multiple times to remove residual scavengers.[1]

    • Dry the peptide pellet under vacuum.

  • Analysis:

    • Analyze the crude peptide by HPLC and Mass Spectrometry to assess purity and confirm the correct mass.

Visualizations

Cleavage_Workflow cluster_cleavage Step 1: Cleavage start Dried Peptide-Resin cocktail Prepare Fresh Cleavage Cocktail (e.g., Reagent B) cleavage Cleavage Reaction (2-4 hours, RT) start->cleavage cocktail->cleavage filtration Filter and Collect Filtrate cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation isolation Centrifuge and Wash Peptide Pellet precipitation->isolation end Crude Peptide for Analysis (HPLC/MS) isolation->end Troubleshooting_Logic cluster_problems Troubleshooting Paths start Analyze Crude Peptide (HPLC/MS) check_purity Purity & Mass OK? start->check_purity low_yield Low Yield check_purity->low_yield No wrong_mass Incorrect Mass check_purity->wrong_mass impure Multiple Peaks check_purity->impure end Purify by HPLC check_purity->end Yes solution_yield Increase Cleavage Time or Re-cleave Resin low_yield->solution_yield solution_mass Modify Cocktail: - Add Scavengers (EDT) - Use Milder Conditions wrong_mass->solution_mass solution_impure Optimize Scavengers & Cleavage Time impure->solution_impure solution_yield->end solution_mass->end solution_impure->end

References

overcoming challenges in the metabolic engineering of Homoalanosine pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metabolic Engineering of Homoalanosine Pathways

Welcome to the technical support center for the metabolic engineering of this compound pathways. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the production of this compound and related non-natural amino acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for metabolic engineering?

A1: this compound is a non-proteinogenic amino acid. Its structural analogs, like L-homoalanine, are valuable chiral precursors for the synthesis of important pharmaceuticals, including antiepileptic drugs like levetiracetam and brivaracetam, and antituberculosis compounds such as ethambutol.[1][2] Metabolic engineering offers a sustainable and environmentally friendly alternative to complex chemical synthesis by enabling the production of these compounds from simple sugars like glucose in microbial hosts.[1][3]

Q2: What is a common biosynthetic pathway for producing this compound analogs like L-homoalanine in a host organism like E. coli?

A2: A common strategy is to extend the natural L-threonine biosynthesis pathway.[4] In this engineered pathway, glucose is converted to L-threonine through glycolysis and the aspartate biosynthesis pathway. L-threonine is then converted to 2-ketobutyrate by a threonine dehydratase. The key engineered step involves diverting 2-ketobutyrate away from isoleucine synthesis and converting it into L-homoalanine. This is typically achieved by introducing a highly active and specific dehydrogenase.[1][5]

Q3: Which enzymes are critical for an engineered this compound pathway?

A3: The critical enzymes for a pathway producing L-homoalanine, a close analog, are:

  • Threonine Dehydratase (e.g., TdcB, IlvA from E. coli or the enzyme from Bacillus subtilis): This enzyme catalyzes the conversion of the precursor L-threonine to 2-ketobutyrate.[5]

  • Engineered L-amino acid dehydrogenase: This is the most crucial engineered enzyme. Natural dehydrogenases often have low specificity for the non-natural substrate 2-ketobutyrate. Therefore, an enzyme like glutamate dehydrogenase (GDH) is often evolved through protein engineering to have high specificity and catalytic efficiency for converting 2-ketobutyrate to L-homoalanine.[1][4]

Q4: What are the main challenges in engineering this compound pathways?

A4: The primary challenges include:

  • Low Enzyme Activity: Native enzymes often show poor activity towards non-natural substrates like 2-ketobutyrate.[4]

  • Precursor Limitation: Insufficient supply of the key precursor, L-threonine, can create a bottleneck in the pathway.[6][7]

  • Metabolic Imbalance: Overexpression of heterologous pathway genes can disrupt the host's metabolism, leading to the accumulation of toxic intermediates or diverting resources from essential cellular processes.

  • Product Toxicity: The accumulation of the final product or pathway intermediates can be toxic to the host organism, inhibiting growth and productivity.

  • Codon Usage: The codon usage of the heterologously expressed genes may not be optimal for the host, leading to poor translation and low enzyme levels.[8]

Troubleshooting Guide

Category 1: Low or No Product Titer

Q: My engineered E. coli strain is not producing any this compound, or the titer is extremely low. What are the potential causes and how can I troubleshoot this?

A: Potential Causes & Troubleshooting Steps:

  • Flawed Gene Construct:

    • Verification: Sequence the entire expression cassette to ensure the coding sequences are correct, in-frame, and free of unintended mutations or stop codons.[8]

    • Solution: If errors are found, re-clone the construct and verify the sequence before transforming the host.

  • Inefficient Protein Expression or Translation:

    • Verification: Use SDS-PAGE and Western blotting to check for the expression of your pathway enzymes. Coomassie staining alone may not be sensitive enough for low-expression proteins.[8]

    • Solution 1 (Promoter Strength): Try a different promoter. Strong promoters can sometimes lead to the formation of inclusion bodies, while a weaker promoter might yield more soluble, active protein. Conversely, if expression is too low, switch to a stronger promoter.[8]

    • Solution 2 (Codon Optimization): Check the codon usage of your heterologous genes against the host's preferences. Synthesize codon-optimized versions of the genes for your specific host (e.g., E. coli K-12). Using a host strain like Rosetta™, which supplies tRNAs for rare codons, can also be beneficial.[8]

  • Insoluble or Misfolded Enzymes (Inclusion Bodies):

    • Verification: After cell lysis, separate the soluble and insoluble fractions by centrifugation. Run both fractions on an SDS-PAGE gel to determine if your target protein is in the pellet (insoluble).[8]

    • Solution 1 (Lower Temperature): Reduce the induction temperature (e.g., from 37°C to 18-25°C) and lower the inducer concentration (e.g., IPTG). This slows down protein synthesis, allowing more time for proper folding.[8]

    • Solution 2 (Solubility Tags): Fuse your enzyme to a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx). Test both N- and C-terminal fusions.[8]

    • Solution 3 (Chaperone Co-expression): Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the correct folding of your enzymes.

  • Insufficient Precursor Supply:

    • Verification: Use analytical methods like HPLC or LC-MS to quantify the intracellular concentration of the key precursor, L-threonine. Low levels indicate a supply bottleneck.

    • Solution 1 (Host Strain Selection): Use a host strain that is already engineered for high-level production of the precursor. For L-homoalanine, a threonine-hyperproducing E. coli strain is an excellent starting point.[1]

    • Solution 2 (Upstream Pathway Engineering): Overexpress key enzymes in the precursor's biosynthetic pathway (e.g., enzymes in the aspartate pathway for threonine).[6][9]

    • Solution 3 (Media Supplementation): Supplement the fermentation medium with the precursor amino acid (e.g., L-threonine) to bypass the host's native synthesis pathway and confirm that precursor supply is the limiting factor.[10]

Category 2: Host Strain Health and Viability Issues

Q: My culture grows very slowly or dies after induction of the this compound pathway. What could be the problem?

A: Potential Causes & Troubleshooting Steps:

  • Metabolic Burden:

    • Cause: The high-level expression of multiple foreign proteins can drain cellular resources (amino acids, ATP, NADPH), stressing the host and slowing growth.

    • Solution 1 (Optimize Induction): Use lower inducer concentrations and induct at a higher cell density (e.g., mid- to late-log phase).

    • Solution 2 (Balance Pathway Expression): Instead of expressing all enzymes from strong promoters, create a library of constructs with varied promoter strengths for each gene to balance the pathway and reduce the burden.

  • Toxicity of Pathway Intermediates:

    • Cause: An unbalanced pathway can lead to the accumulation of an intermediate metabolite that is toxic to the host. For example, high levels of 2-ketobutyrate can be inhibitory.

    • Solution: Improve the efficiency of the downstream enzyme that consumes the toxic intermediate. This can be done by using a more active enzyme variant (through protein engineering) or by increasing its expression level relative to the upstream enzymes.

Quantitative Data Summary

The following table summarizes key quantitative data from a successful metabolic engineering study for L-homoalanine, a close structural analog of this compound.

ParameterHost StrainKey Genes ExpressedFermentation ConditionsTiter (g/L)Yield (g/g glucose)% of Theoretical Max. YieldReference
L-homoalanine ProductionModified E. coli ATCC98082 (ΔrhtA)Engineered Glutamate Dehydrogenase (GDH), B. subtilis Threonine Dehydratase30 g/L glucose, aerobic conditions5.40.1826%[1]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Pathway in E. coli
  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized genes for the required enzymes (e.g., threonine dehydratase, engineered dehydrogenase).

    • Clone the genes into a suitable expression vector (e.g., pTrc99A) under the control of an inducible promoter (e.g., trc promoter). Assemble genes into a single operon if co-expression is desired.

    • Verify the final plasmid construct by Sanger sequencing.

  • Host Transformation:

    • Transform the expression plasmid into a competent E. coli host strain (e.g., a threonine-overproducing strain).

    • Select successful transformants on appropriate antibiotic-containing LB agar plates.

  • Expression and Fermentation:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of production medium (e.g., M9 minimal medium with glucose as the carbon source).

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer (e.g., 0.1 mM IPTG).

    • Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.

    • Collect samples periodically to measure cell growth (OD600) and product concentration.

Protocol 2: Quantification of this compound by HPLC

This protocol is based on standard methods for amino acid analysis using pre-column derivatization.

  • Sample Preparation:

    • Centrifuge 1 mL of culture broth at 14,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant for analysis of extracellular product.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (OPA/FMOC Method):

    • This procedure is often automated by the HPLC autosampler.

    • Mix the sample with a borate buffer.

    • Add o-phthalaldehyde (OPA) reagent to derivatize primary amino acids.

    • Add 9-fluorenylmethoxycarbonyl chloride (FMOC) to derivatize secondary amino acids (if any). The derivatization makes the amino acids fluorescent, allowing for sensitive detection.[11]

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column suitable for amino acid analysis (e.g., Agilent ZORBAX Eclipse-AAA).[11]

    • Mobile Phase: Use a gradient of a polar solvent (e.g., 40 mM phosphate buffer, pH 7.8) and an organic solvent mixture (e.g., Acetonitrile/Methanol/Water).[11]

    • Detection: Use a fluorescence detector. For OPA derivatives, set excitation at 340 nm and emission at 450 nm. For FMOC derivatives, use excitation at 266 nm and emission at 305 nm.[11][12]

    • Quantification: Prepare a standard curve using a pure standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Biosynthetic Pathway

Homoalanosine_Pathway cluster_0 Glucose Glucose Glycolysis Glycolysis & Aspartate Pathway Threonine L-Threonine KetoButyrate 2-Ketobutyrate Threonine->KetoButyrate Threonine Dehydratase This compound L-Homoalanosine (or L-Homoalanine) KetoButyrate->this compound Engineered Dehydrogenase Isoleucine Isoleucine Pathway (Competing) KetoButyrate->Isoleucine Native Host Enzymes Glycolysis->Threonine Host Metabolism

Caption: Engineered biosynthetic pathway for L-Homoalanine production from glucose.

Metabolic Engineering Workflow

ME_Workflow Design 1. Design (Select Genes & Host) Build 2. Build (Clone Plasmids) Design->Build Test 3. Test (Fermentation & HPLC) Build->Test LowYield Low Yield? Test->LowYield Learn 4. Learn (Analyze Data) Learn->Design Re-design Pathway LowYield->Learn Yes Success Production Goal Met LowYield->Success No

Caption: The iterative cycle of metabolic engineering: Design, Build, Test, and Learn.

Troubleshooting Logic for Low Yield

Troubleshooting_Flowchart Start Start: Low/No Product CheckExpression Protein Expressed? (Western Blot) Start->CheckExpression CheckSolubility Protein Soluble? CheckExpression->CheckSolubility Yes Sol_Expression Troubleshoot Expression: - Check construct sequence - Optimize codons - Change promoter CheckExpression->Sol_Expression No CheckActivity Precursor Available? (Quantify Threonine) CheckSolubility->CheckActivity Yes Sol_Solubility Improve Solubility: - Lower temperature - Add solubility tags - Co-express chaperones CheckSolubility->Sol_Solubility No Success Identify Bottleneck CheckActivity->Success Yes Sol_Precursor Increase Precursor: - Use overproducing host - Engineer upstream path - Supplement media CheckActivity->Sol_Precursor No Sol_Expression->CheckExpression Sol_Solubility->CheckSolubility Sol_Precursor->CheckActivity

Caption: A logical flowchart for diagnosing the cause of low product yield.

References

Validation & Comparative

Guida Comparativa: Validazione dell'Incorporazione di Omoalanosina nelle Proteine mediante Spettrometria di Massa Tandem

Author: BenchChem Technical Support Team. Date: December 2025

Destinatari: Ricercatori, scienziati e professionisti dello sviluppo di farmaci.

Questa guida fornisce un confronto oggettivo dei metodi per la validazione dell'incorporazione dell'amminoacido non canonico Omoalanosina nelle proteine, con un focus sulla spettrometria di massa tandem (MS/MS). Vengono presentati dati sperimentali di supporto, protocolli dettagliati e un'analisi comparativa con approcci alternativi per aiutare i ricercatori a scegliere la strategia di validazione più adatta.

Introduzione all'Omoalanosina e alla sua Incorporazione

L'Omoalanosina (L-2-ammino-4-nitrosoidrossiamminobutirrico) è un analogo dell'amminoacido alanina. La sua incorporazione sito-specifica in una proteina, in sostituzione dell'alanina, può introdurre una funzionalità chimica unica, utile per studi di struttura-funzione, per lo sviluppo di nuovi biofarmaci o per la creazione di proteine con nuove proprietà. La validazione accurata della sua incorporazione è un passo cruciale per garantire l'integrità della proteina ingegnerizzata e per interpretare correttamente i risultati sperimentali.

Principio della Validazione mediante Spettrometria di Massa Tandem

La spettrometria di massa tandem è la tecnica d'elezione per la conferma inequivocabile dell'incorporazione di amminoacidi non canonici (ncAA) come l'Omoalanosina. Il principio si basa sulla misurazione precisa della massa delle proteine e dei loro frammenti peptidici.

Il flusso di lavoro generale prevede:

  • Proteolisi: La proteina contenente Omoalanosina viene digerita enzimaticamente (comunemente con tripsina) in peptidi più piccoli.

  • Separazione Cromatografica: I peptidi vengono separati mediante cromatografia liquida (LC).

  • Analisi MS1: I peptidi eluiti vengono ionizzati e la loro massa-su-carica (m/z) viene misurata in uno spettrometro di massa. La presenza di un peptide con una massa corrispondente a quella attesa per l'incorporazione dell'Omoalanosina fornisce la prima evidenza.

  • Analisi MS2 (Tandem MS): I peptidi di interesse vengono selezionati e frammentati. L'analisi dei frammenti (ioni prodotto) permette di determinare la sequenza amminoacidica del peptide e di localizzare con precisione il sito di incorporazione dell'Omoalanosina.

Diagramma del Flusso di Lavoro Sperimentale

experimental_workflow cluster_sample_prep Preparazione del Campione cluster_ms_analysis Analisi LC-MS/MS cluster_data_analysis Analisi dei Dati Proteina con Omoalanosina Proteina con Omoalanosina Digestione Triptica Digestione Triptica Proteina con Omoalanosina->Digestione Triptica Peptidi Peptidi Digestione Triptica->Peptidi Separazione LC Separazione LC Peptidi->Separazione LC Spettrometria di Massa (MS1) Spettrometria di Massa (MS1) Separazione LC->Spettrometria di Massa (MS1) Selezione Ione Precursore Selezione Ione Precursore Spettrometria di Massa (MS1)->Selezione Ione Precursore Frammentazione (MS2) Frammentazione (MS2) Selezione Ione Precursore->Frammentazione (MS2) Rilevazione Ioni Frammento Rilevazione Ioni Frammento Frammentazione (MS2)->Rilevazione Ioni Frammento Ricerca in Database Ricerca in Database Rilevazione Ioni Frammento->Ricerca in Database Validazione Sequenza Validazione Sequenza Ricerca in Database->Validazione Sequenza

Didascalia: Flusso di lavoro per la validazione dell'incorporazione di Omoalanosina mediante LC-MS/MS.

Dati Quantitativi: Confronto delle Masse

La chiave per l'identificazione di peptidi contenenti Omoalanosina è la differenza di massa rispetto ai peptidi nativi contenenti alanina.

AmminoacidoFormula MolecolareMassa Monoisotopica Residua (Da)
Alanina (Ala)C₃H₅NO71.03711
Omoalanosina (oAla)C₄H₇N₃O₃145.04874
Differenza di Massa CH₂N₂O₂ +74.01163

Nota: Le masse residue si riferiscono alla massa dell'amminoacido all'interno di una catena polipeptidica.

Questa differenza di massa di +74.01163 Da è la firma che viene ricercata nell'analisi MS1 per identificare i peptidi candidati all'incorporazione di Omoalanosina.

Protocollo Sperimentale Dettagliato: Validazione MS/MS

Questo protocollo descrive i passaggi chiave per la validazione dell'incorporazione di Omoalanosina in una proteina ricombinante espressa in E. coli.

1. Espressione e Purificazione della Proteina

  • Vettore di Espressione: Clonare il gene della proteina di interesse in un vettore di espressione appropriato, con un codone di stop ambra (TAG) nel sito desiderato per l'incorporazione dell'Omoalanosina.

  • Ceppo di E. coli: Utilizzare un ceppo di E. coli ingegnerizzato per l'incorporazione di amminoacidi non canonici, che esprima una coppia ortogonale di amminoacil-tRNA sintetasi/tRNA specifica per l'Omoalanosina.

  • Cultura e Induzione: Coltivare le cellule in un terreno minimo supplementato con Omoalanosina (tipicamente 1-2 mM) e indurre l'espressione proteica (es. con IPTG).

  • Purificazione: Purificare la proteina ricombinante utilizzando tecniche cromatografiche standard (es. cromatografia di affinità con tag His o GST).

2. Preparazione del Campione per l'Analisi MS

  • Denaturazione e Riduzione: Risospendere circa 20-50 µg di proteina purificata in un tampone di denaturazione (es. 8 M urea, 100 mM Tris-HCl, pH 8.5). Aggiungere ditiotreitolo (DTT) a una concentrazione finale di 10 mM e incubare a 37°C per 1 ora per ridurre i ponti disolfuro.

  • Alchilazione: Alchilare i gruppi tiolici liberi aggiungendo iodoacetammide (IAA) a una concentrazione finale di 55 mM e incubare per 45 minuti al buio a temperatura ambiente.

  • Digestione Triptica: Diluire il campione con un tampone appropriato (es. 100 mM Tris-HCl, pH 8.5) per ridurre la concentrazione di urea a meno di 1 M. Aggiungere tripsina in un rapporto enzima:substrato di 1:50 (p/p) e incubare a 37°C per una notte.

  • Desalinizzazione: Acidificare la miscela di peptidi con acido formico (FA) allo 0.1% e desalinizzare utilizzando una cartuccia C18 a fase inversa. Eluire i peptidi con una soluzione di acetonitrile (ACN) al 50-80% e FA allo 0.1%. Essiccare i peptidi eluiti in un concentratore centrifugo.

3. Analisi LC-MS/MS

  • Setup Cromatografico: Risospendere i peptidi in un solvente acquoso con lo 0.1% di FA e iniettarli in un sistema di cromatografia liquida ad alte prestazioni (HPLC) accoppiato a uno spettrometro di massa. Utilizzare una colonna a fase inversa (es. C18) e un gradiente di eluizione da un solvente acquoso (A: 0.1% FA in acqua) a un solvente organico (B: 0.1% FA in ACN) per separare i peptidi.

  • Parametri dello Spettrometro di Massa:

    • Modalità di Acquisizione: Acquisizione dipendente dai dati (DDA).

    • Scansione MS1: Acquisire spettri MS1 in un intervallo di m/z di 350-1500.

    • Selezione dei Precursori: Selezionare i 10-20 ioni più intensi per la frammentazione.

    • Frammentazione: Utilizzare la dissociazione indotta da collisione (CID) o la dissociazione a più alta energia (HCD).

    • Scansione MS2: Acquisire gli spettri dei frammenti.

4. Analisi dei Dati

  • Ricerca in Database: Utilizzare un software di ricerca proteomica (es. Mascot, MaxQuant, Proteome Discoverer) per confrontare gli spettri MS/MS sperimentali con un database di sequenze proteiche.

  • Impostazioni di Ricerca:

    • Modifica Variabile: Includere la massa dell'Omoalanosina (+145.04874 Da) come modifica variabile sull'alanina.

    • Enzima: Tripsina, con un massimo di 2-3 tagli mancati.

    • Tolleranza di Massa: Impostare le tolleranze di massa per i precursori e i frammenti in base alle specifiche dello strumento (es. 10 ppm per i precursori, 0.02 Da per i frammenti).

  • Validazione: Identificare i peptidi contenenti Omoalanosina con un alto punteggio di confidenza. Ispezionare manualmente gli spettri MS/MS per confermare la presenza di ioni delle serie b e y che supportano la sequenza peptidica e la localizzazione della modifica.

Interpretazione dello Spettro MS/MS

Nello spettro MS/MS di un peptide contenente Omoalanosina, la differenza di massa tra gli ioni frammento adiacenti che fiancheggiano il sito di incorporazione corrisponderà alla massa residua dell'Omoalanosina (145.04874 Da) invece che a quella dell'alanina (71.03711 Da). Inoltre, è possibile osservare perdite neutre caratteristiche dal gruppo funzionale nitrosoidrossiammino, come la perdita di NO (29.99799 Da) o NOH (31.00581 Da), che possono servire come ulteriori firme diagnostiche.

fragmentation_pathway cluster_series Peptide Precursore [M+oAla+H]+ Peptide Precursore [M+oAla+H]+ Frammentazione (CID/HCD) Frammentazione (CID/HCD) Peptide Precursore [M+oAla+H]+->Frammentazione (CID/HCD) Ioni Serie b Ioni Serie b Frammentazione (CID/HCD)->Ioni Serie b Ioni Serie y Ioni Serie y Frammentazione (CID/HCD)->Ioni Serie y Perdite Neutre Perdite Neutre Frammentazione (CID/HCD)->Perdite Neutre Ione y(n) con oAla Ione y(n) con oAla Ione y(n-1) Ione y(n-1) Ione y(n) con oAla->Ione y(n-1) - oAla (145.05 Da)

Didascalia: Percorsi di frammentazione di un peptide con Omoalanosina in MS/MS.

Confronto con Metodi Alternativi

Sebbene la spettrometria di massa tandem sia il gold standard, altri metodi possono essere utilizzati come approcci complementari o per screening preliminari.

MetodoPrincipioVantaggiSvantaggi
Spettrometria di Massa Tandem (MS/MS) Identificazione basata sulla massa precisa e sulla frammentazione dei peptidi.Fornisce una prova inequivocabile dell'incorporazione e della sua localizzazione. Alta sensibilità e specificità.Richiede attrezzature specializzate e competenze nell'analisi dei dati. Può essere a bassa produttività.
Western Blot con Anticorpi Specifici Utilizzo di un anticorpo che riconosce specificamente l'Omoalanosina o un tag associato.Relativamente semplice e veloce. Buono per lo screening di più campioni.Lo sviluppo di un anticorpo specifico per l'Omoalanosina è impegnativo e non sempre fattibile. Rischio di reattività crociata. Non fornisce informazioni sul sito di incorporazione.
Cristallografia a Raggi X Determinazione della struttura tridimensionale della proteina, che può rivelare la presenza dell'amminoacido non canonico.Fornisce informazioni strutturali dettagliate a livello atomico.Richiede la crescita di cristalli proteici di alta qualità, che può essere un processo lungo e difficile. Non è un metodo di screening.
Etichettatura con Sonda Bioortogonale Se l'Omoalanosina fosse modificata con un gruppo reattivo (es. azide o alchino), potrebbe essere rilevata tramite reazioni "click" con sonde fluorescenti o di affinità.Permette la visualizzazione e la purificazione selettiva delle proteine modificate.Richiede una versione sintetica modificata dell'Omoalanosina. Non conferma direttamente la struttura dell'amminoacido incorporato.

Conclusioni

La spettrometria di massa tandem si distingue come il metodo più robusto e informativo per la validazione dell'incorporazione di Omoalanosina nelle proteine. Fornisce prove dirette e sito-specifiche che sono essenziali per la caratterizzazione rigorosa delle proteine ingegnerizzate. Sebbene metodi alternativi come il Western Blot possano essere utili per lo screening iniziale, non offrono lo stesso livello di dettaglio e certezza. Per i ricercatori che lavorano nell'ingegneria proteica e nello sviluppo di farmaci, una solida validazione tramite LC-MS/MS è un passaggio indispensabile per garantire l'accuratezza e la riproducibilità dei loro risultati.

Confirming the Structure of Synthetic Homoalanosine using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of synthetic Homoalanosine (L-2-amino-4-nitrosohydroxyaminobutyric acid), a non-natural amino acid with potential applications in drug development. By leveraging two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, researchers can unambiguously elucidate the molecular structure and connectivity of this synthetic compound. This guide also presents comparative data for related amino acid analogs and detailed experimental protocols.

Structural Elucidation of this compound

The definitive structure of synthetic this compound is established through a combination of 1D and 2D NMR techniques. The key experiments include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques provide through-bond connectivity information, allowing for the complete assignment of all proton and carbon signals in the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
~4.0 - 4.5~55 - 60
~3.8 - 4.2-
~2.0 - 2.5~30 - 35
~1.8 - 2.2-
~4.5 - 5.0~70 - 75
~4.2 - 4.8-
COOH-~170 - 175

Note: These are predicted chemical shift ranges based on the analysis of similar functionalized amino acids. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Key 2D NMR Correlations for this compound

Correlation TypeCorrelating ProtonsCorrelating Proton-Carbon
COSY Hα ↔ Hβ, Hβ ↔ Hγ-
HSQC Hα ↔ Cα, Hβ ↔ Cβ, Hγ ↔ Cγ-
HMBC Hα ↔ Cβ, Cγ, COOH; Hβ ↔ Cα, Cγ; Hγ ↔ CβHα ↔ Cβ, Cγ, COOH; Hβ ↔ Cα, Cγ; Hγ ↔ Cβ

These correlations, visualized in 2D NMR spectra, provide a detailed map of the molecule's framework. The COSY spectrum reveals the proton-proton coupling network, establishing the spin system from Hα to Hγ. The HSQC spectrum directly correlates each proton to its attached carbon, confirming the carbon backbone. Finally, the HMBC spectrum provides long-range (2-3 bond) correlations, which are crucial for identifying quaternary carbons (like the carboxyl carbon) and confirming the overall connectivity of the functional groups.

Comparison with Amino Acid Analogs

To provide context and highlight the unique spectral features of this compound, a comparison with other non-natural amino acids is beneficial.

Table 3: Comparative ¹H NMR Data for this compound and Related Analogs

Amino AcidHα (ppm)Hβ (ppm)Hγ (ppm)Hδ/Hε (ppm)
This compound ~3.8 - 4.2~1.8 - 2.2~4.2 - 4.8-
Alanosine ~4.0~3.5--
Ornithinoalanine ~3.5 (Ala), ~3.2 (Orn)~1.5-1.8 (Orn)~1.5-1.8 (Orn)~2.9 (Orn)
Homoarginine ~3.2~1.6~1.5~3.1

Note: Chemical shifts are approximate and can vary based on experimental conditions.

The distinct chemical shifts, particularly for the side-chain protons, allow for clear differentiation between these analogs.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring high-quality 2D NMR data for a sample of synthetic this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthetic this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add a small amount of a reference standard (e.g., DSS or TMS) for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Spectral width: 12-16 ppm

    • Acquisition time: ~2-3 s

    • Relaxation delay: 2 s

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of scans: 8-16 per increment

    • Number of increments: 256-512 in F1

    • Spectral width: 12-16 ppm in both dimensions

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.2

    • Number of scans: 16-64 per increment

    • Number of increments: 128-256 in F1

    • Spectral width: 12-16 ppm (F2, ¹H), 180-200 ppm (F1, ¹³C)

    • ¹J(C,H) coupling constant: optimized for ~145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgplpndqf

    • Number of scans: 32-128 per increment

    • Number of increments: 256-512 in F1

    • Spectral width: 12-16 ppm (F2, ¹H), 200-220 ppm (F1, ¹³C)

    • Long-range coupling constant (ⁿJ(C,H)): optimized for 8-10 Hz

3. Data Processing and Analysis:

  • The acquired data should be processed using appropriate software (e.g., TopSpin, Mnova, or similar).

  • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Phase and baseline correct the spectra.

  • Analyze the cross-peaks in the 2D spectra to establish the correlations and assign the signals.

Visualizing the Workflow

The logical flow of experiments for structural confirmation can be visualized as follows:

Structure_Confirmation_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis cluster_result Final Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Assignment Proton Spin System Assignment H1_NMR->Proton_Assignment C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Backbone Carbon Backbone Confirmation C13_NMR->Carbon_Backbone COSY->Proton_Assignment HSQC->Carbon_Backbone Connectivity Full Connectivity and Functional Group Placement HMBC->Connectivity Proton_Assignment->HSQC Proton_Assignment->HMBC Proton_Assignment->Connectivity Carbon_Backbone->HMBC Carbon_Backbone->Connectivity Structure_Confirmed Structure Confirmed Connectivity->Structure_Confirmed

Caption: Workflow for structural confirmation of synthetic this compound using 2D NMR.

This systematic approach, combining multiple NMR experiments, provides irrefutable evidence for the structure of synthetic this compound, ensuring its identity and purity for further research and development.

A Comparative Analysis of Homoalanosine and Alanosine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanosine and Homoalanosine are two structurally related amino acid analogs that exhibit distinct and potent biological activities. While Alanosine has been extensively studied for its therapeutic potential as an antineoplastic, antiviral, and immunosuppressive agent, this compound has been identified as a powerful herbicide. This guide provides a comprehensive comparative analysis of their respective bioactivities, supported by available experimental data, to inform further research and development in both pharmaceutical and agricultural sciences.

Comparative Bioactivity Data

The following table summarizes the known quantitative and qualitative bioactivity data for Alanosine and this compound. A significant disparity in the depth of research exists, with Alanosine being the subject of numerous biomedical studies, while data on this compound is primarily limited to its herbicidal effects.

CompoundTarget/ApplicationBioactivity MetricValue/ObservationReference Organism/System
Alanosine Antineoplastic-Antimetabolite with potential antineoplastic activities.[1]Human cancer cell lines & clinical trials
Adenylosuccinate Synthetase Inhibition-Inhibits the conversion of inosine monophosphate (IMP) to adenylosuccinate.[2]In vitro enzymatic assays
Antiviral-Exhibits antiviral properties.[3]Vaccinia virus, Fibrosarcoma in rabbits & hamsters[3]
Immunosuppressive-Demonstrates immunosuppressive effects.[4]Murine models[4]
This compound Herbicidal Activity-Systemic herbicide with high activity at low concentrations.Weeds (e.g., common cocklebur, ladysthumb) and crops
(L-2-amino-4-nitrosohydroxyaminobutyric acid)-Inhibits the growth of roots and buds upon foliar application.Plants

Mechanism of Action

Alanosine

Alanosine functions as an antimetabolite by primarily targeting the de novo purine biosynthesis pathway. It specifically inhibits the enzyme adenylosuccinate synthetase , which is crucial for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor of adenosine monophosphate (AMP).[2] This disruption of purine synthesis ultimately hinders DNA and RNA synthesis, leading to its cytotoxic effects on rapidly proliferating cells, such as cancer cells.

This compound

The precise molecular mechanism of this compound's herbicidal activity has not been fully elucidated in the available literature. However, as an amino acid derivative, it is hypothesized to act as an inhibitor of amino acid biosynthesis in plants.[5] Many herbicides in this class target specific enzymes in essential amino acid production pathways, leading to a deficiency in these vital building blocks and ultimately causing plant death.[5] The systemic nature of this compound suggests it is translocated throughout the plant, affecting both root and shoot development.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Alanosine's Mechanism of Action: Inhibition of Purine Biosynthesis

Alanosine_Mechanism IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase IMP->ADSS Substrate Adenylosuccinate Adenylosuccinate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Alanosine Alanosine Alanosine->ADSS Inhibition ADSS->Adenylosuccinate Product

Caption: Alanosine inhibits adenylosuccinate synthetase in the purine biosynthesis pathway.

General Workflow for Assessing Herbicidal Activity

Herbicidal_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Observation & Data Collection seed_prep Seed Germination seedling_transplant Seedling Transplant seed_prep->seedling_transplant herbicide_app Herbicide Application (e.g., this compound) seedling_transplant->herbicide_app control_app Control Treatment (Vehicle) seedling_transplant->control_app growth_monitoring Growth Monitoring herbicide_app->growth_monitoring control_app->growth_monitoring data_collection Data Collection (e.g., root/shoot length, biomass) growth_monitoring->data_collection analysis analysis data_collection->analysis Statistical Analysis

Caption: A generalized workflow for evaluating the herbicidal activity of a compound.

Experimental Protocols

Alanosine: Adenylosuccinate Synthetase Inhibition Assay

A detailed protocol for assessing the inhibition of adenylosuccinate synthetase by Alanosine would typically involve the following steps. This is a generalized representation based on common enzymatic assays.

1. Materials and Reagents:

  • Purified adenylosuccinate synthetase enzyme

  • Substrates: Inosine monophosphate (IMP), L-aspartate, and GTP

  • Alanosine (inhibitor)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagent (e.g., malachite green for phosphate detection, or HPLC for product quantification)

  • 96-well microplate and plate reader (for colorimetric assays) or HPLC system

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, IMP, L-aspartate, and GTP in a microplate well or microcentrifuge tube.

  • Add varying concentrations of Alanosine to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding adenylosuccinate synthetase.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Quantify the product (adenylosuccinate or GDP) or the consumption of a substrate. For phosphate-producing reactions, the amount of inorganic phosphate released can be measured colorimetrically using a reagent like malachite green.

  • Calculate the percentage of inhibition for each Alanosine concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This compound: Whole Plant Herbicidal Activity Assay

A general protocol for evaluating the systemic herbicidal activity of this compound on a target weed species is outlined below.[6]

1. Plant Material and Growth Conditions:

  • Seeds of a target weed species (e.g., Amaranthus retroflexus) and a crop species (for selectivity testing).

  • Potting mix (soil, sand, and peat mixture).

  • Pots or trays for planting.

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

2. Experimental Procedure:

  • Sow the seeds in pots filled with the potting mix and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).

  • Prepare different concentrations of this compound in a suitable solvent (e.g., water with a surfactant).

  • Apply the this compound solutions to the foliage of the plants using a sprayer, ensuring even coverage. A control group should be sprayed with the solvent only.

  • Return the treated plants to the growth chamber or greenhouse.

  • Observe the plants regularly over a period of time (e.g., 14-21 days) for signs of phytotoxicity, such as chlorosis, necrosis, growth inhibition, and mortality.

  • At the end of the observation period, harvest the above-ground plant material, and measure parameters such as plant height, fresh weight, and dry weight.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the control and determine the GR50 value (the concentration required to cause a 50% reduction in plant growth).

Conclusion

The comparative analysis of Alanosine and this compound reveals two compounds with distinct and potent bioactivities. Alanosine's role as an inhibitor of purine biosynthesis underpins its well-documented antitumor, antiviral, and immunosuppressive properties, making it a compound of significant interest in medicine. In contrast, this compound's potent and systemic herbicidal activity positions it as a promising candidate for agricultural applications. Further research into the precise mechanism of action of this compound as a herbicide and a broader screening for other potential bioactivities could unveil new applications for this molecule and its derivatives. This guide serves as a foundational resource for researchers exploring the diverse biological potential of these fascinating amino acid analogs.

References

A Comparative Analysis of the Herbicidal Efficacy of Homoalanosine and Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of homoalanosine, a naturally derived antibiotic, and glyphosate, a widely used synthetic herbicide. The information presented is based on available scientific literature and is intended to inform research and development in the field of weed management.

Data Presentation: Summary of Herbicidal Efficacy

Due to a lack of direct comparative studies, this section summarizes the available efficacy data for this compound and glyphosate from independent research. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.

HerbicideTarget WeedsEfficacy DataSource
This compound Common cocklebur, LadysthumbHigh herbicidal activity at low concentrations, inhibiting root and bud growth. Specific quantitative data such as GR50 or IC50 values are not readily available in the cited literature.[1]
Glyphosate Various grass and broadleaf weedsGR50 (50% Growth Reduction) values vary widely depending on the weed species and population. For example, baseline GR50 values for sensitive populations have been reported to range from 10.25 to 53.23 g ai ha⁻¹ for dicotyledonous weeds and 16.05 to 66.34 g ai ha⁻¹ for monocotyledonous weeds.[2] In some cases of resistant weeds, the GR50 can be significantly higher.[2][3][4]

Experimental Protocols

The following is a generalized protocol for evaluating the herbicidal efficacy of a compound, based on common methodologies reported in the literature.[5][6] This protocol can be adapted for specific research needs.

Objective: To determine the dose-dependent effect of a test herbicide on the growth of a target weed species.

Materials:

  • Test herbicide (e.g., this compound, Glyphosate)

  • Target weed seeds (e.g., Amaranthus tricolor, Echinochloa crus-galli)[6]

  • Potting mix (soil, sand, and peat mixture)

  • Pots or trays

  • Controlled environment growth chamber or greenhouse

  • Spray chamber calibrated to deliver a specific volume

  • Analytical balance

  • Deionized water

  • Surfactant (if required for the herbicide formulation)

Procedure:

  • Plant Propagation:

    • Sow seeds of the target weed species in pots or trays filled with potting mix.

    • Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night temperature, 60% relative humidity, 16-hour photoperiod).

    • Water the plants as needed to maintain adequate soil moisture.

  • Herbicide Application:

    • Thin the seedlings to a uniform number per pot (e.g., 4-5 plants) once they have reached the appropriate growth stage (e.g., 2-3 true leaves).

    • Prepare a series of herbicide concentrations (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of a predetermined rate). The concentrations should be selected to span a range that will cause from no effect to complete plant death.

    • Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage. An untreated control group should be sprayed with water and surfactant only.

  • Data Collection:

    • Return the treated plants to the growth chamber or greenhouse.

    • Visually assess plant injury at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death).

    • At the final time point, harvest the above-ground biomass of the surviving plants.

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 48 hours) until a constant weight is achieved.

    • Measure the dry weight of each sample.

  • Data Analysis:

    • Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.

    • Perform a dose-response analysis using appropriate statistical software to determine the GR50 value (the herbicide concentration required to cause a 50% reduction in plant growth).

Visualizations

The following diagrams illustrate the mechanisms of action for this compound and glyphosate, and a typical experimental workflow for efficacy testing.

G cluster_0 This compound Mechanism of Action cluster_1 Glyphosate Mechanism of Action This compound This compound (L-2-amino-4-nitrosohydroxyaminobutyric acid) SystemicActivity Systemic Translocation This compound->SystemicActivity UnknownTarget Unknown Molecular Target(s) RootGrowth Root Growth Inhibition UnknownTarget->RootGrowth BudGrowth Bud Growth Inhibition UnknownTarget->BudGrowth PlantDeath Plant Death RootGrowth->PlantDeath BudGrowth->PlantDeath SystemicActivity->UnknownTarget Glyphosate Glyphosate (N-(phosphonomethyl)glycine) EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits ShikimatePathway Shikimate Pathway ShikimatePathway->EPSPS AromaticAA Aromatic Amino Acid (Tyr, Trp, Phe) Synthesis Blocked EPSPS->AromaticAA Blocks ProteinSynthesis Protein Synthesis Inhibition AromaticAA->ProteinSynthesis PlantDeath2 Plant Death ProteinSynthesis->PlantDeath2

Caption: Mechanisms of action for this compound and Glyphosate.

G cluster_0 Herbicidal Efficacy Experimental Workflow A Plant Propagation (Target Weed Species) B Herbicide Application (Dose-Response Range) A->B C Incubation in Controlled Environment B->C D Data Collection (Visual Injury, Biomass) C->D E Data Analysis (GR50 Calculation) D->E F Results & Conclusion E->F

Caption: General experimental workflow for evaluating herbicidal efficacy.

Comparative Discussion

Mechanism of Action:

This compound is a herbicidal antibiotic with systemic activity.[1] Its precise molecular target has not been fully elucidated in the available literature, but its mode of action involves the inhibition of root and bud growth, ultimately leading to plant death.[1]

Glyphosate, on the other hand, has a well-defined mechanism of action. It is a broad-spectrum, systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2][3] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids tyrosine, tryptophan, and phenylalanine in plants.[2][7] By blocking this pathway, glyphosate prevents the production of these vital amino acids, leading to a cessation of protein synthesis and, eventually, plant death.[8]

Efficacy and Spectrum of Activity:

This compound has demonstrated high herbicidal activity against specific broadleaf weeds such as common cocklebur and ladysthumb at low concentrations.[1] The full spectrum of its activity against a wider range of weed species has not been extensively reported.

Glyphosate is known for its broad-spectrum activity, controlling a wide array of annual and perennial grasses, sedges, and broadleaf weeds.[9] Its efficacy can be influenced by factors such as the weed species, growth stage, and the development of herbicide resistance.

This compound and glyphosate represent two distinct classes of herbicides with different mechanisms of action. While glyphosate's mode of action and efficacy are well-documented, this compound is a less-studied compound with a potentially novel mechanism. The lack of direct comparative studies makes it difficult to definitively rank their herbicidal efficacy. Further research, including head-to-head efficacy trials and mode of action studies for this compound, is necessary to fully understand its potential as a weed management tool relative to established herbicides like glyphosate. The development of new herbicides with alternative modes of action is critical for managing the evolution of herbicide resistance in weed populations.

References

evaluating Homoalanosine against other non-proteinogenic amino acids in peptide modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds is a cornerstone of modern therapeutic design. This guide provides a comparative framework for evaluating the impact of these modifications, with a focus on enhancing peptide stability, bioactivity, and therapeutic potential. While specific experimental data for every NPAA, such as Homoalanosine, is not always available in public literature, the principles and protocols outlined here offer a robust methodology for their systematic evaluation.

The inclusion of NPAAs can fundamentally alter the physicochemical properties of a peptide.[1][2][3] These modifications can introduce conformational constraints, improve resistance to enzymatic degradation, and enhance binding affinity to biological targets.[1][2][3] This guide will walk through the essential experimental procedures and data analysis required to characterize and compare peptides modified with NPAAs.

Comparative Analysis of Non-Proteinogenic Amino Acid Modifications

To effectively evaluate the impact of NPAA incorporation, a systematic comparison of key performance parameters is essential. The following table summarizes hypothetical comparative data for peptides modified with different NPAAs, illustrating the types of quantitative data that should be collected.

ParameterParent Peptide (Ala)Peptide + this compound (Hypothetical)Peptide + α-aminoisobutyric acid (Aib)Peptide + D-Alanine
Molecular Weight (Da) 1500.01559.11528.11500.0
Proteolytic Stability (t½ in plasma, min) 15459060
Receptor Binding Affinity (Kd, nM) 1081215
In vitro Bioactivity (IC50, µM) 5467
Helical Content (%) 20254018

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate evaluation of modified peptides. Below are methodologies for the key experiments cited in the comparative data table.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for generating peptides in a laboratory setting. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Deprotection & Coupling for each Amino Acid Wash1->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Fig. 1: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected amino acids (including the NPAA of interest)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, Methanol)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid with a coupling reagent and base, then add it to the deprotected resin to form a peptide bond.

  • Washing: Wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to release the peptide from the solid support and remove any side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Proteolytic Stability Assay

This assay determines the half-life of a peptide in the presence of proteases, typically in serum or plasma, to predict its in vivo stability.

Workflow for Proteolytic Stability Assay:

Stability_Assay_Workflow Incubation Incubate Peptide with Plasma TimePoints Collect Aliquots at Time Points Incubation->TimePoints Quench Quench Reaction (e.g., with Acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate Peptide Degradation over Time Analyze->Calculate

Fig. 2: Workflow for assessing the proteolytic stability of a peptide in plasma.

Materials:

  • Synthesized peptide

  • Human or animal plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with 1% TFA)

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the peptide at a final concentration of 10 µM in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the proteolytic reaction by adding an equal volume of ice-cold quenching solution.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½).

Receptor Binding Assay

This assay measures the affinity of the modified peptide for its target receptor, a critical indicator of its potential potency.

Workflow for a Competitive Radioligand Binding Assay:

Binding_Assay_Workflow PrepareReceptor Prepare Cell Membranes Expressing the Target Receptor Incubate Incubate Membranes with a Constant Concentration of Radioligand and Varying Concentrations of Test Peptide PrepareReceptor->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine Ki or Kd Measure->Analyze

Fig. 3: Workflow for determining receptor binding affinity via a competitive assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Modified peptide (competitor)

  • Incubation buffer

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the modified peptide.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the inhibitory constant (Ki), which is related to the dissociation constant (Kd).

Conformational Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution, providing insights into how NPAA incorporation influences conformation.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.

  • Spectra Acquisition: Record the CD spectrum of the peptide solution from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Data Analysis: Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

The Case of Alanosine and this compound

Conclusion

The systematic evaluation of non-proteinogenic amino acids in peptide modification is a data-driven process that relies on a suite of well-defined experimental protocols. By quantifying the effects of these modifications on key parameters such as stability, binding affinity, and conformation, researchers can make informed decisions in the design of novel peptide therapeutics with improved pharmacological profiles. The methodologies and comparative framework provided in this guide offer a comprehensive approach to this critical aspect of drug discovery and development.

References

Unveiling the Mechanism of Homoalanosine: An Enzyme Kinetics-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Homoalanosine's active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), and its potent inhibition of key enzymes in the de novo purine biosynthesis pathway. This guide provides a comparative look at its performance against other inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

This compound, a naturally derived antibiotic, demonstrates its cytotoxic effects not directly, but through its intracellular conversion into the active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, commonly known as alanosyl-AICOR. This potent antimetabolite exerts its primary mechanism of action by targeting two critical enzymes in the de novo purine synthesis pathway: adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL). By inhibiting these enzymes, alanosyl-AICOR effectively disrupts the production of adenosine monophosphate (AMP), a fundamental building block for DNA and RNA, thereby leading to cell growth inhibition. This guide delves into the enzyme kinetics that validate this mechanism, offering a comparative analysis with other known inhibitors of these enzymes.

Comparative Inhibition of Adenylosuccinate Synthetase and Adenylosuccinate Lyase

The inhibitory potency of alanosyl-AICOR and other compounds against ADSS and ADSL is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.

Target EnzymeInhibitorType of InhibitionKᵢ (µM)
Adenylosuccinate Lyase (ADSL) Alanosyl-AICOR (vs. SAICAR cleavage)Competitive~1.5[1]
Alanosyl-AICOR (vs. adenylosuccinate cleavage)Competitive~1.3[1]
2,2'-(1,3-phenylenebis(carbonylimino))-bisbenzenesulfonateCompetitive0.4
Adenylosuccinate Synthetase (ADSS) Alanosyl-AICORCompetitiveKᵢ not specified in provided results
Hydantocidin 5'-phosphateCompetitive0.02
HadacidinCompetitive4.5

Experimental Protocols

Enzyme Kinetics Assay for Adenylosuccinate Lyase (ADSL)

This protocol outlines a continuous spectrophotometric rate determination method to measure the enzymatic activity of ADSL.

Principle: The cleavage of the substrate, adenylosuccinate (S-AMP) or N-succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5'-monophosphate (SAICAR), by ADSL results in the formation of AMP and fumarate, or 5-aminoimidazole-4-carboxamide-1-ribose-5'-monophosphate (AICAR) and fumarate, respectively. The reaction can be monitored by measuring the decrease in absorbance at a specific wavelength.

Reagents:

  • 50 mM Potassium Phosphate Buffer (pH 7.0) containing 1 mM EDTA

  • Substrate solution: Adenylosuccinic Acid (ASA) or SAICAR dissolved in the phosphate buffer

  • Adenylosuccinate Lyase (ADSL) enzyme solution in cold phosphate buffer

  • Inhibitor stock solution (e.g., Alanosyl-AICOR)

Procedure:

  • Pipette the phosphate buffer and substrate solution into a quartz cuvette.

  • For inhibition assays, add the desired concentration of the inhibitor to the test cuvettes. An equivalent volume of solvent is added to the control cuvettes.

  • Incubate the mixture at a constant temperature (e.g., 25°C) and monitor the absorbance at the appropriate wavelength (e.g., 280 nm for adenylosuccinate cleavage) until a stable baseline is achieved.

  • Initiate the reaction by adding the ADSL enzyme solution to the cuvette.

  • Immediately mix by inversion and record the decrease in absorbance over time.

  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

  • To determine the Kᵢ value, the experiment is repeated with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the Michaelis-Menten equation for competitive inhibition.

Enzyme Kinetics Assay for Adenylosuccinate Synthetase (ADSS)

A similar continuous spectrophotometric assay can be employed to determine the activity of ADSS.

Principle: ADSS catalyzes the conversion of inosine monophosphate (IMP) and aspartate to adenylosuccinate, utilizing GTP as an energy source. The formation of adenylosuccinate can be monitored by the increase in absorbance at 280 nm.

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Inosine Monophosphate (IMP) solution

  • L-Aspartate solution

  • Guanosine Triphosphate (GTP) solution

  • MgCl₂ solution

  • Adenylosuccinate Synthetase (ADSS) enzyme solution

  • Inhibitor stock solution (e.g., Alanosyl-AICOR)

Procedure:

  • Combine the assay buffer, IMP, L-aspartate, GTP, and MgCl₂ in a quartz cuvette.

  • For inhibition studies, add the inhibitor to the test cuvettes and solvent to the control cuvettes.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) and establish a baseline absorbance reading at 280 nm.

  • Start the reaction by adding the ADSS enzyme solution.

  • Record the increase in absorbance at 280 nm over time.

  • Calculate the initial reaction velocity from the linear phase of the reaction curve.

  • Determine the Kᵢ value by performing the assay with a range of substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model.

Visualizing the Mechanism of Action

The following diagrams illustrate the enzymatic reactions and the inhibitory effect of alanosyl-AICOR.

homoalanosine_mechanism cluster_conversion Intracellular Conversion cluster_pathway De Novo Purine Synthesis This compound This compound Alanosyl-AICOR Alanosyl-AICOR This compound->Alanosyl-AICOR Metabolic Activation ADSS ADSS Alanosyl-AICOR->ADSS Inhibition ADSL ADSL Alanosyl-AICOR->ADSL Inhibition IMP IMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate ADSS AMP AMP Adenylosuccinate->AMP ADSL SAICAR SAICAR AICAR AICAR SAICAR->AICAR ADSL

Caption: Intracellular activation of this compound and subsequent inhibition of ADSS and ADSL.

adsl_inhibition cluster_reaction ADSL Catalyzed Reaction cluster_inhibition Competitive Inhibition Substrate Adenylosuccinate or SAICAR ADSL_enzyme ADSL Substrate->ADSL_enzyme Products AMP + Fumarate or AICAR + Fumarate ADSL_enzyme->Products Inhibitor Alanosyl-AICOR ADSL_inhibited ADSL Inhibitor->ADSL_inhibited Binds to active site

Caption: Competitive inhibition of ADSL by alanosyl-AICOR.

References

A Comparative Study of Pelargonic Acid's Effect on Different Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonic acid, a naturally occurring saturated fatty acid, has emerged as a promising broad-spectrum, non-selective, contact bio-herbicide.[1][2] This guide provides a comparative analysis of its efficacy on various weed species, supported by experimental data. It details the mechanism of action, experimental protocols for efficacy testing, and an overview of the affected cellular processes. The information is intended to assist researchers in evaluating its potential as a sustainable weed management tool.

Introduction

The increasing demand for environmentally benign weed control solutions has driven research into natural-product-based herbicides. Pelargonic acid (also known as nonanoic acid) is a nine-carbon fatty acid found in various plants and animals.[3] It acts as a fast-acting, burn-down herbicide with no soil activity, making it a viable alternative to synthetic herbicides in certain applications.[3][4] Its efficacy, however, varies significantly among different weed species, necessitating comparative studies to understand its spectrum of activity.[5][6]

Mechanism of Action

Pelargonic acid's primary mode of action is the rapid disruption of cell membranes.[4][5] Upon contact with green plant tissue, it penetrates the cuticle and lowers the intracellular pH.[3][4] This leads to the destabilization and dissolution of cell membranes, causing rapid cell leakage, desiccation, and ultimately, tissue necrosis.[3][4][5] The phytotoxic effect is typically visible within hours of application.[3][5] Being a contact herbicide, it is not translocated within the plant, and its effects are localized to the treated areas.[3][5]

Comparative Efficacy on Different Weed Species

The herbicidal effectiveness of pelargonic acid is species-dependent. Generally, broadleaf weeds are more susceptible than grasses.[7] The growth stage of the weed at the time of application also significantly impacts efficacy, with younger plants being more vulnerable.[7]

Weed SpeciesCommon NameTypeSusceptibilityReference
Abutilon theophrastiVelvetleafBroadleafLess Sensitive[5][6]
Alopecurus myosuroidesBlack-grassGrassLess Sensitive[1][5][6]
Conyza sumatrensisFleabaneBroadleafSensitive[5][6]
Lolium rigidumAnnual RyegrassGrassLess Sensitive[1][5][6]
Persicaria maculosaRedshankBroadleafLess Sensitive[5][6]
Setaria pumilaYellow FoxtailGrassLess Sensitive[5][6]
Solanum nigrumBlack NightshadeBroadleafSensitive[5][6]
Cirsium arvenseCreeping ThistleBroadleafModerately Sensitive[1]
Sonchus arvensisPerennial Sow-thistleBroadleafLess Sensitive[1]
Digitaria sanguinalisLarge CrabgrassGrassSensitive[5]
Echinochloa crus-galliBarnyard GrassGrassModerately Sensitive[6]
Chenopodium albumLamb's QuartersBroadleafSensitive[6]

Table 1: Comparative Susceptibility of Different Weed Species to Pelargonic Acid.

Weed SpeciesGrowth StagePelargonic Acid DoseWeed Control (%)Reference
Broadleaf Weeds12 days oldHigh Volume60-100[7]
Broadleaf Weeds26 days or olderHigh Volume<40[7]
Grass Species12 days oldHigh Volume~40[7]
Cirsium arvense5 cm initial ramet sizeTwo-year application43% biomass reduction[1]
Sonchus arvensis5 cm initial ramet sizeTwo-year application13% biomass reduction[1]

Table 2: Effect of Growth Stage and Application Rate on Pelargonic Acid Efficacy.

Experimental Protocols

Greenhouse Experiment for Efficacy Testing

Objective: To evaluate the herbicidal efficacy of different doses of pelargonic acid on various weed species under controlled conditions.

Materials:

  • Seeds of target weed species (e.g., Abutilon theophrasti, Alopecurus myosuroides, Conyza sumatrensis, Lolium rigidum, Persicaria maculosa, Setaria pumila, Solanum nigrum)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature and light conditions

  • Pelargonic acid formulation (e.g., Beloukha®)

  • Precision bench sprayer

  • Untreated control group for comparison

Procedure:

  • Sow seeds of each weed species in separate pots.

  • Allow seedlings to grow to the 2-4 true leaf stage.

  • Prepare different concentrations of pelargonic acid solutions.

  • Apply the herbicide solutions to the respective pots using a precision bench sprayer, ensuring uniform coverage. Include an untreated control group.

  • Maintain the pots in the greenhouse under optimal growing conditions.

  • Assess plant survival and biomass fresh weight at 1, 7, and 21 days after treatment (DAT).

  • Plant survival is expressed as a percentage of the initial number of plants, and biomass is expressed as a percentage of the mean value of the untreated control.[6]

Field Experiment for Efficacy Testing

Objective: To assess the efficacy of pelargonic acid on a natural weed population under field conditions.

Materials:

  • Field plots with a natural infestation of various weed species.

  • Commercial formulation of pelargonic acid.

  • Backpack sprayer with a flood jet nozzle.

  • Quadrats (e.g., 30 x 30 cm) for weed assessment.

  • Untreated control plots.

Procedure:

  • Establish experimental plots in a randomized block design with multiple replications.[1]

  • Identify and quantify the weed species present in each plot before treatment.

  • Apply pelargonic acid at different rates to the designated plots using a backpack sprayer.[5]

  • Leave control plots untreated.

  • Visually assess weed control at different time intervals (e.g., 3, 7, 14, and 28 DAT).

  • At the end of the experiment, harvest the above-ground weed biomass from designated quadrats in each plot.

  • Determine the fresh and dry weight of the weed biomass to quantify the reduction compared to the untreated control.[5]

Signaling Pathways and Cellular Effects

The rapid, non-selective, contact action of pelargonic acid suggests that its primary effect is at the cellular membrane level rather than through the specific inhibition of a metabolic pathway.

Pelargonic_Acid_Action cluster_plant_cell Plant Cell PA Pelargonic Acid Cuticle Cuticle PA->Cuticle Penetration Cell_Membrane Cell Membrane Cuticle->Cell_Membrane Cytoplasm Cytoplasm (pH drop) Cell_Membrane->Cytoplasm Lowers pH Membrane_Disruption Membrane Disruption & Ion Leakage Cytoplasm->Membrane_Disruption Leads to Desiccation Cell Desiccation Membrane_Disruption->Desiccation Causes Necrosis Tissue Necrosis Desiccation->Necrosis Results in

Figure 1: Cellular Mechanism of Pelargonic Acid.

The initial event is the penetration of the cuticle, followed by the acidification of the cytoplasm. This drop in pH is believed to be a key trigger for the subsequent loss of membrane integrity. The disruption of the plasma membrane and organellar membranes leads to uncontrolled ion leakage and rapid water loss, resulting in the characteristic burn-down effect. This mode of action does not involve specific signaling pathways in the traditional sense (e.g., hormone signaling or gene regulation) but rather a direct and catastrophic physical disruption of cellular structures.

Experimental_Workflow cluster_greenhouse Greenhouse Study cluster_field Field Study G_Seed Seed Germination G_Growth Seedling Growth (2-4 leaf stage) G_Seed->G_Growth G_Treatment Herbicide Application (Varying Doses) G_Growth->G_Treatment G_Assessment Data Collection (Survival, Biomass) G_Treatment->G_Assessment F_Setup Plot Establishment (Randomized Block) F_Weed_ID Initial Weed Assessment F_Setup->F_Weed_ID F_Treatment Herbicide Application F_Weed_ID->F_Treatment F_Assessment Data Collection (Visual, Biomass) F_Treatment->F_Assessment

Figure 2: Experimental Workflow for Efficacy Testing.

Conclusion

Pelargonic acid demonstrates potential as a natural herbicide, particularly for the control of young, susceptible broadleaf weeds. Its efficacy is highly dependent on the weed species, growth stage, and application conditions. Grasses and more mature weeds tend to be more tolerant. While it offers a rapid, non-residual mode of action, its non-selective nature and variable efficacy necessitate careful consideration for its use in integrated weed management strategies. Further research is warranted to optimize its performance, potentially through formulation improvements or combination with other control methods.

References

assessing the chiral purity of synthesized Homoalanosine by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized chiral molecules like Homoalanosine is a critical step in development. This guide provides an objective comparison of various analytical techniques for assessing the chiral purity of this compound, with a focus on chiral chromatography. Experimental data for closely related compounds are presented to offer practical insights.

Comparison of Analytical Methods for Chiral Purity Assessment

The determination of enantiomeric excess in a sample of a chiral molecule is paramount. Several techniques are available, each with its own set of advantages and limitations. The primary methods include chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely used and robust method for enantiomeric separation.[1] It offers high resolution and reproducibility. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Common CSPs for amino acids and their derivatives include:

  • Polysaccharide-based CSPs: These are versatile and widely applicable.[2]

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin): These are particularly effective for the direct separation of underivatized amino acids.[3]

  • Crown Ether-based CSPs: These show excellent selectivity for primary amines, including amino acids.[4]

  • Ligand-Exchange CSPs: These are useful for the separation of various amino acids.[5]

Chiral Capillary Electrophoresis (CE) is a powerful technique that offers high efficiency, short analysis times, and requires only a small amount of sample. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

NMR Spectroscopy with Chiral Solvating Agents (CSAs) provides a different approach where the enantiomers are distinguished in the NMR spectrum through the formation of diastereomeric complexes with a chiral solvating agent. This method is non-separative and can provide a direct measure of the enantiomeric ratio.

The following table summarizes the performance of these methods for the chiral analysis of β-amino acids, which serve as a proxy for this compound.

MethodChiral Selector/Stationary PhaseAnalyteResolution (R_s)Selectivity (α)Analysis Time (min)Key AdvantagesKey Limitations
Chiral HPLC Crown Ether-based (e.g., CROWNPAK CR(+))Underivatized β²-homoamino acids1.5 - 3.0[4]1.2 - 1.8[4]15 - 40Direct analysis, high reproducibilityRequires specific chiral columns
Macrocyclic Glycopeptide (e.g., Chirobiotic T)β-amino acidsGood separation reported[6]-20 - 45Broad applicability for amino acids[7]Mobile phase optimization can be complex
Indirect Method (Marfey's Reagent)3-substituted-β-alaninesBaseline separation reported[8][9]-~20Uses standard reversed-phase columns[8]Derivatization step required[8]
Chiral CE Ligand-Exchange with Cu(II) and L-4-Hyproβ-methyl-amino acidsBaseline resolution reported[5]-10 - 30High efficiency, low sample consumptionLower concentration sensitivity than HPLC
NMR Chiral Solvating AgentGeneral amino acidsNot applicableNot applicable5 - 15No separation needed, direct quantificationLower sensitivity, potential for signal overlap

Detailed Experimental Protocol: Chiral HPLC of a this compound Analog

This protocol is based on the enantioseparation of β-homoamino acids using a crown ether-based chiral stationary phase and can be adapted for this compound.[4]

Objective: To determine the enantiomeric purity of a synthesized β-amino acid sample by chiral HPLC.

Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: CROWNPAK CR(+) (or equivalent crown ether-based column), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0) with an organic modifier such as methanol or acetonitrile. A typical starting condition is 10% Methanol in aqueous perchloric acid (pH 2.0).

  • Sample: A solution of the synthesized β-amino acid (e.g., 1 mg/mL) dissolved in the mobile phase.

  • Reference Standards: Racemic and enantiomerically pure standards of the β-amino acid, if available.

Procedure:

  • System Preparation:

    • Equilibrate the CROWNPAK CR(+) column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength for the analyte (e.g., 210 nm for non-aromatic amino acids).

  • Sample Analysis:

    • Inject 10 µL of the racemic standard to determine the retention times of both enantiomers and to confirm system suitability.

    • Inject 10 µL of the synthesized sample solution.

    • If available, inject the enantiomerically pure standards to confirm the elution order. The elution order on a crown-ether phase is typically the D-enantiomer followed by the L-enantiomer.[4]

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Optimization:

  • Mobile Phase pH: The pH of the aqueous component of the mobile phase is a critical parameter for retention and resolution on crown ether columns. It should be optimized in the range of 1.0 to 2.0.

  • Organic Modifier Concentration: The concentration of methanol or acetonitrile affects retention times and can influence resolution. Varying the percentage of the organic modifier can help to optimize the separation.

  • Temperature: Column temperature can impact the efficiency and selectivity of the separation.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the chiral purity of synthesized this compound.

G Workflow for Chiral Purity Assessment of this compound cluster_synthesis Synthesis and Preparation cluster_analysis Chiral Analysis cluster_data Data Interpretation cluster_result Outcome Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification SamplePrep Prepare Sample for Analysis (Dissolve in Mobile Phase) Purification->SamplePrep ChiralMethod Select Chiral Analysis Method (e.g., Chiral HPLC) SamplePrep->ChiralMethod Analysis Perform Chiral Separation ChiralMethod->Analysis DataAcquisition Acquire Chromatogram/Spectrum Analysis->DataAcquisition PeakIntegration Integrate Enantiomer Peaks DataAcquisition->PeakIntegration PurityCalculation Calculate Enantiomeric Excess (% ee) PeakIntegration->PurityCalculation Report Report Chiral Purity PurityCalculation->Report

References

comparing the material properties of polymers synthesized with Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Material Properties of Amino Acid-Based Polymers

In the landscape of biomaterials, polymers derived from amino acids are gaining significant traction as viable alternatives to traditional synthetic polymers like polyethylene glycol (PEG). Their inherent biocompatibility, biodegradability, and diverse functionality make them prime candidates for a range of biomedical applications, including drug delivery, tissue engineering, and gene therapy. This guide provides a comparative analysis of the material properties of polymers synthesized from L-Alanine and L-Homoserine, alongside two other promising amino acid-based polymers, Polysarcosine and Poly(L-methionine sulfoxide).

Comparison of Material Properties

The material properties of these polymers are intrinsically linked to the nature of their constituent amino acid monomers. The following table summarizes key quantitative data for poly(L-alanine), poly(L-homoserine), polysarcosine, and poly(L-methionine sulfoxide).

PropertyPoly(L-alanine)Poly(L-homoserine)PolysarcosinePoly(L-methionine sulfoxide)
Water Solubility Insoluble[1]Soluble[2]Highly Soluble[]Soluble[4]
Secondary Structure α-helix, β-sheet[5][6]Disordered coil in water[2]Random coilNot specified
Glass Transition Temp. (Tg) Not clearly defined; complex thermal behavior[5][7]Not specified~143-149 °C[8]Not specified
Melting/Degradation Temp. α-helix to β-sheet transition >210 °C; degradation >330 °C[5][6]Not specifiedTd (5% weight loss) ~315-339 °C[8]Decomposes at 240-260 °C[9]
Molecular Weight (Mn) 6690 Da (for thermogelling variant)[5]Up to ~20 kDa achievable[2]Up to 586 kDa achievable[10][11]630 Da (for an oligomer derivative)[12]
Polydispersity Index (PDI) Not specifiedLow (e.g., <1.2)[2]Very low (e.g., <1.05)[10][11]1.56 (for an oligomer derivative)[12]
Biocompatibility Generally considered biocompatibleExpected to be biocompatibleExcellent, low immunogenicity[]Low toxicity[4]
Young's Modulus 38.8 GPa (for a co-assembly with bipyridine)[13]Not specifiedNot specifiedNot specified

Experimental Protocols

The synthesis of these polymers can be achieved through various methods, with the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) being a common and versatile approach for preparing well-defined polypeptides. Chemoenzymatic methods also offer a green alternative for the synthesis of certain polypeptides.

Synthesis of Polypeptides via Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)

This method is widely used for the synthesis of poly(L-homoserine) and polysarcosine.[2][14][15]

a) Monomer Synthesis (NCA Synthesis): The amino acid (e.g., L-homoserine or sarcosine) is reacted with a phosgene equivalent, such as triphosgene, in an anhydrous solvent (e.g., tetrahydrofuran) to form the corresponding N-carboxyanhydride.[16] The NCA is then purified, for example, by flash column chromatography.[17]

b) Polymerization: The polymerization is typically initiated by a primary amine (e.g., benzylamine) or a transition metal complex in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[14][15] The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). The molecular weight of the resulting polymer is controlled by the monomer-to-initiator ratio. The polymerization of sarcosine-NCA can be very fast, with high molecular weights and low polydispersity achievable.[10][11] For poly(L-homoserine) synthesis, a protecting group strategy for the side-chain hydroxyl group may be employed, followed by a deprotection step after polymerization.[2]

c) Purification: The polymer is typically isolated by precipitation in a non-solvent (e.g., diethyl ether), followed by centrifugation and drying under vacuum.[15][18]

Chemoenzymatic Synthesis of Poly(L-alanine)

This method provides an environmentally friendly route to poly(L-alanine) using an enzyme catalyst.[1][19]

a) Reaction Setup: L-alanine ethyl ester hydrochloride is dissolved in a buffer solution (e.g., 1 M phosphate buffer at pH 8.0).[7] The enzyme papain is added to the solution.[1][7] The final concentrations of the monomer and enzyme are optimized for the reaction.

b) Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a set period (e.g., 2 hours).[7] The polymerization of the tripeptide AlaNylXAla (where NylX is a nylon monomer unit) has also been demonstrated using this method.[7]

c) Purification: The resulting poly(L-alanine), which precipitates from the solution, is collected by centrifugation. The crude product is then washed with deionized water and lyophilized to obtain a white powder.[7]

Synthesis of Poly(L-methionine sulfoxide)

This polymer can be prepared by the oxidation of poly(L-methionine) or by the polymerization of a methionine sulfoxide monomer derivative.[4][12]

a) Monomer Synthesis (Activated Urethane Derivative): N-phenoxycarbonyl-DL-methionine is synthesized, and the sulfide moiety is then selectively oxidized to a sulfoxide using hydrogen peroxide in acetic acid.[12]

b) Polycondensation: The activated urethane derivative of methionine sulfoxide undergoes polycondensation in the presence of an amine initiator. The reaction proceeds with the elimination of phenol and carbon dioxide. The molecular weight can be controlled by adjusting the feed ratio of the monomer to the initiator.[12]

c) Purification: The resulting polymer can be purified by precipitation and washing.[12]

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_of_Polypeptides_via_NCA_Polymerization cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Amino_Acid Amino Acid NCA_Monomer N-Carboxyanhydride (NCA) Amino_Acid->NCA_Monomer Reaction in Anhydrous Solvent Phosgene_Source Phosgene Equivalent (e.g., Triphosgene) Phosgene_Source->NCA_Monomer Initiator Initiator (e.g., Primary Amine) Growing_Polymer_Chain Growing Polypeptide Chain NCA_Monomer->Growing_Polymer_Chain Ring-Opening Polymerization Initiator->Growing_Polymer_Chain Polypeptide Final Polypeptide Growing_Polymer_Chain->Polypeptide Termination/Purification

General workflow for polypeptide synthesis via NCA polymerization.

Chemoenzymatic_Synthesis_of_Poly_L_Alanine Monomer_Solution L-Alanine Ethyl Ester HCl in Buffer (pH 8.0) Reaction_Mixture Reaction Mixture Monomer_Solution->Reaction_Mixture Enzyme Papain Enzyme Enzyme->Reaction_Mixture Incubation Incubation (e.g., 40°C, 2h) Reaction_Mixture->Incubation Precipitate_Formation Poly(L-alanine) Precipitate Incubation->Precipitate_Formation Purification Purification (Centrifugation & Washing) Precipitate_Formation->Purification Final_Product Lyophilized Poly(L-alanine) Powder Purification->Final_Product

Workflow for the chemoenzymatic synthesis of poly(L-alanine).

References

A Comparative Guide to Cross-Validation of Analytical Methods for Homoalanosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Homoalanosine, a non-proteinogenic amino acid. Due to the limited availability of published, head-to-head comparative studies for this compound, this document serves as a practical template. The experimental data and protocols presented are derived from established validation practices for similar amino acid analogs and should be adapted and verified for the specific matrix and analytical conditions used for this compound.

Introduction to this compound and the Need for Cross-Validation

This compound is an amino acid analog with potential therapeutic applications. Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. When analytical methods are transferred between laboratories or when different methods are used within a study, cross-validation is essential to ensure the consistency and reliability of the data.[1] This process demonstrates that different methods or laboratories produce comparable results for the same analyte.

Overview of Analytical Methods for Amino Acid Quantification

Several analytical techniques are suitable for the quantification of amino acids and their analogs, each with distinct advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for its robustness and high resolution. Since many amino acids, including this compound, lack a strong chromophore, a derivatization step is often necessary to enable sensitive detection by UV or fluorescence detectors.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, often allowing for the analysis of underivatized amino acids, which simplifies sample preparation.[1] It is considered a gold standard for bioanalytical quantification due to its specificity.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize typical performance characteristics for the analytical methods discussed. The data presented here is illustrative and based on the validation of methods for similar amino acid analogs. Actual performance for this compound quantification must be determined experimentally.

Table 1: Comparison of Illustrative Performance Characteristics for this compound Quantification

Performance ParameterHPLC-UV (with Derivatization)LC-MS/MS (Direct Analysis)Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998≥ 0.99
Range (µg/mL) 0.1 - 100.01 - 5Dependent on expected concentrations
Limit of Detection (LOD) (µg/mL) 0.030.003Reportable
Limit of Quantification (LOQ) (µg/mL) 0.10.01Within precision and accuracy limits
Accuracy (% Bias) Within ± 15%Within ± 10%Within ± 15% of nominal value
Precision (% CV) < 15%< 10%≤ 15%
Matrix Effect Low to ModeratePotentially High (ion suppression/enhancement)Must be assessed and minimized

Table 2: Illustrative Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Correlation of Results (r²) ≥ 0.95
Mean % Difference Within ± 20%
% of Samples within ± 20% Difference ≥ 67%

Experimental Protocols

Detailed methodologies are crucial for the successful validation and cross-validation of analytical methods. Below are generalized protocols for the key experiments.

Method Validation Protocol: LC-MS/MS

This protocol outlines the steps for validating an LC-MS/MS method for this compound quantification in a biological matrix (e.g., plasma).

  • Objective: To validate a selective and sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Materials:

    • This compound reference standard

    • Stable isotope-labeled internal standard (SIL-IS) for this compound

    • Control plasma (drug-free)

    • All necessary solvents and reagents of appropriate purity

  • Instrumentation:

    • A validated LC-MS/MS system with electrospray ionization (ESI)

  • Procedure:

    • Sample Preparation: Protein precipitation is a common technique. To 100 µL of plasma, add 10 µL of SIL-IS working solution, followed by 300 µL of a precipitating agent (e.g., acetonitrile or methanol). Vortex and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase or HILIC column.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid.

      • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

      • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive or negative ESI, optimized for this compound.

      • Detection Mode: Multiple Reaction Monitoring (MRM). The transitions for this compound and its SIL-IS must be optimized.

    • Validation Parameters to be Assessed:

      • Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention time of this compound and the IS.

      • Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range. The curve should be fitted using a weighted linear regression.

      • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days.

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4] The LOD is typically determined as a signal-to-noise ratio of 3:1.

      • Matrix Effect: Assess the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

      • Stability: Evaluate the stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Cross-Validation Protocol: Comparing Two Laboratories

This protocol describes the process for cross-validating a validated analytical method between two laboratories.

  • Objective: To demonstrate the equivalency of a validated analytical method for this compound quantification between a sending and a receiving laboratory.

  • Procedure:

    • A set of at least 20 incurred study samples (if available) or QC samples at a minimum of three concentration levels (low, medium, high) should be analyzed by both laboratories.

    • Each laboratory should follow the same detailed Standard Operating Procedure (SOP) for sample analysis.

    • The results from both laboratories should be statistically compared.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and logical relationships.

Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Method.

MethodValidationParameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Stability Parameters mv Method Validation linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision loq LOQ mv->loq lod LOD mv->lod selectivity Selectivity mv->selectivity matrix_effect Matrix Effect mv->matrix_effect stability Stability mv->stability

References

comparing the in vitro cytotoxicity of Homoalanosine with other amino acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of various therapeutic agents is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity of several amino acid analogs, offering a synthesis of available data to inform preclinical research and development.

While this guide aims to provide a comprehensive comparison, it is important to note that publicly available, quantitative in vitro cytotoxicity data for Homoalanosine is limited. Despite extensive searches, specific IC50 values and detailed cytotoxic profiles in cancer cell lines for this particular amino acid analog could not be readily identified in the reviewed literature. Therefore, the following sections will focus on a comparative analysis of other well-documented amino acid analogs: Melphalan, L-Canavanine, L-DOPA, and Cycloserine , for which experimental data are more accessible.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of selected amino acid analogs across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's cytotoxic potency.

Amino Acid AnalogCell LineAssayIC50 ValueCitation
Melphalan RPMI8226 (Multiple Myeloma)Resazurin viability assay8.9 µM[1]
THP1 (Acute Myeloid Leukemia)Resazurin viability assay6.26 µM[1]
HL60 (Acute Promyelocytic Leukemia)Resazurin viability assay3.78 µM[1]
L-Canavanine HeLa (Cervical Cancer)Not Specified0.2 - 1.2 mM (in L-ARG-free media)[2]
Caco-2 (Colorectal Cancer)Not Specified0.2 - 1.2 mM (in L-ARG-free media)[2]
MIA PaCa-2 (Pancreatic Cancer)Not Specified0.2 - 1.2 mM (in L-ARG-free media)[2]
BxPC-3 (Pancreatic Cancer)Not Specified0.2 - 1.2 mM (in L-ARG-free media)[2]
Hep G2 (Hepatocellular Carcinoma)Not Specified0.2 - 1.2 mM (in L-ARG-free media)[2]
SK-HEP-1 (Hepatocellular Carcinoma)Not Specified0.2 - 1.2 mM (in L-ARG-free media)[2]
L-DOPA Astrocyte Cell LineMTS assay> 200 µg/mL (shows toxicity)[3]
Cycloserine Not specified cancer cell linesVariousLimited evidence of direct cytotoxicity in cancer cell lines. Primarily used as an antibiotic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the in vitro cytotoxicity of the discussed amino acid analogs.

Melphalan Cytotoxicity Assessment using Resazurin Viability Assay

This protocol is adapted from a study evaluating melphalan derivatives in hematological malignancy cells.[1]

  • Cell Culture: Human cancer cell lines (e.g., RPMI8226, THP1, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 × 10^4 cells/well).

  • Compound Treatment: Cells are treated with various concentrations of melphalan. A vehicle control (the solvent used to dissolve melphalan) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • Resazurin Addition: A resazurin solution is added to each well and the plates are incubated for an additional period (e.g., 90 minutes) to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

L-Canavanine Cytotoxicity Assessment

The cytotoxicity of L-canavanine is often evaluated in the context of arginine deprivation, as it is an antimetabolite of L-arginine.[2]

  • Cell Culture: Cancer cell lines are cultured in both standard arginine-rich media and specially formulated arginine-free media.

  • Cell Seeding: Cells are plated in 96-well plates.

  • Treatment: Cells are exposed to a range of L-canavanine concentrations in both arginine-containing and arginine-free media.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or MTS assay.

  • Data Analysis: The IC50 values are determined for each condition to assess the impact of arginine deprivation on L-canavanine's cytotoxicity.

L-DOPA Cytotoxicity Assessment using MTS Assay

This protocol is based on a study evaluating the cytotoxicity of L-DOPA on an astrocyte cell line.[3]

  • Cell Culture: The astrocyte cell line is maintained in a suitable culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Treatment: Cells are treated with a dilution series of L-DOPA.

  • Incubation: The plates are incubated for various time points (e.g., 24, 48, and 72 hours).

  • MTS Assay: At each time point, an MTS reagent is added to the wells. The plates are then incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.

  • Absorbance Measurement: The optical density is measured using a plate reader at a wavelength of 490 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and dose-response curves are generated.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a general experimental workflow for in vitro cytotoxicity testing and a simplified representation of a signaling pathway affected by some amino acid analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Amino Acid Analog compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation viability_assay Viability Assay (e.g., MTT, MTS, Resazurin) incubation->viability_assay data_acquisition Data Acquisition (Absorbance/Fluorescence) viability_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc results Results Interpretation ic50_calc->results

Caption: A generalized workflow for determining the in vitro cytotoxicity of amino acid analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus transporter Amino Acid Transporter analog Amino Acid Analog (e.g., Melphalan, L-Canavanine) transporter->analog protein_syn Protein Synthesis analog->protein_syn Incorporation (L-Canavanine) dna DNA analog->dna Alkylation (Melphalan) apoptosis Apoptosis protein_syn->apoptosis Misfolded Proteins dna_damage DNA Damage / Cross-linking dna->dna_damage dna_damage->apoptosis analog_ext Extracellular Amino Acid Analog analog_ext->transporter

Caption: Simplified signaling pathways affected by certain amino acid analogs leading to cytotoxicity.

References

Unveiling the Potency of Homoalanosine's Metabolite: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the inhibitory effects of Homoalanosine's active metabolite on key enzymes in the purine biosynthesis pathway. Through a detailed comparison with alternative inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for understanding its mechanism of action and potential therapeutic applications.

This compound, a naturally occurring amino acid analog, demonstrates its biological activity primarily through its intracellular conversion to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This metabolite has been identified as a potent inhibitor of two critical enzymes involved in de novo purine biosynthesis: adenylosuccinate synthetase (AdSS) and adenylosuccinate lyase (AdSL). This guide focuses on the inhibitory properties of this active metabolite and compares its efficacy against other known inhibitors of these enzymes.

Comparative Inhibitory Activity

The inhibitory potency of this compound's active metabolite, alanosyl-AICOR, and a selection of alternative inhibitors against adenylosuccinate synthetase and adenylosuccinate lyase are summarized below. While direct inhibitory data for the parent compound, this compound, is limited and suggests weak activity, its metabolite exhibits significant inhibitory potential.

Table 1: Inhibitory Activity against Adenylosuccinate Synthetase

InhibitorTarget EnzymeOrganism/Cell LineInhibition Constant (Ki)Inhibition Type
Alanosyl-AICORAdenylosuccinate SynthetaseL5178y/AR leukemia0.228 µMNot Specified
GMPAdenylosuccinate SynthetaseEscherichia coli0.024 mMCompetitive with GTP
GDPAdenylosuccinate SynthetaseEscherichia coli8 µMCompetitive with GTP
AMPAdenylosuccinate SynthetaseEscherichia coli0.01 mMCompetitive with IMP
AdenylosuccinateAdenylosuccinate SynthetaseEscherichia coli7.5 µMCompetitive with IMP

Table 2: Inhibitory Activity against Adenylosuccinate Lyase

InhibitorTarget EnzymeOrganism/Cell LineIC50Inhibition Constant (Ki)Inhibition Type
Alanosyl-AICORAdenylosuccinate LyaseRat Skeletal Muscle-~1.3 µM (adenylosuccinate cleavage)Competitive
Alanosyl-AICORAdenylosuccinate LyaseRat Skeletal Muscle-~1.5 µM (SAICAR cleavage)Competitive
NF-449Adenylosuccinate LyaseHuman (recombinant)1.4 µM0.24 µMCompetitive
2,2'-(1,3-phenylenebis(carbonylimino))bisbenzenesulfonateAdenylosuccinate LyaseHuman (recombinant)2 µM0.4 µMCompetitive
2,2'-(1,3-phenylenebis(carbonylimino))bisbenzenesulfonate (triethylammonium salt)Adenylosuccinate LyaseHeLa cells0.4 µM--

Signaling Pathway and Mechanism of Inhibition

The de novo purine biosynthesis pathway is a critical process for the synthesis of nucleotides, the building blocks of DNA and RNA. Adenylosuccinate synthetase and adenylosuccinate lyase are two key enzymes in this pathway that lead to the formation of adenosine monophosphate (AMP). The active metabolite of this compound, alanosyl-AICOR, competitively inhibits both of these enzymes, thereby disrupting the production of AMP.

purine_biosynthesis_inhibition IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Aspartate, GTP SAMP Adenylosuccinate (S-AMP) AdSL Adenylosuccinate Lyase (AdSL) SAMP->AdSL AMP Adenosine Monophosphate (AMP) AdSS->SAMP AdSL->AMP + Fumarate Inhibitor Alanosyl-AICOR Inhibitor->AdSS Inhibitor->AdSL

Caption: Inhibition of the de novo purine biosynthesis pathway by alanosyl-AICOR.

Experimental Protocols

Detailed methodologies for determining the inhibitory effects on adenylosuccinate synthetase and adenylosuccinate lyase are crucial for reproducible research. Below are generalized protocols based on established methods.

Adenylosuccinate Synthetase (AdSS) Inhibition Assay

This spectrophotometric assay measures the conversion of IMP to adenylosuccinate.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • GTP (Guanosine triphosphate)

  • L-Aspartate

  • IMP (Inosine monophosphate)

  • Purified AdSS enzyme

  • Inhibitor compound (e.g., alanosyl-AICOR)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, GTP, and L-Aspartate in each well of the microplate.

  • Add varying concentrations of the inhibitor compound to the test wells. Add vehicle control to the control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a solution of IMP and purified AdSS enzyme to each well.

  • Immediately measure the increase in absorbance at 280 nm over time, which corresponds to the formation of adenylosuccinate.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay with varying substrate concentrations and fitting the data to appropriate enzyme kinetic models.

Adenylosuccinate Lyase (AdSL) Inhibition Assay

This assay spectrophotometrically monitors the cleavage of adenylosuccinate to AMP and fumarate.

Materials:

  • Potassium phosphate buffer (pH 7.0)

  • Adenylosuccinate (S-AMP)

  • Purified AdSL enzyme

  • Inhibitor compound (e.g., alanosyl-AICOR)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer in each well of the microplate.

  • Add varying concentrations of the inhibitor compound to the test wells. Add vehicle control to the control wells.

  • Add the substrate, adenylosuccinate, to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the purified AdSL enzyme to each well.

  • Monitor the increase in absorbance at 280 nm over time, which reflects the formation of AMP.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using various substrate concentrations and applying enzyme kinetic models.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis P1 Prepare Reaction Mixture (Buffer, Substrates, Cofactors) P2 Add Inhibitor (Varying Concentrations) P1->P2 R1 Pre-incubate at 37°C P2->R1 R2 Initiate with Enzyme R1->R2 R3 Monitor Absorbance Change (Spectrophotometer) R2->R3 A1 Calculate Initial Velocities R3->A1 A2 Plot % Inhibition vs. [Inhibitor] A1->A2 A3 Determine IC50 / Ki A2->A3

Caption: General workflow for an enzyme inhibition assay.

A Guide to the Comparative Structural and Functional Analysis of Proteins with Non-Canonical Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications.[1] This guide provides a framework for the comparative structural and functional analysis of a protein before and after the incorporation of an ncAA.

Disclaimer: A comprehensive literature search did not yield specific experimental data on the incorporation of Homoalanosine . Therefore, this guide utilizes 3-(2-naphthyl)-alanine (2Nal) , a bulky hydrophobic analog of phenylalanine, as a representative case study. The principles, experimental workflows, and analytical techniques described herein are broadly applicable to the study of proteins incorporating other ncAAs, including this compound. The study of 2Nal incorporation into murine dihydrofolate reductase (mDHFR) has shown that such substitutions in the hydrophobic core can significantly impact catalytic efficiency, making it an excellent model for this guide.[2]

Data Presentation: A Comparative Summary

Effective comparison relies on the clear presentation of quantitative data. The following tables illustrate the typical parameters measured when comparing a wild-type (WT) protein to a variant containing a non-canonical amino acid (ncAA-Protein).

Table 1: Comparative Structural Parameters from X-ray Crystallography

ParameterWild-Type ProteinncAA-Protein (e.g., mDHFR L22(2Nal))Interpretation
PDB ID e.g., 1U72N/A (Hypothetical)Unique identifier for the solved structure in the Protein Data Bank.
Resolution (Å) 1.902.10Indicates the level of detail in the electron density map. A higher value may suggest increased disorder.[3]
R-work / R-free 0.18 / 0.210.20 / 0.24Statistical measures of the model's quality and its agreement with the diffraction data. Higher values might indicate poorer model fit.
Average B-factor (Ų) 25.435.8Measures the static and dynamic disorder of atoms. An increase in the ncAA-protein suggests greater flexibility or disorder.
Local B-factor at Site 22 (Ų) 22.145.2A significant increase at the incorporation site points to localized structural perturbation due to the bulky ncAA side chain.
Side Chain Conformation Defined (e.g., χ1=-65°, χ2=175°)Potentially multiple conformersThe ncAA may adopt multiple orientations, indicating a less constrained local environment.

Table 2: Comparative Biophysical and Functional Data

ParameterWild-Type ProteinncAA-Protein (e.g., mDHFR L22(2Nal))Interpretation
Thermal Stability (Tₘ, °C) 52.5 ± 0.248.1 ± 0.3The melting temperature (Tₘ) indicates thermostability. A decrease suggests the ncAA incorporation has a destabilizing effect.[4]
Michaelis Constant (Kₘ, µM) 7.2 ± 0.515.8 ± 1.1Represents the substrate concentration at half-maximal velocity. An increase suggests reduced substrate binding affinity.[2]
Catalytic Rate (kcat, s⁻¹) 1200 ± 50350 ± 30The turnover number, representing the number of substrate molecules converted per enzyme molecule per second. A decrease indicates slower catalysis.[2]
Catalytic Efficiency (kcat/Kₘ, µM⁻¹s⁻¹) 166.722.2A crucial measure of enzyme performance. A significant reduction points to a severe negative impact on overall function due to the ncAA.[2]
Protein Yield (mg/L) 258Lower expression yield is common for ncAA-containing proteins due to competition with translation termination factors.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the data's context. The following are key protocols for a typical comparative analysis.

Protocol 1: Site-Specific Incorporation of 2Nal via Amber Suppression

This protocol describes the in vivo incorporation of an ncAA using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[5]

  • Plasmid Preparation:

    • Obtain the gene for the protein of interest (e.g., mDHFR) in an expression vector (e.g., pET).

    • Introduce an amber stop codon (TAG) at the desired incorporation site (e.g., Leucine 22) using site-directed mutagenesis.

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the mutant plasmid and a pEVOL plasmid encoding the orthogonal tRNA/aaRS pair specific for the ncAA (e.g., 2Nal-RS).[5]

  • Protein Expression:

    • Grow the co-transformed cells in a rich medium (e.g., LB) with appropriate antibiotics at 37°C.

    • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of the orthogonal system with L-arabinose.

    • Supplement the medium with the non-canonical amino acid (e.g., 1 mM 2Nal).

    • After a brief incubation, induce the expression of the target protein with IPTG.

    • Continue to grow the culture at a reduced temperature (e.g., 20°C) overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by ion-exchange and size-exclusion chromatography to ensure high purity.

  • Verification of Incorporation:

    • Confirm the successful incorporation of the ncAA and determine the full-length protein mass using mass spectrometry (e.g., ESI-MS).[6][7]

Protocol 2: Structural Analysis by X-ray Crystallography

This protocol outlines the steps to determine the three-dimensional structure of the purified proteins.[3]

  • Crystallization:

    • Screen for crystallization conditions for both the wild-type and ncAA-containing proteins using vapor diffusion methods (hanging or sitting drop).[3]

    • Systematically vary parameters such as precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem. For the wild-type protein, molecular replacement can be used if a homologous structure exists. The solved wild-type structure can then be used as a model for the ncAA-protein.

    • Build an atomic model into the resulting electron density map and refine it against the experimental data to achieve optimal R-factors and geometry.

Protocol 3: Thermal Stability Analysis using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and high-throughput method to determine the melting temperature (Tₘ) of a protein.

  • Sample Preparation:

    • Prepare a master mix containing the protein (e.g., 5 µM), a fluorescent dye (e.g., SYPRO Orange), and a suitable buffer.

    • Aliquot the master mix into a 96-well PCR plate.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal ramp, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor the fluorescence of the dye during the temperature ramp. As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tₘ) is determined by fitting the curve to a Boltzmann equation and finding the inflection point, which corresponds to the temperature at which 50% of the protein is unfolded.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and logical connections.

G cluster_prep Gene & Plasmid Preparation cluster_expression Protein Expression & Purification cluster_analysis Comparative Analysis cluster_struct Structural cluster_func Functional / Biophysical gene Target Gene mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) gene->mutagenesis plasmid_mut Mutant Plasmid mutagenesis->plasmid_mut transform Co-transform E. coli plasmid_mut->transform plasmid_ortho pEVOL Plasmid (tRNA/aaRS) plasmid_ortho->transform expression Induce & Add ncAA transform->expression purification Purify Protein expression->purification verification Mass Spectrometry Verification purification->verification ncaa_protein ncAA-Protein verification->ncaa_protein wt_protein Wild-Type Protein xray X-ray Crystallography wt_protein->xray dsf Thermal Stability (DSF) wt_protein->dsf kinetics Enzyme Kinetics wt_protein->kinetics ncaa_protein->xray ncaa_protein->dsf ncaa_protein->kinetics

Caption: Experimental workflow for ncAA incorporation and analysis.

G cluster_effects Potential Structural & Functional Consequences cluster_outcomes Overall Impact start Site-Specific Incorporation of ncAA struct_change Local Structural Perturbation start->struct_change e.g., steric clash, lost H-bond stability_change Altered Protein Stability (ΔTm) struct_change->stability_change binding_change Modified Substrate/ Ligand Binding (ΔKm) struct_change->binding_change impact Change in Overall Protein Function stability_change->impact activity_change Altered Catalytic Activity (Δkcat) binding_change->activity_change activity_change->impact

Caption: Logical flow of ncAA-induced structural and functional changes.

References

Safety Operating Guide

Navigating the Safe Disposal of Homoalanosine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the proper handling and disposal of Homoalanosine, ensuring laboratory safety and regulatory compliance.

For laboratory professionals engaged in drug development and scientific research, the proper management of chemical waste is paramount. This document provides essential, step-by-step guidance for the safe disposal of this compound, a novel amino acid derivative. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

Understanding this compound: Properties and Hazards

Chemical and Physical Properties of this compound
Molecular Formula C4H9N3O4[2]
Molecular Weight 163.13 g/mol [2]
Appearance Crystalline powder[3]
Solubility Soluble in water[]
Melting Point 181-183°C[]
Stability Stable under normal conditions, but may be hygroscopic.[3]

Given its nature as a biologically active amino acid derivative, it is prudent to assume it may have biological effects and should not be disposed of down the drain.[4][5]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local and institutional regulations.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles[3][6]

  • Chemical-resistant gloves[3]

  • Laboratory coat[3][6]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.[7][8]

    • The container must be made of a compatible material and have a secure, tight-fitting lid to prevent spills and exposure.[8][9]

    • Do not mix with other incompatible waste streams.[8][9]

  • Liquid Waste:

    • Collect aqueous solutions of this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4][7]

    • The container should be stored in a secondary containment tray to mitigate potential spills.[9]

    • Due to its water solubility, it is crucial to avoid drain disposal.[4][5]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant" - as a precaution).[4][7]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[4][8]

  • Ensure the SAA is inspected regularly for leaks or deterioration of containers.[8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

  • Provide EHS with accurate information about the waste contents.

  • Do not attempt to transport hazardous waste off-site yourself.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Final Disposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid Liquid store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste inspect_saa Weekly Inspection of SAA store_waste->inspect_saa inspect_saa->inspect_saa contact_ehs Contact Environmental Health & Safety (EHS) inspect_saa->contact_ehs Container Full or Storage Time Limit Reached ehs_pickup EHS Waste Pickup contact_ehs->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling Homoalanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Homoalanosine. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a cytotoxic agent, necessitating stringent handling protocols to minimize exposure risk. All personnel must be trained in handling cytotoxic compounds before working with this compound.

Engineering Controls:

  • All handling of this compound powder or solutions must be conducted in a certified Class II Type B2 biological safety cabinet (BSC) or a powder containment hood.

  • The work area must be clearly demarcated as a "Cytotoxic Agent Handling Area" with restricted access.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. This includes, but is not limited to:

PPE ComponentSpecificationDonning & Doffing Procedure
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant).[1]Inner glove tucked under the gown cuff, outer glove extending over the cuff. Change outer glove every 30 minutes or immediately upon contamination.
Gown Disposable, solid-front, back-closing gown made of a low-lint, non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs.Don gown before entering the designated handling area. Remove and discard in a designated cytotoxic waste container before exiting.
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Wear whenever there is a risk of splashes or aerosol generation.
Respiratory Protection A NIOSH-approved N95 or higher respirator is required when handling the powder form of this compound.Fit-testing is mandatory for all personnel required to wear a respirator.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination:

  • All surfaces and equipment within the BSC or containment hood must be decontaminated after each use.

  • Use a two-step process:

    • Wipe down surfaces with a detergent solution.

    • Follow with a deactivating agent such as a 10% bleach solution, allowing for a 10-minute contact time, and then wipe with sterile water to remove bleach residue.

Waste Disposal:

  • All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, are considered cytotoxic waste.

  • Segregate cytotoxic waste into clearly labeled, puncture-proof, and leak-proof containers.

  • Liquid waste should be collected in a designated, sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.

  • Sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa cells) using a standard MTT assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Carefully remove the media from the wells and add 100 µL of the prepared this compound dilutions or control media.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

    • Carefully remove the media containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the no-treatment control.

Signaling Pathway and Experimental Workflow

Mechanism of Action: this compound is an amino acid analog. While its precise signaling cascade is a subject of ongoing research, it is hypothesized to function similarly to its structural analog, L-alanosine. L-alanosine acts as an antimetabolite by inhibiting adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[2] This inhibition depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Homoalanosine_Pathway cluster_cell Cancer Cell This compound This compound Adenylosuccinate_Synthetase Adenylosuccinate Synthetase This compound->Adenylosuccinate_Synthetase Inhibits Purine_Synthesis De Novo Purine Biosynthesis IMP Inosine Monophosphate (IMP) Purine_Synthesis->IMP sAMP Adenylosuccinate (sAMP) IMP->sAMP Adenylosuccinate Synthetase AMP Adenosine Monophosphate (AMP) sAMP->AMP DNA_RNA_Synthesis DNA & RNA Synthesis AMP->DNA_RNA_Synthesis Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Leads to

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare this compound Stock & Cell Culture Media Seed_Cells Seed Cells in 96-well Plate Prepare_Reagents->Seed_Cells Treat_Cells Treat Cells with this compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan Crystals with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for in vitro cytotoxicity testing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.